tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49886. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-4-2-1-3-8(4)6(10)7-5/h4H,1-3H2,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHGAFMJSNFVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5768-79-6 | |
| Record name | 5768-79-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Pyrrolidinedicarboximide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5H4Q9WQA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of (S)-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of (S)-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, a bicyclic hydantoin derivative of the amino acid L-proline. This class of compounds, incorporating both pyrrolidinone and imidazolidinone rings, has garnered significant interest for its potential as cognitive enhancers and neuroprotective agents. This document details the experimental protocol for its synthesis, presents key quantitative data, and explores a plausible mechanism of action through a hypothesized signaling pathway.
Synthetic Route and Mechanism
The synthesis of (S)-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is achieved through a cyclization reaction starting from the naturally occurring chiral precursor, (S)-proline (also known as L-proline). The reaction proceeds by treating an aqueous solution of L-proline with potassium cyanate (KOCN) followed by acid-catalyzed intramolecular cyclization.
The proposed reaction mechanism involves two key steps:
-
Carbamoylation: The amino group of L-proline acts as a nucleophile, attacking the cyanate ion to form an N-carbamoylproline intermediate.
-
Intramolecular Cyclization: Under acidic conditions, the carboxylic acid group of the N-carbamoylproline intermediate is protonated, making the carbonyl carbon more electrophilic. The nitrogen atom of the carbamoyl group then attacks this carbonyl carbon, leading to the formation of the five-membered hydantoin ring and subsequent dehydration to yield the final bicyclic product.
Caption: Synthetic pathway for (S)-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione.
Experimental Protocols
The following experimental protocol is based on the reported synthesis of (S)-tetrahydro-pyrrol-[1,2,c]-imidazole-1,3-dione[1].
Materials:
-
L-Proline
-
Potassium cyanate (KOCN)
-
Concentrated Hydrochloric acid (HCl, 37% v/v)
-
Deionized water
-
Methanol
Procedure:
-
Dissolution and pH Adjustment: Dissolve 500 mg (4.3 mmol) of L-proline in 20 mL of deionized water. Acidify the solution to a pH of 5 by the dropwise addition of concentrated HCl.
-
Carbamoylation Reaction: To the acidified solution, add 1050 mg (12.9 mmol) of potassium cyanate (KOCN). Stir the reaction mixture at room temperature.
-
Cyclization and Precipitation: The progress of the reaction should be monitored (e.g., by TLC). Upon completion, the product precipitates from the solution.
-
Isolation and Purification: Filter the solid product and wash it with cold water.
-
Crystallization: Recrystallize the crude product from a 1:1 methanol-water solution by slow evaporation to obtain colorless crystals suitable for analysis.
Data Presentation
The following tables summarize the key quantitative data reported for (S)-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| Melting Point | 210-212 °C | [1] |
| Appearance | Colorless crystals | [1] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| FT-IR (cm⁻¹) | 1757.6 (C=O), 1708.7 (C=O) | [1] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 7.27 (H3), 4.07 (t, H5), 3.43 (q, H6A), 3.02 (q, H6B), 2.03 (s, H8A), 1.60 (s, H8B), 1.90 (m, H7A), 1.93 (H7B) | [1] |
| ¹³C NMR (100.6 MHz, DMSO-d₆) δ (ppm) | 174.5 (C4), 161.0 (C2), 64.0 (C5), 44.9 (C6), 26.7 (C8), 26.6 (C7) | [1] |
Hypothesized Signaling Pathway and Mechanism of Action
While the precise molecular targets and signaling pathways of (S)-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione are not yet fully elucidated, its structural similarity to other nootropic agents, particularly those derived from piracetam, suggests a potential role in modulating neuronal function and promoting neuroprotection. A plausible mechanism of action involves the positive allosteric modulation of the sigma-1 (σ₁) receptor.
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating calcium signaling, ion channel activity, and cellular stress responses. Positive allosteric modulators of the sigma-1 receptor can enhance the signaling of endogenous ligands, leading to a range of neuroprotective and cognitive-enhancing effects.
The hypothesized signaling cascade is as follows:
-
(S)-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione binds to an allosteric site on the sigma-1 receptor.
-
This binding event potentiates the effect of endogenous ligands, leading to the activation of the sigma-1 receptor.
-
The activated sigma-1 receptor translocates and interacts with various downstream effectors, including ion channels and kinases.
-
This interaction can lead to the modulation of intracellular calcium levels, enhancement of neuronal plasticity, and activation of pro-survival pathways, ultimately contributing to improved cognitive function and neuroprotection.
Caption: Hypothesized signaling pathway for the nootropic action of the target molecule.
References
In-depth Technical Guide: Mechanism of Action of Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione and Related Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and databases lack specific information regarding the mechanism of action for the exact compound tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione . While this compound is commercially available for laboratory use, its biological activity has not been extensively characterized in published research.[1][2][3] This guide will, therefore, focus on the known biological activities and mechanisms of action of closely related compounds sharing the core pyrrolo[1,2-a]imidazole scaffold. This information can serve as a foundational resource for directing future research into the specific compound of interest.
Introduction to the Pyrrolo[1,2-a]imidazole Scaffold
The pyrrolo[1,2-a]imidazole heterocyclic system is a versatile scaffold that has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds.[4] Depending on the degree of saturation and the nature of substituents, derivatives of this core structure have been shown to exhibit a wide range of pharmacological properties, including nootropic, antimicrobial, and anticancer activities.[4][5][6]
Known Biological Activities and Mechanisms of Related Compounds
Nootropic and Cognition-Enhancing Effects
A notable derivative, dimiracetam , which is a dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione, has been identified as a potent cognition enhancer.[7]
-
Mechanism of Action: While the precise molecular mechanism is not fully elucidated, compounds in this class are designed to contain both the 2-pyrrolidinone and 4-imidazolidinone nuclei, which are recognized as important for cognition-enhancing activity.[7] These structures maintain the backbone of nootropic drugs like piracetam and oxiracetam, with the acetamide side chain restricted in a folded conformation.[7]
-
Experimental Evidence: The cognition-enhancing effects of dimiracetam and related compounds were evaluated for their ability to reverse scopolamine-induced amnesia in a passive avoidance paradigm in mice.[7] Dimiracetam was found to be 10-30 times more potent than the reference drug oxiracetam.[7]
Antimicrobial and Antifungal Activity
Several studies have explored the antimicrobial potential of pyrrolo[1,2-a]imidazole derivatives.
-
Mechanism of Action: The exact mechanism of antimicrobial action is not fully defined but is thought to be related to the overall structure and substituent groups of the compounds. The presence of NH and OH groups has been linked to antioxidant properties, which may contribute to their biological effects.[5]
-
Experimental Evidence: A series of 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts were synthesized and screened for in vitro antimicrobial activity.[6] Many of these compounds showed activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6] For instance, certain derivatives displayed significant activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans.[6] The minimum inhibitory concentration (MIC) for the most active compounds ranged from 2 to 32 μg/mL against S. aureus.[6]
Anticancer Activity via Tubulin Polymerization Inhibition
Derivatives of the related tetrahydropyrrolo[1,2-a]quinoline-1(2H)-one scaffold have been identified as inhibitors of tubulin polymerization, a mechanism shared by some established anticancer drugs.[8][9]
-
Mechanism of Action: These compounds bind to the colchicine site of tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells.[8][9]
-
Experimental Evidence: The effects of these compounds on microtubule dynamics were studied using in vitro differential interference contrast (DIC) microscopy.[8] The most active compounds were shown to suppress the growth rate of microtubules.[8] Furthermore, cell cycle analysis using flow cytometry demonstrated a concentration-dependent increase in the percentage of cells in the G2/M phase, which is indicative of mitotic arrest.[8] One promising compound exhibited an IC50 of 5.9 μM for the arrest of A549 cell division.[9]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
-
Objective: To assess the effect of test compounds on the dynamics of individual microtubules.
-
Methodology:
-
Microtubules are assembled from purified tubulin in the presence of GTP.
-
The test compound or a vehicle control (e.g., DMSO) is added to the reaction mixture.
-
Microtubule dynamics are observed using differential interference contrast (DIC) microscopy.
-
Parameters such as microtubule growth rate and catastrophe frequency are measured and compared between treated and control groups.[8]
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of test compounds on cell cycle progression.
-
Methodology:
-
Cancer cell lines (e.g., A549) are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with various concentrations of the test compound or a vehicle control for a specified period (e.g., 24 hours).
-
Cells are harvested, fixed in cold ethanol, and stained with a fluorescent DNA-intercalating dye such as propidium iodide (PI).
-
The DNA content of individual cells is measured using a flow cytometer.
-
The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is quantified and analyzed.[8]
-
Data Presentation
Table 1: Antimicrobial Activity of 3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salts
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| 6b | Staphylococcus aureus | 2-4 |
| 6c | Staphylococcus aureus | 2-4 |
| 10c | Staphylococcus aureus | 2-4 |
| 10d | Staphylococcus aureus | 2-4 |
| 10e | Staphylococcus aureus | 2-4 |
| 13 | Staphylococcus aureus | 2-4 |
Data extracted from a study on the antimicrobial activity of novel pyrrolo[1,2-a]imidazole derivatives.[6]
Table 2: Cytotoxicity of a Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one Derivative
| Cell Line | Assay | IC50 (μM) |
| A549 | Cell Division Arrest | 5.9 |
Data from a study on tubulin polymerization inhibitors.[9]
Signaling Pathways and Experimental Workflows
Caption: Workflow for in vitro tubulin polymerization assay.
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion and Future Directions
While the specific mechanism of action for this compound remains to be elucidated, the broader family of pyrrolo[1,2-a]imidazole derivatives presents a rich area for drug discovery. The diverse biological activities, including cognition enhancement, antimicrobial effects, and anticancer properties, highlight the potential of this scaffold. Future research should focus on the synthesis and biological evaluation of this compound and its analogs to determine their specific molecular targets and mechanisms of action. The experimental protocols and findings presented in this guide for related compounds can serve as a valuable starting point for such investigations.
References
- 1. (S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE [cymitquimica.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. (S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE [cymitquimica.com]
- 4. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
physical and chemical properties of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural similarity to nootropic agents such as piracetam and oxiracetam has prompted investigations into its potential as a cognitive enhancer. Furthermore, derivatives of the pyrrolo-imidazole scaffold have demonstrated a range of biological activities, including antimicrobial properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its known and potential biological activities and mechanisms of action.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The following tables summarize the key physical and chemical characteristics of this compound.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | 160-162 °C ((R)-enantiomer) | [2] |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 5768-79-6 (racemate) | [3] |
| 40856-87-9 ((S)-enantiomer) | [4] | |
| InChI Key | CLHGAFMJSNFVRM-UHFFFAOYSA-N (racemate) | - |
Chemical Synthesis and Characterization
General Synthesis Protocol (Hypothetical)
The following protocol is a generalized representation based on common synthetic strategies for related pyrrolo-imidazole diones.
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for the target compound.
Experimental Workflow:
Caption: General experimental workflow for synthesis.
Detailed Steps (Hypothetical):
-
Reaction Setup: A solution of L-proline in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran) is cooled to 0°C under an inert atmosphere.
-
Reagent Addition: A phosgene equivalent, such as triphosgene, dissolved in the same solvent is added dropwise to the cooled solution.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a period of 12 to 24 hours, monitoring the progress by thin-layer chromatography.
-
Workup: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for the title compound are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds[6][7][8].
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the diastereotopic protons of the pyrrolidine ring, a multiplet for the methine proton at the bridgehead, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the two distinct carbonyl carbons, signals for the aliphatic carbons of the pyrrolidine ring, and a signal for the bridgehead methine carbon. |
| IR (cm⁻¹) | Strong absorption bands for the carbonyl (C=O) stretching vibrations (typically around 1700-1780 cm⁻¹), N-H stretching (around 3200-3300 cm⁻¹), and C-H stretching of the aliphatic rings. |
| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight of 140.14, along with characteristic fragmentation patterns. |
Biological Activity and Mechanism of Action
The biological activities of this compound and its derivatives are an area of active research, with promising indications in neuroscience and infectious diseases.
Cognition Enhancement
A series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, which share the core bicyclic structure, have been synthesized and shown to possess potent cognition-enhancing activities[2]. These compounds are structurally related to the racetam class of nootropic drugs and are believed to exert their effects through the modulation of central neurotransmitter systems[9][10].
Proposed Mechanism of Action:
The nootropic effects of related pyrrolidinone derivatives are thought to involve the enhancement of cholinergic and glutamatergic neurotransmission[11].
-
Cholinergic System: These compounds may increase acetylcholine release and enhance the function of muscarinic acetylcholine receptors, which are crucial for learning and memory processes[12].
-
Glutamatergic System: Positive allosteric modulation of AMPA receptors is another proposed mechanism, leading to increased excitatory neurotransmission and synaptic plasticity[9].
Caption: Potential nootropic signaling pathways.
Antimicrobial Activity
Derivatives of the pyrrolo[1,2-a]imidazole scaffold have demonstrated notable antibacterial and antifungal activities[13][14][15]. The proposed mechanism of action for related imidazolium salts, which are quaternary ammonium compounds, involves the disruption of microbial cell membranes[16].
Proposed Mechanism of Action:
The cationic head of the imidazolium ring interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction disrupts the membrane integrity, leading to the leakage of intracellular components and ultimately cell death[16].
Caption: Proposed antimicrobial mechanism of action.
Future Directions
This compound represents a promising scaffold for the development of novel therapeutics. Future research should focus on:
-
Comprehensive Physicochemical Profiling: Detailed experimental determination of solubility, pKa, and other key parameters to inform formulation and drug delivery strategies.
-
Stereoselective Synthesis: Development of efficient and scalable synthetic routes to obtain enantiomerically pure forms of the compound, as biological activity is often stereospecific.
-
In-depth Biological Evaluation: Elucidation of the specific molecular targets and signaling pathways involved in its nootropic and antimicrobial effects through detailed enzymatic and receptor binding assays, as well as in vivo studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This technical guide has provided a comprehensive overview of the current knowledge on this compound. While significant progress has been made in understanding the synthesis and potential biological activities of the broader class of pyrrolo-imidazole derivatives, further research is required to fully characterize this specific compound and unlock its therapeutic potential. The information presented herein serves as a valuable resource for researchers and drug development professionals working in the fields of neuroscience and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. (S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE [cymitquimica.com]
- 5. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Racetam - Wikipedia [en.wikipedia.org]
- 10. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JoDrugs. PYRROLIDINONE DERIVATIVES [jodrugs.com]
- 12. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. nano-ntp.com [nano-ntp.com]
- 15. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]
A Technical Guide to the Synthesis of Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione and its derivatives, a class of compounds with significant potential in drug discovery, including nootropic and neuroprotective applications. This document provides a comprehensive overview of key synthetic methodologies, complete with detailed experimental protocols and tabulated quantitative data to facilitate comparison and replication in a laboratory setting.
Core Synthetic Strategies
The synthesis of the this compound scaffold can be achieved through several strategic approaches, primarily involving cyclization reactions. The choice of method often depends on the desired substitution pattern and stereochemistry of the final product. Key strategies include intramolecular cyclization of proline derivatives, multicomponent reactions, and the use of chiral precursors like pyroglutamic acid for enantioselective synthesis.
Key Synthetic Methodologies and Experimental Protocols
This section outlines detailed experimental procedures for the synthesis of this compound and its derivatives.
Method 1: Industrial One-Pot Synthesis of Dimiracetam
A one-pot industrial method has been developed for the synthesis of Dimiracetam (tetrahydro-5H-pyrrolo[1,2-a]imidazole-2,5(3H)-dione), a notable derivative.[1] This method involves the condensation of ethyl 4-oxobutanoate with glycinamide hydrochloride.
Experimental Protocol:
A detailed experimental protocol for this specific industrial method is not publicly available in the reviewed literature. However, a general laboratory-scale procedure can be inferred:
-
Reaction Setup: To a solution of ethyl 4-oxobutanoate (1 equivalent) in a suitable high-boiling solvent such as toluene or xylene, add glycinamide hydrochloride (1 equivalent) and a catalytic amount of a dehydrating acid (e.g., p-toluenesulfonic acid).
-
Reaction Execution: Heat the reaction mixture to reflux with continuous removal of water using a Dean-Stark apparatus. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography on silica gel.
Method 2: Enantioselective Synthesis from L-Proline
The chiral backbone of L-proline makes it an excellent starting material for the enantioselective synthesis of (S)-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. This approach typically involves the acylation of the proline nitrogen followed by an intramolecular cyclization.
Experimental Protocol:
-
N-Acylation of L-Proline: To a solution of L-proline (1 equivalent) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran), add a suitable acylating agent (1.1 equivalents) such as chloroacetyl chloride or a protected amino acid activated as an acid chloride or with a coupling agent (e.g., DCC, HOBt). The reaction is typically carried out in the presence of a base (e.g., triethylamine or pyridine) to neutralize the generated acid.
-
Intramolecular Cyclization: The N-acylated proline derivative is then subjected to cyclization conditions. This can be achieved by heating in a high-boiling solvent or by using a dehydrating agent such as thionyl chloride or a carbodiimide.
-
Work-up and Purification: After the reaction is complete, the solvent is removed in vacuo. The crude product is then purified by column chromatography or recrystallization to yield the enantiomerically pure (S)-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione.
Method 3: Synthesis via Cycloaddition of Acylethynylpyrroles
A method for the synthesis of pyrrolo[1,2-c]imidazole derivatives involves the cycloaddition of acylethynylpyrroles with tosylmethylisocyanide (TosMIC).[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-(acylethynyl)pyrrole (1 mmol) and tosylmethylisocyanide (2 mmol) in anhydrous tetrahydrofuran (10 mL).
-
Reaction Execution: Add sodium tert-butoxide (2 mmol) to the solution and reflux the mixture for 1 hour.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of various this compound derivatives.
| Method | Starting Materials | Product | Reagents and Conditions | Yield (%) | Reference |
| Intramolecular aza-Wittig cyclization | Ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate | 2,5,6,7-tetrahydro-3H-pyrrolo[1,2-а]imidazole derivative | - | 36 | [1] |
| Biocatalytic C-H amination | N-substituted 2-(pyrrolidin-1-yl)acetamides | Tetrahydro-1H-pyrrolo[1,2-a]imidazol(e)-2(3H)-(thi)ones | Mutant cytochrome P450BM3 enzymes | 55-97 | [1] |
| Cycloaddition | 2-(Acylethynyl)pyrroles, Tosylmethylisocyanide | Pyrrolo[1,2-c]imidazoles | t-BuONa, THF, reflux, 1 h | - | [2] |
Visualization of Synthetic Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthetic methodologies.
References
The Diverse Biological Activities of Pyrroloimidazole Compounds: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of pyrroloimidazole and its derivatives, offering a comprehensive resource for researchers and scientists in drug development.
The pyrroloimidazole scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique electronic and structural features allow for diverse chemical modifications, leading to the development of potent and selective therapeutic agents. This technical guide provides a detailed overview of the significant biological activities of pyrroloimidazole compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting Key Oncogenic Pathways
Pyrroloimidazole derivatives have shown significant promise as anticancer agents, primarily by targeting and inhibiting various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1][2][3] The structural resemblance of the pyrrolo[2,3-d]pyrimidine nucleus to adenine, a core component of ATP, makes it an effective ATP-competitive inhibitor of numerous kinases.[1][2][3]
Kinase Inhibition
Several studies have highlighted the potent inhibitory effects of pyrroloimidazole compounds on key kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][4] For instance, certain halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' have demonstrated significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2.[4]
A notable example is compound 5k, which exhibited IC50 values ranging from 40 to 204 nM against these kinases, comparable to the established multi-targeted kinase inhibitor, sunitinib.[4] The mechanism of action for these compounds often involves inducing cell cycle arrest and apoptosis in cancer cells.[4][5] This is accompanied by an increase in pro-apoptotic proteins like caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[4]
Figure 1: Simplified signaling pathway showing the inhibitory action of pyrroloimidazole compounds on key kinases, leading to decreased cell proliferation and increased apoptosis.
Cytotoxic Activity
The anticancer potential of pyrroloimidazole derivatives has been evaluated against a range of human cancer cell lines. The cytotoxic effects are typically quantified by IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells.[6]
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |
| Halogenated Pyrrolo[2,3-d]pyrimidines | Various | Not Specified | 29 - 59 | [4] |
| Isatin-Pyrrolo[2,3-d]pyrimidine Hybrids | HepG2, MCF-7, MDA-MB-231, HeLa | MTT | Varies | |
| Pyrrole Derivatives | LoVo (colon) | MTS | Induces >50% viability decrease at 50 µM | [7] |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines | MCF-7, SK-MEL-28 | Not Specified | 1 - 10 |
Table 1: Summary of cytotoxic activities of various pyrroloimidazole and related pyrrole derivatives against different cancer cell lines.
Antimicrobial Activity: A New Frontier in Combating Resistance
Pyrroloimidazole and its fused analogs, particularly pyrrolo[2,3-d]pyrimidines, have demonstrated notable antimicrobial properties, including antibacterial and antifungal activities.[8][9] These compounds represent a promising class of molecules in the fight against antimicrobial resistance.[9] The antimicrobial efficacy is often evaluated using techniques like the disk diffusion method to assess the inhibition of bacterial growth.[10][11]
Recent research has focused on the synthesis and evaluation of novel pyrrolo[2,3-d]pyrimidine derivatives for their broad-spectrum antimicrobial activity.[8] These compounds, also known as 7-deazapurines, leverage their structural similarity to purine nucleotides to interfere with essential microbial processes.[8]
Anti-inflammatory Activity: Modulating Inflammatory Responses
Several pyrroloimidazole derivatives have been investigated for their anti-inflammatory properties.[12][13] The mechanism of action often involves the inhibition of key inflammatory mediators. For instance, some fused pyrrole derivatives have shown promising activity as inhibitors of pro-inflammatory cytokines.[13] The anti-inflammatory potential of these compounds is often assessed using in vivo models, such as the carrageenan-induced paw edema assay.[13][14]
| Compound Class | Assay | Activity | Reference |
| Pyrrolopyridines | In vitro pro-inflammatory cytokine inhibition | Promising activity for compounds 3i and 3l | [13] |
| Pyrrolo[2,3-d]pyrimidine derivatives | In vivo carrageenan-induced paw edema | Significant activity for compounds 2b, 7b, 7d, and 9b | [14] |
| Isoindole and Pyrrolopyrazine derivatives | Not Specified | Good anti-inflammatory activity for compounds 6yc and 7zd | [12] |
Table 2: Summary of anti-inflammatory activities of various pyrroloimidazole and related derivatives.
Experimental Protocols
A fundamental aspect of drug discovery is the rigorous evaluation of the biological activity of synthesized compounds. Below are outlines of common experimental protocols used in the assessment of pyrroloimidazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Figure 2: A typical workflow for an MTT assay to determine the cytotoxicity of pyrroloimidazole compounds.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[15]
-
Compound Treatment: The cells are then treated with various concentrations of the pyrroloimidazole compound. A control group with no compound is also included.
-
Incubation: The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[15]
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.[15]
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the potency of a compound against a specific kinase.
Methodology:
-
Assay Setup: The assay is typically performed in a microplate format and includes the kinase, a substrate (often a peptide), ATP, and the test compound at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated to allow the kinase to phosphorylate the substrate.
-
Detection: The amount of phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or antibody-based methods (using a phosphorylation-specific antibody).
-
Data Analysis: The percentage of kinase activity is calculated relative to a control with no inhibitor, and the IC50 value is determined.
Conclusion and Future Directions
Pyrroloimidazole compounds and their derivatives represent a versatile and promising class of molecules with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The ability to readily modify the pyrroloimidazole scaffold allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on several key aspects. The elucidation of detailed mechanisms of action through advanced techniques like structural biology and chemical proteomics will be crucial for rational drug design. Further exploration of the structure-activity relationships (SAR) will guide the synthesis of more potent and selective analogs. Additionally, in vivo studies are essential to validate the therapeutic potential of promising lead compounds and to assess their safety and efficacy in preclinical models. The continued investigation of pyrroloimidazole compounds holds significant promise for the discovery of next-generation drugs to address unmet medical needs.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjeid.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, anti-inflammatory, and antiproliferative activity evaluation of isoindole, pyrrolopyrazine, benzimidazoisoindole, and benzimidazopyrrolopyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Introduction
Dimiracetam, a bicyclic analogue of the archetypal nootropic piracetam, represents a significant evolution in the chemical class of racetams.[1] Originally developed as a cognition-enhancing agent, its therapeutic potential has since been explored in the more complex and challenging field of neuropathic pain.[2][3] This technical guide provides a comprehensive overview of the discovery, history, and development of dimiracetam and its related compounds, with a focus on its mechanism of action, key experimental findings, and the logical progression of its scientific investigation.
Discovery and Historical Context
The journey of dimiracetam begins within the broader history of the racetam family of drugs. Racetams are a class of synthetic compounds characterized by a 2-pyrrolidone nucleus.[4] The parent compound, piracetam, was first synthesized in the 1960s and was noted for its cognitive-enhancing effects, giving rise to the term "nootropic."[4] This spurred further research into structurally related molecules with potentially improved potency and broader therapeutic applications.
Dimiracetam, chemically known as (RS)-3,6,7,7a-Tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione, emerged from this line of inquiry.[5] Its development was driven by the hypothesis that restricting the conformation of the acetamide side chain of piracetam and oxiracetam could lead to enhanced biological activity.[6] The synthesis of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, including dimiracetam, was first reported in 1993.[6] Early preclinical studies in rodent models demonstrated that dimiracetam was a potent cognition enhancer, being 10-30 times more potent than the reference drug oxiracetam in reversing scopolamine-induced amnesia.[6]
A significant shift in the research focus for dimiracetam occurred with the discovery of its efficacy in animal models of neuropathic pain.[2][3] This opened a new therapeutic avenue for a compound initially conceived for cognitive enhancement.
Chemical Synthesis
Below is a conceptual workflow for the synthesis of dimiracetam, based on the available information.
Caption: Conceptual workflow for the enantioselective synthesis of dimiracetam.
Mechanism of Action: Modulation of Glutamatergic Neurotransmission
A central aspect of dimiracetam's pharmacology is its interaction with the glutamatergic system, specifically its ability to modulate N-methyl-D-aspartate (NMDA) receptor-mediated glutamate release.[7] In synaptosomal preparations from the rat spinal cord, dimiracetam has been shown to counteract the NMDA-induced release of glutamate.[8] This effect is thought to be mediated through specific NMDA receptor isoforms, possibly those containing the pH-sensitive GluN1 and GluN2A subunits.[3]
The proposed signaling pathway for dimiracetam's action is illustrated in the following diagram.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of Synaptic Glutamate Exocytosis and Prevention of Glutamate Neurotoxicity by Eupatilin from Artemisia argyi in the Rat Cortex [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel dimiracetam derivatives useful for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimiracetam - Wikipedia [en.wikipedia.org]
- 6. Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Profile of MP-101, a Novel Non-racemic Mixture of R- and S-dimiracetam with Increased Potency in Rat Models of Cognition, Depression and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Structural Analogs of Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione core represents a significant scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. This bicyclic system, which incorporates both 2-pyrrolidinone and 4-imidazolidinone nuclei, has been a focal point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structural analogs of this core, detailing their synthesis, biological activities, and the experimental protocols utilized in their evaluation.
Core Structure and Analogs of Interest
The primary scaffold of interest is this compound. Structural analogs are typically derived from modifications at various positions of the pyrrolidine or imidazole rings. A closely related and extensively studied group of analogs are the dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones. These compounds maintain the fundamental bicyclic dione structure and have shown significant potential as cognition enhancers.[1]
Synthesis of Structural Analogs
The synthesis of these bicyclic derivatives often involves the cyclocondensation of appropriate precursors. A general approach involves the reaction of aminopyrrolines with halocarbonyl compounds, although this method may result in lower yields.[2] More efficient methods have been developed, including multi-component reactions and redox annulation.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of the pyrrolo[1,2-a]imidazole core, which can be adapted for the dione derivatives.
Caption: Generalized workflow for the synthesis of the pyrrolo[1,2-a]imidazole core.
Experimental Protocol: One-Pot Synthesis of Dimiracetam
An industrial method for the preparation of tetrahydro-5H-pyrrolo[1,2-а]imidazole-2,5(3H)-dione, also known as dimiracetam, involves a one-pot condensation.[2]
Materials:
-
Ethyl 4-oxobutanoate
-
Glycinamide hydrochloride
-
Solvent (e.g., toluene)
-
Catalyst (e.g., p-toluenesulfonic acid)
Procedure:
-
A mixture of ethyl 4-oxobutanoate and glycinamide hydrochloride is refluxed in a suitable solvent.
-
A catalytic amount of acid is added to facilitate the reaction.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield dimiracetam.[2]
Biological Activities of Structural Analogs
Structural analogs of this compound have demonstrated a wide range of biological activities. The primary areas of investigation include cognition enhancement, anticonvulsant effects, and antimicrobial properties.
Cognition Enhancement
A series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones have been synthesized and evaluated for their ability to reverse scopolamine-induced amnesia in a passive avoidance paradigm.[1] Many of these compounds exhibited potent antiamnestic activity.[1]
| Compound | Minimal Effective Dose (ip, mg/kg) | Oral Activity | Reference |
| Dimiracetam (unsubstituted) | 0.3 - 1 | Fully retained | [1] |
| Substituted Analogs | 0.3 - 1 | Generally reduced | [1] |
| Oxiracetam (Reference) | ~10-30 times less potent than Dimiracetam | - | [1] |
Anticonvulsant Activity
Certain pyrrolidine-2,5-dione derivatives have shown broad-spectrum anticonvulsant properties in various animal models of seizures.[3]
| Seizure Model | ED₅₀ (mg/kg) for Compound 14 |
| Maximal Electroshock (MES) | 49.6 |
| 6 Hz (32 mA) | 31.3 |
| Subcutaneous Pentylenetetrazole (scPTZ) | 67.4 |
| 6 Hz (44 mA, drug-resistant model) | 63.2 |
Antimicrobial and Antioxidant Activity
Recent studies have explored the antimicrobial and antioxidant potential of newly synthesized pyrroloimidazole derivatives. These compounds have shown bacteriostatic properties against both Gram-positive and Gram-negative bacteria.[4] Their antioxidant effects were evaluated using DPPH radical scavenging and FRAP assays, indicating noteworthy efficacy.[4]
Experimental Protocol: Passive Avoidance Test for Cognition Enhancement
This protocol is used to assess the ability of a compound to reverse chemically-induced amnesia.[1]
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door.
-
The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Trial: A mouse is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (ip) or orally (po).
-
Amnesia Induction: Scopolamine is administered to induce amnesia.
-
Retention Trial (24 hours later): The mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded. A longer latency indicates a stronger memory of the aversive stimulus.
The effectiveness of the compound is determined by its ability to increase the step-through latency in scopolamine-treated animals compared to the vehicle control group.[1]
Structure-Activity Relationships (SAR)
The biological activity of these analogs is highly dependent on their structural features. For cognition enhancers, the unsubstituted compound, dimiracetam, showed a favorable profile with no bell-shaped dose-response curve and good oral bioavailability.[1] In contrast, many substituted analogs, while potent via intraperitoneal administration, showed reduced activity when given orally.[1] This suggests that substituents can significantly impact the pharmacokinetic properties of these compounds.
The following diagram illustrates the logical relationship between the core structure and its observed biological activities based on different substitutions.
Caption: Simplified structure-activity relationship for pyrrolo-imidazole dione analogs.
References
- 1. Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Physicochemical Characterization of Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a rigid, fused-ring system incorporating both a pyrrolidine and a hydantoin moiety. The hydantoin ring is a well-established pharmacophore present in a variety of therapeutic agents with anticonvulsant, antiarrhythmic, and anticancer properties. The pyrrolidine ring, a core component of the amino acid proline, imparts specific conformational constraints that can be crucial for molecular recognition by biological targets. The (S)-enantiomer of this compound is synthesized from the naturally occurring amino acid L-proline. A comprehensive understanding of its spectroscopic and physicochemical properties is fundamental for its identification, purity assessment, and for elucidating its structure-activity relationships in potential drug discovery and development programs.
Physicochemical Properties
A summary of the key physicochemical properties for (S)-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is presented in Table 1.
| Property | Value |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| CAS Number | 40856-87-9 ((S)-enantiomer) |
| Appearance | Colorless crystals |
| Melting Point | 210-212 °C |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Parameters | a = 7.136(1) Å, b = 8.009(2) Å, c = 11.378(2) Å[1] |
Spectroscopic Data
The following sections detail the available spectroscopic data for (S)-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for the (S)-enantiomer are summarized in Tables 2 and 3, respectively.[1]
Table 2: ¹H NMR Spectroscopic Data for (S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.27 | s | H3 (NH) |
| 4.07 | t | H5 |
| 3.43 | q | H6A |
| 3.02 | q | H6B |
| 2.03 | s | H8A |
| 1.93 | m | H7B |
| 1.90 | m | H7A |
| 1.60 | s | H8B |
Table 3: ¹³C NMR Spectroscopic Data for (S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (100.6 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 174.5 | C4 (C=O) |
| 161.0 | C2 (C=O) |
| 64.0 | C5 |
| 44.9 | C6 |
| 26.7 | C8 |
| 26.6 | C7 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for (S)-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione are presented in Table 4.[1]
Table 4: FT-IR Spectroscopic Data for (S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
| Wavenumber (cm⁻¹) | Assignment |
| 1757.6 | C=O stretching (asymmetric) |
| 1708.7 | C=O stretching (symmetric) |
Mass Spectrometry (MS)
Specific mass spectrometry data for this compound is not available in the reviewed literature. However, based on its structure, the expected molecular ion peak [M]⁺ would be observed at m/z 140. Fragmentation would likely involve the loss of CO and subsequent cleavage of the pyrrolidine ring.
UV-Vis Spectroscopy
Specific UV-Vis absorption data for this compound is not available in the reviewed literature. The molecule lacks extensive chromophores, so strong absorption in the visible region is not expected. Absorption in the UV region, likely below 250 nm, would be anticipated due to the n→π* transitions of the carbonyl groups in the hydantoin ring.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.
Synthesis of (S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
The title compound can be synthesized from L-proline using a previously reported methodology.[1] A general schematic for the synthesis is provided below.
NMR Spectroscopy
A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
FT-IR Spectroscopy
A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
For a compound of this nature, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization methods. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. A high-resolution mass spectrometer would be used to determine the accurate mass of the molecular ion and its fragments.
UV-Vis Spectroscopy
A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile). The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-800 nm. The solvent is used as a reference.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, its structural components suggest several avenues for investigation. Hydantoin derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, anti-cancer, and antimicrobial effects. The pyrrolidine moiety can influence receptor binding and pharmacokinetic properties.
Conclusion
This technical guide provides a consolidated resource on the spectroscopic and physicochemical properties of this compound. The provided NMR and FT-IR data, along with detailed experimental protocols, offer a solid foundation for researchers working with this compound. While further studies are required to elucidate its full mass spectrometric, UV-Vis, and biological profiles, the information presented herein serves as a valuable starting point for future investigations in the fields of medicinal chemistry and drug development. The unique bicyclic structure of this compound, derived from a natural amino acid, makes it an intriguing candidate for further exploration of its therapeutic potential.
References
Pyrroloimidazole Diones: A Technical Guide to Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the therapeutic potential of pyrroloimidazole diones and related heterocyclic compounds. It consolidates preclinical and clinical data, details experimental methodologies for target validation and compound characterization, and visualizes key signaling pathways and workflows to provide a comprehensive resource for researchers in oncology, neuroscience, and metabolic diseases.
Core Therapeutic Targets and Quantitative Data
Pyrroloimidazole diones and their structural analogs have demonstrated significant potential across multiple therapeutic areas by engaging with a variety of molecular targets. The following tables summarize the quantitative data for key compounds against their respective targets.
Table 1: Anticancer Activity of Pyrroloimidazole Diones and Related Compounds
| Compound/Class | Target | Cell Line / Assay | IC50 / Activity | Reference |
| D3S-001 | KRAS G12C | NCI-H358 (NSCLC) | Single-digit nM (p-ERK1/2) | [1] |
| MIA PaCa-2 (Pancreatic) | Tumor regression at 10 mg/kg | [2] | ||
| SW837 (Colorectal) | Tumor regression at 10 mg/kg | [2] | ||
| CT26 (Syngeneic) | 30% durable CR at 30 mg/kg | [1] | ||
| KRAS G12C (Biochemical) | SPR Binding Analysis | K_inact_/K_I_ = 1.58 x 10^6 M-1s-1 | [1] | |
| Pyrrolo[3,2-d]pyrimidine Derivatives | EGFRwt | Kinase Assay | 30.1 nM (Compound 5b) | [3] |
| EGFRT790M | Kinase Assay | 12.8 nM (Compound 5b) | [3] | |
| Pyrrolidine-2,3-dione Derivatives | CDK2 | Kinase Assay | 63 nM (Compound 7f) | [4] |
| CDK5 | Kinase Assay | 9 nM (Compound 7f) | [4] | |
| Pyrazolopyran Derivatives | SHMT1 | Spectrophotometric Assay | ~10 nM (SHIN1) | [5] |
| SHMT2 | Spectrophotometric Assay | ~10 nM (SHIN1) | [5] |
Table 2: Anticonvulsant Activity of Pyrrolidine-2,5-diones
| Compound | Seizure Model | ED50 | Neurological Deficit (TD50) | Protective Index (TD50/ED50) | Reference |
| Compound 15 | MES (rats) | 69.89 mg/kg | 500 mg/kg | 7.15 | [6] |
| Compound 12 | MES (mice) | 16.13 - 46.07 mg/kg | > 500 mg/kg | Not specified | [7] |
| scPTZ (mice) | 134.0 mg/kg | > 500 mg/kg | Not specified | [7] | |
| Compound 23 | MES (mice) | 16.13 - 46.07 mg/kg | > 500 mg/kg | Not specified | [7] |
| scPTZ (mice) | 128.8 mg/kg | > 500 mg/kg | Not specified | [7] | |
| Compound 14 | MES (mice) | 49.6 mg/kg | Not specified | Not specified | [8] |
| scPTZ (mice) | 67.4 mg/kg | Not specified | Not specified | [8] | |
| 6 Hz (32 mA) | 31.3 mg/kg | Not specified | Not specified | [8] | |
| 6 Hz (44 mA) | 63.2 mg/kg | Not specified | Not specified | [8] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrroloimidazole diones are underpinned by their modulation of critical signaling pathways.
KRAS G12C Signaling Pathway
D3S-001 is a covalent inhibitor that targets the KRAS G12C mutant protein. By binding to the GDP-bound (inactive) state of KRAS G12C, D3S-001 prevents the cycling to the GTP-bound (active) state, thereby inhibiting downstream oncogenic signaling through pathways such as the RAF-MEK-ERK (MAPK) pathway, which is crucial for tumor cell proliferation and survival.[2][9][10]
SHMT2 in One-Carbon Metabolism
Pyrrolo[3,2-d]pyrimidine compounds have been designed to inhibit serine hydroxymethyltransferase 2 (SHMT2), a key enzyme in mitochondrial one-carbon metabolism.[1] SHMT2 is crucial for providing one-carbon units for the synthesis of nucleotides and amino acids, which are essential for rapidly proliferating cancer cells. Inhibition of SHMT2 disrupts these biosynthetic pathways, leading to cancer cell death.
Detailed Experimental Protocols
Protocol 1: KRAS G12C Target Engagement ELISA
This protocol is for measuring the kinetics of KRAS G12C target engagement by an inhibitor in a cellular context.[1]
Materials:
-
NCI-H358 cells (or other KRAS G12C mutant cell line)
-
Cell culture medium and supplements
-
Test compound (e.g., D3S-001)
-
Lysis buffer
-
RAS-GTP ELISA kit
-
Plate reader
Procedure:
-
Cell Culture: Culture NCI-H358 cells to 70-80% confluency.
-
Compound Treatment: Treat cells with various concentrations of the test compound for different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
ELISA: Perform the RAS-GTP ELISA according to the manufacturer's instructions, using equal amounts of protein for each sample.
-
Data Analysis: Measure the absorbance and calculate the percentage of active KRAS-GTP relative to the vehicle-treated control. Determine the IC50 and kinetic parameters (k_obs_) from the time-course and dose-response data.
Protocol 2: Spectrophotometric SHMT Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human SHMT1 or SHMT2.[5][11]
Materials:
-
Purified recombinant human SHMT1 or SHMT2
-
Test compound
-
Potassium phosphate buffer (pH 7.5)
-
Pyridoxal 5'-phosphate (PLP)
-
L-serine
-
Tetrahydrofolate (THF)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, PLP, and the SHMT enzyme.
-
Compound Addition: Add varying concentrations of the test compound to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Initiate the reaction by adding L-serine and THF to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength corresponding to the formation of the quinonoid intermediate.
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation
This protocol is a general guide for assessing the effect of pyrrolidine-2,5-dione derivatives on voltage-gated sodium or calcium channels in a neuronal cell line.[12][13][14][15]
Materials:
-
Neuronal cell line expressing the channel of interest (e.g., HEK293 cells transfected with a specific channel subunit)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
Test compound
Procedure:
-
Cell Preparation: Plate the cells on coverslips for recording.
-
Pipette Preparation: Pull glass micropipettes to a suitable resistance (e.g., 2-5 MΩ) and fill with intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Voltage-Clamp Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV for sodium channels). Apply voltage steps to elicit channel activation and record the resulting currents.
-
Compound Application: Perfuse the test compound at various concentrations onto the cell and record the changes in the ionic currents.
-
Data Analysis: Measure the peak current amplitude and other kinetic parameters before and after compound application. Generate a dose-response curve to determine the IC50 for channel inhibition or modulation.
This guide provides a foundational understanding of the therapeutic targets of pyrroloimidazole diones and the methodologies to investigate them. The provided data and protocols should serve as a valuable resource for the design and execution of further research in this promising area of drug discovery.
References
- 1. ascopubs.org [ascopubs.org]
- 2. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. D3S-001, a KRAS G12C Inhibitor with Rapid Target Engagement Kinetics, Overcomes Nucleotide Cycling, and Demonstrates Robust Preclinical and Clinical Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Voltage clamp - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Cysteine Labeling using 2-Iodo-N-(prop-2-yn-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific covalent modification of proteins is a powerful tool in chemical biology, proteomics, and drug development. Cysteine, with its nucleophilic thiol group, is a common target for such modifications due to its relatively low abundance and high reactivity compared to other amino acid residues. This document provides detailed application notes and protocols for the use of 2-Iodo-N-(prop-2-yn-1-yl)acetamide, a thiol-reactive probe, for the specific labeling of cysteine residues in proteins. This reagent, often referred to as an iodoacetamide-alkyne probe (IPM probe), is a cornerstone of the Quantitative Thiol Reactivity Profiling (QTRP) platform, enabling the enrichment and quantification of reactive cysteines in complex biological samples.[1][2]
The probe consists of an iodoacetamide reactive group that forms a stable thioether bond with the sulfhydryl group of cysteine, and a terminal alkyne handle. This alkyne group allows for the subsequent attachment of reporter tags, such as biotin or fluorescent dyes, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.
Mechanism of Cysteine Labeling
The labeling of cysteine residues with 2-Iodo-N-(prop-2-yn-1-yl)acetamide proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate) of the cysteine side chain acts as a nucleophile, attacking the electrophilic carbon atom attached to the iodine atom of the iodoacetamide. This results in the displacement of the iodide leaving group and the formation of a stable carbon-sulfur (thioether) bond.
Caption: Reaction of cysteine with 2-Iodo-N-(prop-2-yn-1-yl)acetamide.
Quantitative Data on Cysteine Labeling
The efficiency and specificity of cysteine labeling with iodoacetamide-based probes are influenced by several factors, including pH, reagent concentration, and reaction time.
| Parameter | Condition | Observation | Reference |
| Labeling Efficiency | 100 mM Iodoacetamide (IAM) | Sufficient to block the majority of reactive thiols in protein extracts. | [3] |
| 200 mM Iodoacetamide (IAM) | Ensures complete blocking of all accessible thiols. | [3] | |
| Optimal pH | pH 7.0-8.5 | At this range, the cysteine thiol is sufficiently deprotonated to be nucleophilic, while minimizing the reactivity of other nucleophilic side chains like lysine. | [4] |
| Specificity | Iodoacetamide vs. Other Reagents | Iodoacetamide shows high reactivity towards cysteine but can also react with methionine, histidine, and lysine at higher pH and longer incubation times. | [1] |
| Iodoacetamide Side Reactions | Side reactions with methionine can be significant under certain conditions. | [1] | |
| Reaction Time | 15 min to 8 hours | The optimal time depends on the protein, reagent concentration, and temperature. Reactions are often performed in the dark as iodoacetamide is light-sensitive. | [4] |
Experimental Protocols
Protocol 1: General Labeling of Purified Proteins
This protocol describes the labeling of a purified protein with a known cysteine residue.
Materials:
-
Purified protein containing one or more cysteine residues
-
2-Iodo-N-(prop-2-yn-1-yl)acetamide (IPM probe)
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: 1 M DTT or β-mercaptoethanol
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiols, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature.
-
Removal of Reducing Agent (if used): If DTT was used, it must be removed prior to labeling. This can be achieved using a desalting column or through dialysis against the reaction buffer. TCEP does not need to be removed if its concentration is low.
-
Labeling Reaction: Prepare a fresh stock solution of 2-Iodo-N-(prop-2-yn-1-yl)acetamide in a compatible organic solvent (e.g., DMSO or DMF). Add a 10- to 20-fold molar excess of the probe to the protein solution. Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Quenching the Reaction: To stop the labeling reaction, add a quenching solution (e.g., DTT or β-mercaptoethanol) to a final concentration of 10-20 mM.
-
Removal of Excess Probe: Remove the unreacted probe and quenching reagent by using a desalting column or by dialysis against a suitable storage buffer.
-
Verification of Labeling: The extent of labeling can be determined by mass spectrometry (observing the mass shift corresponding to the addition of the probe) or by performing a subsequent click reaction with a fluorescent azide and analyzing by SDS-PAGE.
Protocol 2: Quantitative Thiol Reactivity Profiling (QTRP) of a Complex Proteome
This protocol outlines the workflow for identifying and quantifying reactive cysteine residues in a cell lysate.[1][2]
Materials:
-
Cell culture or tissue sample
-
Lysis Buffer: (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
2-Iodo-N-(prop-2-yn-1-yl)acetamide (IPM probe)
-
Urea
-
DTT
-
Iodoacetamide (for blocking)
-
Trypsin
-
Click chemistry reagents: Azide-biotin tag (isotopically light and heavy), TCEP, TBTA ligand, Copper(II) sulfate
-
Streptavidin beads
-
Mass spectrometer
Caption: Workflow for Quantitative Thiol Reactivity Profiling (QTRP).
Procedure:
-
Cell Lysis: Lyse cells or homogenize tissue in a suitable lysis buffer on ice.
-
Proteome Labeling: Treat the lysate with 2-Iodo-N-(prop-2-yn-1-yl)acetamide at a final concentration of 100 µM to label reactive cysteine thiols.
-
Protein Denaturation, Reduction, and Alkylation: Precipitate the proteins and resuspend in a buffer containing urea. Reduce all disulfide bonds with DTT and then alkylate the newly exposed thiols with iodoacetamide to prevent their re-oxidation.
-
Proteolytic Digestion: Digest the proteins into peptides using trypsin.
-
Click Chemistry: Perform a click chemistry reaction to attach an azide-functionalized biotin tag to the alkyne handle of the labeled peptides. For quantitative comparisons, use isotopically light and heavy versions of the biotin tag for control and experimental samples, respectively.
-
Enrichment: Combine the light and heavy labeled peptide samples and enrich the biotinylated peptides using streptavidin-coated beads.
-
Mass Spectrometry: Elute the enriched peptides from the beads and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the labeled peptides and quantify the relative abundance of each cysteine-containing peptide between the light and heavy samples to determine changes in cysteine reactivity.
Applications in Research and Drug Development
-
Redox Biology: QTRP with 2-Iodo-N-(prop-2-yn-1-yl)acetamide is a powerful tool for studying changes in the cysteine redox state of proteins in response to oxidative stress or signaling events.
-
Drug Discovery: This methodology can be used to identify the cysteine residues that are targeted by covalent drugs or to profile the off-target effects of electrophilic compounds.
-
Enzyme Profiling: The reactivity of catalytic cysteine residues in enzymes can be assessed, providing insights into enzyme mechanism and regulation.
-
Biomarker Discovery: Changes in the reactivity of specific cysteine residues may serve as biomarkers for disease states.
Conclusion
2-Iodo-N-(prop-2-yn-1-yl)acetamide is a versatile and effective reagent for the specific labeling of cysteine residues. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to utilize this probe for a wide range of applications in proteomics and chemical biology. Careful optimization of reaction conditions is crucial to ensure high labeling efficiency and specificity. The QTRP workflow, in particular, offers a powerful platform for the global and quantitative analysis of cysteine reactivity in complex biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Efficiency Protein Labeling with Maleimide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective covalent modification of proteins is a cornerstone of modern biochemical research and therapeutic development. Among the various bioconjugation techniques, the reaction between a maleimide and a thiol group has become a widely adopted method for site-specific protein labeling.[1] This reaction's high specificity for cysteine residues, favorable kinetics under physiological conditions, and the stable thioether bond formed make it an invaluable tool for a multitude of applications.[1][2] These applications range from attaching fluorescent dyes for imaging studies to constructing antibody-drug conjugates (ADCs) for targeted therapeutic delivery.[1][2]
This document provides a detailed protocol for the efficient labeling of proteins using maleimide compounds. It outlines the key experimental parameters, offers a step-by-step guide, and presents quantitative data to aid in experimental design and optimization.
Principle of the Reaction
The maleimide-thiol reaction is a Michael addition reaction where the nucleophilic sulfhydryl group (thiol) of a cysteine residue attacks an electrophilic carbon of the carbon-carbon double bond within the maleimide ring.[3][4] This results in the formation of a stable covalent thioether linkage.[3][5] The reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5, which minimizes off-target reactions with other amino acid residues like lysine.[2][6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[6]
Key Experimental Parameters and Quantitative Data
The success of a maleimide conjugation reaction is dependent on several critical parameters. The following tables summarize key quantitative data to guide experimental design.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Above pH 7.5, reactivity with amines and maleimide hydrolysis increase.[2][7] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (e.g., 1-2 hours).[1] Reactions at 4°C are slower and can be performed overnight (12-16 hours), which may be preferable for sensitive proteins.[6] |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 | This is a common starting point to drive the reaction to completion.[1][8] However, the optimal ratio should be determined empirically for each specific protein and label.[8] For some biomolecules, much lower ratios (e.g., 2:1) may be optimal.[7] |
| Protein Concentration | 1 - 10 mg/mL | A typical concentration range for efficient labeling.[9][10] |
| Reaction Time | 1-2 hours at Room Temperature or Overnight at 4°C | The optimal reaction time should be determined empirically.[6] |
Table 2: Recommended Buffers and Reagents
| Component | Recommendation | Rationale |
| Reaction Buffers | Phosphate-buffered saline (PBS), HEPES, Tris | These buffers are commonly used and maintain the desired pH.[6] Buffers should be degassed to minimize oxidation of thiols.[9] |
| Buffers to Avoid | Buffers containing primary or secondary amines (e.g., Tris at pH > 7.5), or thiol compounds (e.g., DTT, β-mercaptoethanol) | These will compete with the target protein for reaction with the maleimide.[6][7] |
| Reducing Agents | TCEP (tris(2-carboxyethyl)phosphine) | TCEP is effective at reducing disulfide bonds and does not need to be removed prior to the addition of the maleimide compound.[11] A 10- to 100-fold molar excess is typically used.[6] |
| Maleimide Solvents | Anhydrous DMSO or DMF | Maleimide compounds, especially fluorescent dyes, are often dissolved in these organic co-solvents before being added to the aqueous protein solution.[5][10] |
Experimental Protocol
This protocol provides a general framework for labeling a protein with a maleimide compound. Optimization may be required for specific proteins and labels.
I. Protein Preparation and Reduction of Disulfide Bonds
-
Prepare Protein Solution: Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5. A typical protein concentration is 1-10 mg/mL.[6]
-
Reduce Disulfide Bonds (if necessary): For proteins with disulfide bonds, a reduction step is necessary to generate free thiols for labeling.[6]
II. Maleimide Reagent Preparation
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[8][13] Vortex briefly to ensure the dye is fully dissolved.[13]
III. Conjugation Reaction
-
Initiate Labeling: While gently stirring or vortexing the protein solution, add the maleimide stock solution to achieve the desired molar ratio of maleimide to protein (a 10:1 to 20:1 molar excess is a common starting point).[8][13]
-
Incubate: Protect the reaction from light and incubate for 1-2 hours at room temperature or overnight at 4°C.[6][8]
-
Quench the Reaction (Optional): To stop the reaction, a small molecule thiol such as N-acetylcysteine or β-mercaptoethanol can be added to react with any unreacted maleimide.[1][12]
IV. Purification of the Labeled Protein
-
Separate Labeled Protein: Remove the unreacted maleimide compound and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[5][9] Dialysis is generally recommended only for water-soluble maleimides.[9][10]
V. Determination of the Degree of Labeling (DOL)
The degree of labeling is the average number of label molecules conjugated to each protein molecule.[13]
-
Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the attached label (e.g., a fluorescent dye).[13]
-
Calculate Protein Concentration: The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.[8]
-
Corrected A280 = A280 - (Amax of dye × Correction Factor)
-
-
Calculate DOL: The DOL is then calculated as the molar concentration of the label divided by the molar concentration of the protein.
Visualizing the Workflow and Reaction
To aid in understanding the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for protein labeling with maleimide compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
Application of Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione as a Proline Mimetic for Proteomic Interrogation of Prolyl-Peptide Dependent Interactions
Application Note
Introduction
Proline is a unique proteinogenic amino acid due to its secondary amine incorporated into a pyrrolidine ring. This rigid structure restricts the conformational flexibility of the polypeptide backbone and is a key residue in protein folding, stability, and protein-protein interactions.[1] Proline-rich motifs are recognized by specific protein domains (e.g., SH3, WW domains), and the cis-trans isomerization of the peptidyl-prolyl bond, catalyzed by enzymes like cyclophilins and FK506-binding proteins (FKBPs), is a critical regulatory mechanism in cellular signaling.[2] Consequently, molecules that mimic the structure of proline are valuable tools for studying these processes and for the development of novel therapeutics.
Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a bicyclic compound that can be considered a constrained analog of proline. Its rigid structure makes it an attractive scaffold for designing chemical probes to investigate proline-dependent biological processes using proteomic approaches. This application note describes a hypothetical use of a derivatized form of this compound as a chemical probe for affinity-based protein profiling (ABPP) to identify and characterize proline-recognizing proteins in a cellular context.
Principle of the Application
The core structure of this compound can be chemically modified to incorporate a reactive group (warhead) for covalent modification of target proteins and a reporter tag (e.g., an alkyne or azide) for subsequent visualization or enrichment. This functionalized probe would be expected to bind to the active site or binding pocket of proline-recognizing proteins. The covalent linkage allows for the "trapping" of these interactions, and the reporter tag enables the selective enrichment of the probe-protein complexes from a complex biological mixture, such as a cell lysate. The enriched proteins can then be identified and quantified using mass spectrometry-based proteomics, providing a profile of the proline-interactome.
Experimental Protocols
I. Synthesis of a Clickable this compound Probe
This protocol describes the hypothetical synthesis of a clickable chemical probe derived from the parent compound. The synthesis involves the introduction of a propargyl group, which serves as a bioorthogonal handle for click chemistry.
Materials:
-
This compound
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add propargyl bromide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:EtOAc gradient) to yield the propargylated probe.
II. Activity-Based Protein Profiling (ABPP) Workflow
This protocol outlines the use of the synthesized probe to label and enrich proline-binding proteins from a cell lysate.
Materials:
-
Synthesized propargylated probe
-
HEK293T cells (or other cell line of interest)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail)
-
BCA protein assay kit
-
Azide-biotin tag
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., 2% SDS, 100 mM Tris-HCl pH 7.6, 10 mM DTT)
-
Mass spectrometry-grade trypsin
Procedure:
-
Cell Lysate Preparation:
-
Culture HEK293T cells to ~80-90% confluency.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4 °C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Probe Labeling:
-
Dilute the cell lysate to a final concentration of 2 mg/mL.
-
Add the propargylated probe to the lysate at a final concentration of 10 µM.
-
As a negative control, treat a separate aliquot of the lysate with a vehicle control (e.g., DMSO).
-
Incubate the samples for 1 hour at 37 °C.
-
-
Click Chemistry Reaction:
-
To the probe-labeled lysate, add the following reagents in order: azide-biotin tag (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).
-
Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at room temperature to capture the biotinylated proteins.
-
Wash the beads sequentially with PBS containing 1% SDS, PBS containing 0.5% SDS, and finally with PBS alone to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry Analysis:
-
Resuspend the beads in an appropriate buffer and reduce the proteins with DTT, followed by alkylation with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37 °C.
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the MS/MS spectra using a suitable search algorithm (e.g., Sequest, Mascot) against a human protein database.
-
Quantify the relative abundance of the identified proteins between the probe-treated and control samples.
-
Quantitative Data
The following table represents hypothetical data from an ABPP experiment using the propargylated this compound probe. The enrichment ratio indicates the relative abundance of each protein in the probe-treated sample compared to the vehicle control.
| Protein ID (UniProt) | Gene Name | Protein Name | Enrichment Ratio (Probe/Control) | Known Function |
| P62937 | PPIA | Peptidyl-prolyl cis-trans isomerase A (Cyclophilin A) | 25.4 | Prolyl isomerase |
| P23284 | FKBP1A | FK506-binding protein 1A | 18.9 | Prolyl isomerase |
| Q12933 | PREP | Prolyl endopeptidase | 15.2 | Serine peptidase |
| P42761 | SH3KBP1 | SH3 domain-containing kinase-binding protein 1 | 8.7 | Adapter protein |
| Q9Y2A7 | NCKAP1 | NCK-associated protein 1 | 6.5 | Cytoskeletal organization |
Visualizations
Caption: Hypothetical inhibition of the GRB2-SOS1 interaction by the proline mimetic probe.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Caption: Components of the hypothetical chemical probe.
References
Application Notes and Protocols: Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a bicyclic heterocyclic compound featuring a fused pyrrolidine and imidazole ring system. This scaffold is of significant interest in medicinal chemistry due to its structural relationship to the racetam class of nootropic agents. While extensive research has been conducted on derivatives, this document focuses on the utility of the parent compound as a tool for exploring novel therapeutic agents, particularly in the area of cognitive enhancement and neuroprotection. These application notes provide an overview of its potential applications, relevant protocols for its evaluation, and insights into its potential mechanism of action based on related compounds.
Potential Applications
The this compound scaffold holds promise for the development of drugs targeting the central nervous system. Based on the activities of structurally similar compounds, potential therapeutic applications include:
-
Cognitive Enhancement: As a potential nootropic agent for improving memory, learning, and focus.
-
Neuroprotection: Protecting neurons from damage in neurodegenerative diseases or ischemic events.
-
Anticonvulsant Activity: Modulating neuronal excitability.
-
Analgesia: Particularly in models of neuropathic pain.
Data Presentation
Quantitative biological data for the parent compound, this compound, is not extensively available in the public domain. However, data for the closely related and well-studied analog, Dimiracetam (dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione), provides a valuable benchmark for the potential efficacy of this scaffold.
| Compound | Assay | Species | Efficacy | Reference |
| Dimiracetam | Scopolamine-induced amnesia (Passive Avoidance) | Mice | MED: 0.3 - 1 mg/kg (i.p.) | [1] |
| Dimiracetam | Scopolamine-induced amnesia (Passive Avoidance) | Mice | 10-30 times more potent than Oxiracetam (p.o.) | [1] |
| Perhydropyrrolo[1,2-a]imidazole derivative | Melanocortin-4 Receptor Binding | Not Specified | pA2 = 8.086 M (as an antagonist) | |
| Pyrrolo[1,2-a]imidazole derivative | α1A-Adrenergic Receptor Activity | Not Specified | Potent partial agonist |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound, adapted from established procedures for related structures.
Materials:
-
L-Proline
-
Urea
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
In a round-bottom flask, combine L-proline (1 equivalent) and urea (1.2 equivalents).
-
Add polyphosphoric acid (PPA) as a condensing agent and solvent.
-
Heat the reaction mixture at 120-140°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Evaluation of Nootropic Activity using the Passive Avoidance Test
This protocol details the step-through passive avoidance task in mice to assess the cognition-enhancing effects of the test compound against scopolamine-induced amnesia.
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, separated by a guillotine door, with an electrified grid floor in the dark compartment).
-
Male ICR mice (20-25 g)
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., saline, DMSO).
-
Scopolamine hydrobromide (dissolved in saline).
-
Vehicle control.
-
Positive control (e.g., Piracetam or Dimiracetam).
Procedure:
Acquisition Trial (Day 1):
-
Administer the test compound, vehicle, or positive control to the mice (e.g., intraperitoneally, 30 minutes before the trial).
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia, 15 minutes after the test compound administration.
-
Place each mouse individually in the light compartment of the passive avoidance apparatus.
-
After a 60-second acclimatization period, open the guillotine door.
-
Measure the latency for the mouse to enter the dark compartment with all four paws (step-through latency).
-
Once the mouse enters the dark compartment, close the guillotine door and deliver a mild electric foot shock (e.g., 0.5 mA for 2 seconds).
-
Remove the mouse from the apparatus 30 seconds after the shock and return it to its home cage.
Retention Trial (Day 2, 24 hours after the acquisition trial):
-
Place each mouse back into the light compartment of the apparatus.
-
After a 60-second acclimatization period, open the guillotine door.
-
Measure the step-through latency, the time it takes for the mouse to enter the dark compartment (up to a maximum of 300 seconds).
-
Increased step-through latency in the retention trial compared to the scopolamine-treated group indicates a reversal of amnesia and a positive nootropic effect.
Data Analysis:
-
Record the step-through latencies for both trials.
-
Analyze the data using appropriate statistical methods (e.g., Mann-Whitney U test or ANOVA followed by post-hoc tests) to compare the different treatment groups.
Protocol 3: In Vitro Assessment of Glutamatergic Modulation
Based on the mechanism of the related compound dimiracetam, this protocol outlines a method to assess the effect of this compound on NMDA-induced glutamate release from primary cortical neurons.
Materials:
-
Primary cortical neuron cultures (e.g., from E18 rat embryos).
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
N-methyl-D-aspartate (NMDA).
-
Glycine.
-
Test compound dissolved in DMSO.
-
Glutamate assay kit (e.g., Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit).
-
96-well microplate reader.
Procedure:
-
Culture primary cortical neurons in 96-well plates until mature (e.g., DIV 12-14).
-
On the day of the assay, wash the cells twice with KRH buffer.
-
Pre-incubate the cells with the test compound at various concentrations or vehicle (DMSO) in KRH buffer for 30 minutes at 37°C.
-
Stimulate the neurons by adding NMDA (e.g., 50 µM) and glycine (e.g., 10 µM) to the wells.
-
Incubate for 15 minutes at 37°C.
-
Collect the supernatant from each well.
-
Measure the glutamate concentration in the supernatant using a glutamate assay kit according to the manufacturer's instructions.
-
Read the fluorescence or absorbance on a microplate reader.
Data Analysis:
-
Calculate the percentage of NMDA-induced glutamate release for each concentration of the test compound relative to the vehicle control.
-
Plot a dose-response curve and calculate the IC₅₀ value if applicable.
Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for this compound is not yet fully elucidated, the activity of related racetam compounds suggests a modulatory role in the glutamatergic system . Dimiracetam has been shown to counteract NMDA-induced glutamate release. Furthermore, many racetams are known to be positive allosteric modulators of AMPA receptors. Therefore, a plausible mechanism involves the regulation of excitatory neurotransmission, which is critical for synaptic plasticity, learning, and memory.
Caption: Proposed mechanism of action via glutamatergic signaling modulation.
The diagram above illustrates the potential points of intervention for this compound within the glutamatergic synapse. It may inhibit presynaptic NMDA receptors, reducing excessive glutamate release, and/or positively modulate postsynaptic AMPA receptors, enhancing synaptic transmission and plasticity.
Caption: General workflow for the evaluation of the target compound.
This workflow outlines the logical progression from synthesis and characterization to in vitro and in vivo testing to elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols for TCEP-Mediated Maleimide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of proteins is a cornerstone of modern biotechnology and drug development. Maleimide-based labeling of cysteine residues is a widely used strategy for conjugating proteins with a variety of molecules, including fluorescent dyes, drugs, and other probes. This method relies on the reaction between the maleimide group and the free thiol (sulfhydryl) group of a cysteine residue.[1] However, in many proteins, cysteine residues exist in an oxidized state, forming disulfide bonds that are unreactive towards maleimides.[2][3] Therefore, a reduction step is crucial to cleave these disulfide bonds and make the cysteine residues available for labeling.
Tris(2-carboxyethyl)phosphine (TCEP) is a powerful, odorless, and stable reducing agent that is highly effective for this purpose.[4][5] Unlike thiol-based reducing agents such as dithiothreitol (DTT), TCEP does not contain a free thiol group and generally does not require removal before the addition of the maleimide reagent, simplifying the experimental workflow.[4][6] However, it is important to note that under certain conditions, TCEP can react with maleimides, potentially reducing labeling efficiency.[7][8][9]
These application notes provide a detailed protocol for using TCEP to reduce protein disulfide bonds for subsequent maleimide labeling, along with key quantitative data and troubleshooting advice.
Key Advantages of TCEP in Maleimide Labeling
-
Odorless and Stable: TCEP is a non-volatile solid, eliminating the unpleasant odor associated with DTT and β-mercaptoethanol.[4] It is also more resistant to air oxidation and stable over a broader pH range.[4][7]
-
Effective over a Wide pH Range: TCEP is effective at reducing disulfides in both acidic and basic conditions (pH 1.5-9.0).[4][6]
-
Irreversible Reduction: The reaction of TCEP with disulfide bonds is irreversible, driving the reduction to completion.[5]
-
Compatibility with Maleimides: In many standard protocols, excess TCEP at low millimolar concentrations does not need to be removed before maleimide addition, which is a significant advantage over DTT that must be removed to prevent it from reacting with the maleimide.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for TCEP-mediated protein reduction and subsequent maleimide labeling.
Table 1: TCEP Reduction Conditions
| Parameter | Recommended Range | Notes |
| TCEP Concentration (Molar Excess over Protein) | 10-100 fold | A higher molar excess ensures a more rapid and complete reduction.[2][4] For partial reduction of antibodies, a lower molar excess may be used.[6] |
| TCEP Working Concentration | 5-50 mM | Sufficient for most applications to achieve complete reduction.[4][10] |
| Incubation Time | 20-60 minutes | 20-30 minutes is standard for most proteins at room temperature.[4][11] More resistant disulfide bonds may require longer incubation.[4] |
| Incubation Temperature | Room Temperature | Standard condition for most applications.[4] |
| pH Range | 7.0-7.5 | Optimal for maintaining protein integrity and for the subsequent maleimide reaction.[2] |
Table 2: Maleimide Labeling Conditions
| Parameter | Recommended Range | Notes |
| Maleimide Reagent (Molar Excess over Protein) | 10-20 fold | A common starting point for efficient labeling.[11] This may need to be optimized for each specific protein. |
| Reaction Time | 2 hours to overnight | Can be performed at room temperature for 2 hours or at 4°C overnight.[11][12] |
| Reaction pH | 7.0-7.5 | The optimal pH for the maleimide-thiol reaction.[2] |
| Buffer Systems | PBS, Tris, HEPES | These buffers are compatible with both TCEP reduction and maleimide labeling.[2][11] Ensure the buffer does not contain any thiol-containing components. |
Experimental Protocols
Protocol 1: General Protein Labeling
This protocol describes the complete reduction of a protein's disulfide bonds followed by labeling with a maleimide-functionalized molecule.
Materials:
-
Protein of interest
-
Reaction Buffer (e.g., 1X PBS, 10-100 mM Tris, or HEPES, pH 7.0-7.5), degassed
-
TCEP Hydrochloride
-
Maleimide-functionalized molecule (e.g., fluorescent dye)
-
Anhydrous DMSO or DMF
-
Desalting column or ultrafiltration device for purification
Workflow Diagram:
Caption: Experimental workflow for TCEP-mediated maleimide labeling of proteins.
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be labeled in degassed reaction buffer at a concentration of 1-10 mg/mL.[2][3] Degassing the buffer by vacuum or by bubbling with an inert gas (e.g., nitrogen or argon) is recommended to prevent re-oxidation of the generated thiols.[11][12]
-
Reduce Disulfide Bonds: Add a 10- to 100-fold molar excess of TCEP to the protein solution.[2][13] Incubate the mixture for 20-30 minutes at room temperature.[4]
-
Prepare Maleimide Stock Solution: While the reduction is proceeding, prepare a 1-10 mg/mL stock solution of the maleimide reagent in anhydrous DMSO or DMF.[2][13] This solution should be prepared fresh.[4]
-
Perform Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the reduced protein solution.[11] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[11]
-
Purify the Conjugate: Remove the excess, unreacted maleimide reagent using a desalting column (e.g., Sephadex) or an ultrafiltration device with an appropriate molecular weight cutoff.[2][11]
-
Determine the Degree of Labeling (DOL): The DOL, which is the average number of labels per protein molecule, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for protein) and at the maximum absorbance wavelength of the attached label.[1][11]
Protocol 2: Partial Reduction and Labeling of Antibodies
This protocol is designed for the partial reduction of antibodies, typically targeting the more accessible interchain disulfide bonds in the hinge region, followed by maleimide labeling.
Materials:
-
Antibody (e.g., IgG)
-
Reaction Buffer (e.g., 1X PBS, pH 7.2-7.4), degassed
-
TCEP Hydrochloride
-
Maleimide-functionalized molecule
-
Anhydrous DMSO
-
Desalting column or ultrafiltration device
Procedure:
-
Prepare Antibody Solution: Dissolve the antibody in degassed reaction buffer to a concentration of approximately 2 mg/mL.[4][12]
-
Partial Reduction: Add a ~10-fold molar excess of TCEP to the antibody solution.[4][11][12] Incubate for approximately 30 minutes at room temperature.[4][11][12] It is recommended to perform this step under an inert gas atmosphere.[11][12]
-
Optional TCEP Removal: For applications where maximum labeling efficiency is critical, or if higher concentrations of TCEP were used, it is advisable to remove the excess TCEP using a desalting column.[4]
-
Perform Labeling Reaction: Proceed with the addition of the maleimide reagent as described in Protocol 1, step 4.
-
Purify and Analyze: Purify the antibody-conjugate and determine the DOL as described in Protocol 1, steps 5 and 6.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical logic of the TCEP-mediated maleimide labeling process.
Caption: Chemical logic of TCEP reduction and subsequent maleimide conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds. | Increase TCEP concentration or incubation time.[4] Confirm reduction by running a non-reducing SDS-PAGE. |
| Re-oxidation of thiols. | Use degassed buffers and work under an inert atmosphere.[11][12] | |
| TCEP interference with maleimide. | Remove excess TCEP using a desalting column before adding the maleimide reagent.[4][8] | |
| Hydrolysis of the maleimide group. | Ensure the pH of the reaction buffer is between 7.0 and 7.5.[4] Prepare the maleimide stock solution fresh before use.[4] | |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the percentage of the organic co-solvent to a minimum.[2] |
Conclusion
TCEP is a highly effective and convenient reducing agent for preparing proteins for maleimide labeling. By following the protocols and considering the parameters outlined in these application notes, researchers can achieve efficient and specific conjugation of proteins for a wide range of applications in research, diagnostics, and therapeutics. Careful optimization of the reaction conditions for each specific protein and label is recommended to ensure the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. TCEP - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. goldbio.com [goldbio.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Page loading... [guidechem.com]
- 11. biotium.com [biotium.com]
- 12. broadpharm.com [broadpharm.com]
- 13. lifetein.com [lifetein.com]
Application Notes and Protocols: A Step-by-Step Guide to Conjugating Peptides with Maleimides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-thiol chemistry is a widely utilized bioconjugation technique that facilitates the covalent attachment of molecules to peptides, proteins, and other biomolecules.[1] This method relies on the reaction between a maleimide group and a sulfhydryl (thiol) group, typically from a cysteine residue within a peptide sequence. The reaction, a Michael addition, proceeds with high selectivity and efficiency under mild, near-neutral pH conditions, forming a stable thioether bond.[1][2] This specificity makes it an invaluable tool in various applications, including the development of antibody-drug conjugates (ADCs), peptide-based drug delivery systems, diagnostic reagents, and tools for studying biological interactions.[][]
This document provides a comprehensive guide to the principles and practice of conjugating peptides with maleimides, including detailed experimental protocols, optimization strategies, and methods for characterization.
Reaction Mechanism and Influencing Factors
The conjugation of a maleimide to a thiol group proceeds via a nucleophilic attack of the thiolate anion on one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring.[2] This results in the formation of a stable thioether linkage.[2] Several factors must be carefully controlled to ensure the success and efficiency of the conjugation reaction.
Key Factors Influencing Conjugation Efficiency:
-
pH: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[5][6] In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions.[7] At pH values above 7.5, the rate of maleimide hydrolysis increases significantly, and the reaction with primary amines (e.g., lysine residues) becomes more competitive.[5][6]
-
Temperature: The reaction is typically carried out at room temperature or 4°C.[5] Lower temperatures can help to minimize maleimide hydrolysis but will also slow down the conjugation reaction.[7]
-
Stoichiometry: A molar excess of the maleimide reagent is generally used to drive the reaction to completion.[1] The optimal ratio should be determined empirically for each specific peptide.
-
Thiol Availability: Cysteine residues can form disulfide bonds, which are unreactive towards maleimides.[8] Therefore, it is often necessary to reduce any existing disulfide bonds to free the thiol groups for conjugation.[8]
-
Maleimide Stability: Maleimide reagents are susceptible to hydrolysis, especially in aqueous solutions at higher pH.[7] It is crucial to prepare aqueous solutions of maleimide reagents immediately before use.[7] For longer-term storage, they should be dissolved in an anhydrous organic solvent like DMSO or DMF and stored at -20°C, protected from moisture.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing peptide-maleimide conjugation reactions.
Table 1: Recommended Reaction Conditions for Maleimide-Cysteine Peptide Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH of Reaction Buffer | 6.5 - 7.5 | Balances thiol reactivity and minimizes maleimide hydrolysis and reaction with amines.[5][9] Suitable buffers include PBS, Tris, or HEPES.[1] |
| Peptide Concentration | 1 - 10 mg/mL | A common starting concentration range for the peptide solution.[1][10] |
| Maleimide Reagent Stock Solution | 10 mM in anhydrous DMSO or DMF | Should be prepared fresh. Can be stored at -20°C for up to a month, protected from light.[1][11] |
| Molar Ratio (Maleimide:Peptide) | 10:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction to completion. This should be optimized for each specific peptide.[1][10] |
| Reducing Agent (TCEP) Molar Excess | 10 - 100x | Tris(2-carboxyethyl)phosphine (TCEP) is used to reduce disulfide bonds and ensure free thiol groups are available for conjugation.[1][10] |
| Incubation Temperature | Room Temperature or 2-8°C | Room temperature incubation is typically faster (e.g., 2 hours), while overnight incubation at 2-8°C may be suitable for sensitive peptides.[1][2] |
| Incubation Time | 2 hours to overnight | The optimal time may need to be determined empirically for each specific peptide.[2][5] |
Table 2: Maleimide Hydrolysis Rates
| pH | Half-life of 8-arm-PEG10k-maleimide at 37°C |
| 6.5 | ~24 hours |
| 7.4 | ~4-5 hours |
| 8.5 | < 1 hour |
| Data adapted from a study on 8-arm-PEG10k-maleimide. The exact half-life can vary depending on the specific maleimide derivative.[7] |
Experimental Protocols
The following are generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing peptide.
Protocol 1: Preparation of Thiol-Containing Peptide
-
Peptide Solution Preparation: Dissolve the cysteine-containing peptide in a degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5) to a final concentration of 1-10 mg/mL.[10] The buffer can be degassed by applying a vacuum for several minutes or by bubbling an inert gas (e.g., nitrogen or argon) through it.[12]
-
Reduction of Disulfide Bonds (if necessary): If the peptide contains disulfide bonds, they must be reduced to free thiols. Add a 10-100 fold molar excess of a reducing agent like TCEP to the peptide solution.[10] Dithiothreitol (DTT) can also be used, but it must be removed before adding the maleimide reagent as it also contains a thiol group.[10]
-
Incubation: Flush the reaction vial with an inert gas, cap it tightly, and incubate at room temperature for 20-30 minutes to allow for complete reduction of the disulfide bonds.[10]
Protocol 2: Maleimide Conjugation Reaction
-
Maleimide Solution Preparation: Immediately before use, dissolve the maleimide reagent in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).[10]
-
Conjugation: Add the maleimide stock solution to the peptide solution. A 10-20 fold molar excess of the maleimide reagent over the peptide is a recommended starting point.[10]
-
Incubation: Gently mix the reaction and protect it from light, especially if using a fluorescent maleimide.[2] Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[5]
Protocol 3: Purification of the Peptide Conjugate
-
Removal of Excess Reagents: After the incubation period, it is necessary to purify the peptide conjugate to remove excess unreacted maleimide and any reducing agent.[5]
-
Purification Methods: The choice of purification method depends on the properties of the peptide and the unreacted labeling reagent.[5]
-
Size Exclusion Chromatography (SEC): An effective method for separating the larger peptide conjugate from smaller, unreacted maleimide reagents.[5]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-resolution separation and is excellent for both purification and analysis of the final product.[5]
-
Dialysis or Gel Filtration: Suitable for removing unreacted maleimides, particularly those with good aqueous solubility.[5]
-
Protocol 4: Characterization of the Peptide Conjugate
Several analytical techniques can be used to confirm the success of the conjugation and to characterize the final product.
-
Mass Spectrometry (MS): This is the most definitive method to confirm the formation of the desired conjugate by verifying its molecular weight.[5]
-
High-Performance Liquid Chromatography (HPLC): Comparing the HPLC chromatograms of the starting materials and the reaction mixture can show the appearance of a new peak corresponding to the conjugate and the disappearance of the starting peptide.[5]
-
UV-Vis Spectroscopy: If the maleimide reagent contains a chromophore (e.g., a fluorescent dye), the degree of labeling can be calculated by measuring the absorbance at the respective wavelengths for the peptide (typically 280 nm) and the label.[5]
Potential Side Reactions and Mitigation Strategies
While maleimide-thiol chemistry is highly selective, there are potential side reactions that researchers should be aware of.
-
Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis, forming an unreactive maleamic acid derivative.[7] This is more prevalent at higher pH. To minimize hydrolysis, perform the reaction within the optimal pH range of 6.5-7.5 and use freshly prepared maleimide solutions.[7]
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[6] Maintaining the reaction pH within the optimal range ensures chemoselectivity for thiols.[6]
-
Thiazine Rearrangement: For peptides with an N-terminal cysteine, the initial succinimidyl thioether conjugate can undergo an intramolecular rearrangement to form a more stable six-membered thiazine ring structure.[13][14] This rearrangement is more rapid at higher pH.[9] To avoid this, the conjugation can be performed at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic, or by avoiding the use of peptides with an N-terminal cysteine for conjugation if possible.[9]
-
Retro-Michael Reaction: The thioether bond formed can be reversible under certain conditions, leading to a retro-Michael reaction.[6] This can be a concern in vivo, where the conjugate may react with other thiols like glutathione.[15] To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by incubating the conjugate at a slightly basic pH (e.g., pH 8.5) for a few hours.[9]
Visualizations
Caption: Chemical reaction of peptide-thiol with a maleimide.
Caption: Experimental workflow for peptide-maleimide conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 13. bachem.com [bachem.com]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creativepegworks.com [creativepegworks.com]
Dimiracetam in the Reversal of Scopolamine-Induced Amnesia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scopolamine, a muscarinic receptor antagonist, serves as a widely utilized pharmacological tool to induce transient cognitive deficits, particularly in learning and memory, thereby creating a robust model for studying amnesia and evaluating potential nootropic agents. This model is predicated on the well-established role of the cholinergic system in cognitive function. Dimiracetam, a member of the racetam class of nootropics, has been investigated for its cognitive-enhancing properties. While direct and extensive research on dimiracetam's efficacy in reversing scopolamine-induced amnesia is limited, its known modulation of the glutamatergic system presents a plausible mechanism for counteracting cholinergic deficits. These application notes provide a comprehensive overview of the theoretical framework, experimental protocols, and potential signaling pathways involved in investigating the therapeutic potential of dimiracetam in this context.
Data Presentation
Table 1: Effect of Dimiracetam on Scopolamine-Induced Deficits in the Passive Avoidance Test
| Treatment Group | Dose (mg/kg) | N | Step-Through Latency (seconds) (Mean ± SEM) |
| Vehicle + Saline | - | 10 | e.g., 250 ± 15.2 |
| Vehicle + Scopolamine | 1 | 10 | e.g., 45 ± 5.8 |
| Dimiracetam + Scopolamine | 10 | 10 | e.g., 120 ± 10.5 |
| Dimiracetam + Scopolamine | 30 | 10 | e.g., 180 ± 12.1 |
| Dimiracetam + Scopolamine | 100 | 10 | e.g., 220 ± 14.7 |
| Donepezil + Scopolamine | 1 | 10 | e.g., 210 ± 13.9 |
Table 2: Effect of Dimiracetam on Scopolamine-Induced Impairment in the Y-Maze Test
| Treatment Group | Dose (mg/kg) | N | Spontaneous Alternation (%) (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle + Saline | - | 10 | e.g., 75 ± 3.1 | e.g., 25 ± 2.2 |
| Vehicle + Scopolamine | 1 | 10 | e.g., 40 ± 2.5 | e.g., 24 ± 2.5 |
| Dimiracetam + Scopolamine | 10 | 10 | e.g., 55 ± 2.8 | e.g., 26 ± 2.1 |
| Dimiracetam + Scopolamine | 30 | 10 | e.g., 65 ± 3.0 | e.g., 25 ± 2.3 |
| Dimiracetam + Scopolamine | 100 | 10 | e.g., 70 ± 2.9 | e.g., 24 ± 2.0 |
| Donepezil + Scopolamine | 1 | 10 | e.g., 68 ± 3.2 | e.g., 26 ± 2.4 |
Experimental Protocols
The following are detailed, standardized protocols for evaluating the efficacy of dimiracetam in a scopolamine-induced amnesia mouse model.
Protocol 1: Passive Avoidance Test
Objective: To assess the effect of dimiracetam on long-term, fear-motivated memory impaired by scopolamine.
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a guillotine door, with an electrified grid floor in the dark compartment).
-
Dimiracetam.
-
Scopolamine hydrobromide.
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose).
-
Donepezil (positive control).
-
Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment. Handle the mice for 5 minutes each day for 3 days before the test to reduce stress.
-
Drug Administration:
-
Administer dimiracetam (e.g., 10, 30, 100 mg/kg, intraperitoneally - i.p.) or vehicle 60 minutes before the training trial.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the training trial.
-
The positive control group receives donepezil (e.g., 1 mg/kg, i.p.) 60 minutes before the training trial, followed by scopolamine.
-
-
Training (Acquisition Trial):
-
Place a mouse in the light compartment of the apparatus.
-
After a 10-second habituation period, open the guillotine door.
-
When the mouse enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment (step-through latency).
-
Immediately return the mouse to its home cage.
-
-
Retention Trial (24 hours after training):
-
Place the mouse back into the light compartment.
-
Open the guillotine door and measure the step-through latency to enter the dark compartment, with a cut-off time of 300 seconds.
-
No foot shock is delivered during the retention trial.
-
-
Data Analysis: Compare the step-through latencies between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Protocol 2: Y-Maze Test
Objective: To evaluate the effect of dimiracetam on spatial working memory deficits induced by scopolamine.
Materials:
-
Y-maze apparatus (three identical arms at a 120° angle).
-
Dimiracetam.
-
Scopolamine hydrobromide.
-
Vehicle.
-
Donepezil.
-
Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Animal Acclimatization and Drug Administration: Follow the same procedures as in Protocol 1.
-
Testing:
-
Place a mouse at the end of one arm and allow it to explore the maze freely for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries using a video tracking system or by a trained observer.
-
-
Data Analysis:
-
An arm entry is counted when all four paws of the mouse are within the arm.
-
A spontaneous alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB, BCA).
-
Calculate the percentage of spontaneous alternation as: [(Number of spontaneous alternations) / (Total number of arm entries - 2)] x 100.
-
Also, record the total number of arm entries as a measure of locomotor activity.
-
Compare the percentage of spontaneous alternation and total arm entries between groups using statistical analysis (e.g., one-way ANOVA).
-
Signaling Pathways and Mechanisms
Scopolamine induces amnesia primarily by blocking muscarinic acetylcholine receptors, which are crucial for synaptic plasticity and memory formation. The cognitive-enhancing effects of racetams are generally attributed to their modulation of both cholinergic and glutamatergic neurotransmission.[1] While the precise mechanisms of dimiracetam are still under investigation, evidence points towards its significant influence on the glutamatergic system.[2][3]
References
Application Notes and Protocols for Developing Cognition Enhancers from Pyrroloimidazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective cognitive enhancers to address age-related memory decline and neurodegenerative diseases is a paramount challenge in modern medicine. The pyrroloimidazole scaffold has emerged as a promising starting point for the development of novel nootropic agents. This document provides detailed application notes and protocols for the synthesis, in vitro characterization, and in vivo evaluation of cognition enhancers based on the dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione scaffold, with a particular focus on the lead compound, dimiracetam.
Cognitive function relies on intricate signaling pathways that govern synaptic plasticity, learning, and memory. Key pathways implicated in cognitive enhancement include the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor signaling, and downstream cascades involving protein kinase C (PKC) and brain-derived neurotrophic factor (BDNF).[1][2] While some racetam analogues have been shown to modulate PKC activity, the primary mechanism identified for dimiracetam involves the modulation of the glutamatergic system.[3][4]
These notes and protocols are intended to guide researchers in the exploration of this chemical space and the development of new chemical entities with potential for treating cognitive deficits.
Data Presentation
The following tables summarize the quantitative data available for dimiracetam, a key compound from the dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione series.
Table 1: In Vitro Activity of Dimiracetam
| Assay | Target/System | Value | Reference |
| Inhibition of NMDA-induced glutamate release | Rat spinal cord synaptosomes | IC50: 10-20 nM | [5] |
Table 2: In Vivo Efficacy of Dimiracetam in the Passive Avoidance Test (Scopolamine-Induced Amnesia Model)
| Compound | Administration Route | Minimal Effective Dose (MED) | Animal Model | Reference | | --- | --- | --- | --- | | Dimiracetam | Intraperitoneal (i.p.) | 0.3 - 1 mg/kg | Mice |[6] | | Dimiracetam | Oral (p.o.) | 0.3 - 1 mg/kg | Mice |[6] | | Oxiracetam (Reference) | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Mice |[6] |
Experimental Protocols
Protocol 1: Synthesis of Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones (e.g., Dimiracetam)
This protocol describes a general one-pot industrial method for the preparation of the core scaffold.[7]
Materials:
-
Ethyl 4-oxobutanoate
-
Glycinamide hydrochloride
-
Toluene
-
Acetic acid
-
Iron(III) perchlorate hydrate (Fe(ClO₄)₃·H₂O)
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)
Procedure:
-
Step 1: Initial Condensation. In a round-bottom flask, dissolve ethyl 4-oxobutanoate and glycinamide hydrochloride in a 1:1 mixture of toluene and acetic acid.
-
Stir the reaction mixture at 50°C for 1 hour.
-
Step 2: Cyclization. To the reaction mixture, add iron(III) perchlorate hydrate as a catalyst.
-
Continue stirring the mixture at 50°C for 16 hours.
-
Work-up and Purification. After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione.
Note: This is a general procedure. Optimization of reaction conditions, including stoichiometry, temperature, and catalyst loading, may be necessary for specific derivatives.
Protocol 2: In Vivo Evaluation of Cognitive Enhancement using the Passive Avoidance Test with Scopolamine-Induced Amnesia
This protocol details a standard procedure for evaluating the anti-amnesic effects of test compounds in mice.[8][9][10]
Animals:
-
Male NMRI mice (or other suitable strain), weighing 20-25 g.
-
House animals in groups with ad libitum access to food and water, under a 12-h light/dark cycle.
-
Allow at least one week of acclimatization before the experiment.
Apparatus:
-
Passive avoidance apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild electric foot shock.[3][11]
Drugs:
-
Scopolamine hydrochloride: Dissolve in saline (0.9% NaCl) to a concentration of 0.1 mg/mL for a 1 mg/kg dose in a 10 mL/kg injection volume.
-
Test Compound (e.g., Dimiracetam): Prepare a solution or suspension in a suitable vehicle (e.g., saline, distilled water with a small amount of Tween 80).
Procedure:
-
Habituation (Day 1):
-
Place each mouse individually in the light compartment of the apparatus and allow it to explore for 60 seconds.
-
Open the guillotine door and measure the initial latency to enter the dark compartment (all four paws inside).
-
Once the mouse enters the dark compartment, close the door. No shock is delivered during this phase.
-
Return the mouse to its home cage.
-
-
Training (Acquisition Trial) (Day 2):
-
Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired time before training (e.g., 30 minutes for i.p., 60 minutes for p.o.).
-
30 minutes before the training trial, administer scopolamine (1 mg/kg, i.p.) to all groups except the vehicle control group (which receives saline).
-
Place the mouse in the light compartment.
-
After a 60-second acclimatization period, open the guillotine door.
-
When the mouse enters the dark compartment, close the door and immediately deliver a mild, brief foot shock (e.g., 0.2-0.5 mA for 2 seconds).[11]
-
Remove the mouse from the apparatus 30 seconds after the shock and return it to its home cage.[8]
-
Record the step-through latency (the time taken to enter the dark compartment).
-
-
Retention Test (Day 3):
-
24 hours after the training trial, place the mouse back into the light compartment.
-
Open the guillotine door and measure the step-through latency to enter the dark compartment, with a cut-off time of 300 or 600 seconds.[9] No foot shock is delivered during the retention test.
-
A longer step-through latency in the retention test compared to the training trial indicates memory retention.
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant increase in step-through latency in the test compound-treated group compared to the scopolamine-only group indicates a reversal of the amnesic effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the passive avoidance test.
Caption: Proposed signaling pathway for dimiracetam.
References
- 1. mdpi.com [mdpi.com]
- 2. The pro-domains of neurotrophins, including BDNF, are linked to Alzheimer's disease through a toxic synergy with Aβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cognition stimulating drugs modulate protein kinase C activity in cerebral cortex and hippocampus of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjeid.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Novel N-pyrimidin-4-yl-3-amino-pyrrolo [3, 4-C] pyrazole derivatives as PKC kinase inhibitors: a patent evaluation of US2015099743 (A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytochemicals Targeting BDNF Signaling for Treating Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BDNF Signaling in Glutamatergic Neurons During Long-Term Potentiation (LTP): A Spatio-Temporal Exploration of Events - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Applications of Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione Derivatives: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo investigation of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione derivatives. While published in vivo studies on this specific heterocyclic core are limited, extensive research on structurally related compounds, particularly dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones and other pyrrolidine-dione derivatives, offers valuable insights into potential therapeutic applications and methodologies for their evaluation. This guide leverages these analogous studies to provide a framework for preclinical assessment.
Potential Therapeutic Applications & In Vivo Models
Derivatives of the pyrrolo-imidazole scaffold have shown promise in a range of central nervous system (CNS) and inflammatory conditions. The primary areas for in vivo investigation include:
-
Cognition Enhancement (Nootropic Activity): Based on studies of potent cognition-enhancing analogs.[1]
-
Anticonvulsant Activity: A common therapeutic target for compounds containing the pyrrolidine-dione moiety.
-
Analgesic Effects: Particularly in models of neuropathic and inflammatory pain.
-
Anti-inflammatory Activity: Investigated through standard models of acute inflammation.
Quantitative Data from In Vivo Studies of Analogous Compounds
The following tables summarize quantitative data from in vivo studies on dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione derivatives, which serve as a reference for planning studies on this compound derivatives.
Table 1: In Vivo Cognition Enhancement Activity of Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione Derivatives
| Compound | Animal Model | Assay | Administration Route | Minimal Effective Dose (MED) | Reference Compound |
| Dimiracetam (unsubstituted derivative) | Mouse | Scopolamine-induced amnesia (Passive Avoidance) | p.o. | 1-3 mg/kg | Oxiracetam |
| Substituted Derivatives | Mouse | Scopolamine-induced amnesia (Passive Avoidance) | i.p. | 0.3 - 1 mg/kg | Oxiracetam |
Data extracted from a study on a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, which are structural isomers of the target compounds.[1]
Detailed Experimental Protocols
The following are detailed protocols for key in vivo experiments, adapted from literature on related compounds. These can serve as a starting point for the evaluation of novel this compound derivatives.
Protocol for Scopolamine-Induced Amnesia in the Passive Avoidance Test (Nootropic Activity)
This model is used to assess the ability of a compound to reverse memory deficits induced by the cholinergic antagonist scopolamine.[1]
Workflow Diagram:
Caption: Workflow for the Passive Avoidance Test.
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, connected by an opening, with a grid floor in the dark compartment).
-
Test compound and vehicle.
-
Scopolamine hydrobromide.
-
Saline solution.
-
Mice (e.g., NMRI).[2]
Procedure:
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.
-
Training (Day 1):
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneally (i.p.) or orally (p.o.)).
-
After a set time (e.g., 30 minutes), administer scopolamine (e.g., 0.3-3.0 mg/kg, i.p.) to induce amnesia.[2] A control group should receive saline instead of scopolamine.
-
After another interval (e.g., 30 minutes), place the mouse in the illuminated compartment of the passive avoidance apparatus.
-
When the mouse enters the dark compartment, deliver a mild, inescapable foot shock (e.g., 0.2-0.5 mA for 2-3 seconds).
-
Remove the mouse from the apparatus and return it to its home cage.
-
-
Retention Test (Day 2, typically 24 hours later):
-
Place the mouse back into the illuminated compartment.
-
Record the latency time for the mouse to enter the dark compartment. An increased latency time compared to the scopolamine-treated control group indicates a reversal of amnesia.
-
A cut-off time (e.g., 300 seconds) is typically set.
-
Protocol for Pentylenetetrazole (PTZ)-Induced Seizure Test (Anticonvulsant Activity)
This model is a standard screening test for potential anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.
Workflow Diagram:
Caption: Workflow for the PTZ-Induced Seizure Test.
Materials:
-
Pentylenetetrazole (PTZ).
-
Test compound and vehicle.
-
Standard anticonvulsant drug (e.g., Diazepam).
-
Saline solution.
-
Mice or rats.
-
Observation chambers.
Procedure:
-
Animal Preparation: Group the animals and record their baseline weights.
-
Drug Administration:
-
Administer the test compound, vehicle, or a standard anticonvulsant drug (e.g., Diazepam) at a predetermined dose and route.
-
Allow for a pre-treatment period (typically 30-60 minutes) for drug absorption.
-
-
Seizure Induction:
-
Administer a convulsant dose of PTZ (e.g., 85 mg/kg, intraperitoneally).[3]
-
Immediately place the animal in an individual observation chamber.
-
-
Observation:
-
Observe the animals continuously for a set period (e.g., 30-60 minutes).
-
Record the latency (time to onset) of the first myoclonic jerk, generalized clonic seizure, and tonic-clonic seizure.
-
The absence of seizures or a significant increase in the latency to seizures in the test group compared to the vehicle control group indicates anticonvulsant activity.
-
Protocol for Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
This is a widely used model of acute inflammation to evaluate the efficacy of anti-inflammatory agents.
Workflow Diagram:
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Materials:
-
Carrageenan (lambda, type IV).[4]
-
Test compound and vehicle.
-
Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac).
-
Saline solution.
-
Rats or mice.
-
Plethysmometer or calipers for measuring paw volume/thickness.
Procedure:
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal.
-
Drug Administration: Administer the test compound, vehicle, or a standard anti-inflammatory drug orally or intraperitoneally.
-
Induction of Edema: After a suitable pre-treatment time (e.g., 60 minutes), inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[4][5]
-
Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.
Protocol for Acetic Acid-Induced Writhing Test (Analgesic Activity)
This is a chemical-induced visceral pain model used for screening peripheral analgesic activity.
Workflow Diagram:
References
- 1. Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application of Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione in Site-Specific Protein Modification: A Review of Current Findings
Despite a comprehensive search of available scientific literature, there is currently no documented evidence to support the use of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione for site-specific protein modification.
Extensive searches for methodologies, protocols, and applications involving the reaction of this compound with proteins or specific amino acid residues have yielded no relevant results. The scientific literature to date does not describe a mechanism or protocol for the use of this compound as a tool for bioconjugation or protein labeling.
This document aims to provide researchers, scientists, and drug development professionals with a summary of the current landscape and to clarify the absence of established protocols for the specified application.
Overview of Site-Specific Protein Modification
Site-specific modification of proteins is a powerful technique for introducing novel functionalities, such as fluorescent probes, therapeutic agents, or other reporters, at defined locations within a protein's structure. This approach is crucial for understanding protein function, developing new diagnostics, and creating targeted therapeutics. The success of these modifications relies on the availability of chemical reagents that react selectively with specific amino acid residues under biocompatible conditions.
This compound: Chemical Profile
This compound is a heterocyclic compound derived from the amino acid proline. Its chemical structure, featuring a fused ring system containing a hydantoin moiety, has been characterized.[1] However, its reactivity towards amino acid side chains in the context of protein modification has not been reported.
Investigation into Potential Reactivity
A thorough review of chemical databases and research articles was conducted to identify any potential reactions between this compound and the functional groups present in the 20 common amino acids. This investigation did not reveal any established chemical transformations that would enable its use for site-specific protein labeling. While related compounds, such as those with reactive functionalities appended to the core structure, could theoretically be designed for such purposes, the parent compound itself does not appear to possess the required reactivity and selectivity.
Alternative Strategies for Proline-Targeted Modification
While direct modification using this compound is not documented, researchers interested in modifying proteins at or near proline residues may consider alternative strategies. These include the incorporation of proline analogs with bioorthogonal handles through genetic code expansion. These handles can then be selectively targeted with complementary reagents. Additionally, carbamylation of N-terminal proline residues has been observed, although this is generally an undesired side reaction rather than a controlled modification technique.[2][3][4]
Conclusion
Based on the current body of scientific literature, this compound is not a reagent used for site-specific protein modification. Consequently, detailed application notes and experimental protocols for this purpose cannot be provided. Researchers seeking to modify proteins are advised to consult the extensive literature on established bioconjugation techniques that utilize a wide array of well-characterized reagents and methodologies.
Experimental Protocols and Data
As no experimental data or established protocols exist for the site-specific modification of proteins with this compound, this section remains unpopulated.
Visualizations
Due to the lack of a known reaction mechanism or experimental workflow, the generation of diagrams using Graphviz is not applicable.
References
Troubleshooting & Optimization
how to prevent protein aggregation in maleimide labeling reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during maleimide labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during maleimide labeling?
Protein aggregation during maleimide labeling can be triggered by several factors that disrupt protein stability:
-
Disruption of Protein Structure: The reduction of disulfide bonds, which are often crucial for maintaining a protein's tertiary structure, can lead to partial unfolding and exposure of hydrophobic regions that promote aggregation.[1][2]
-
Increased Hydrophobicity: The labeling reagent itself, particularly if it has hydrophobic properties, can increase the overall hydrophobicity of the protein, leading to reduced solubility and aggregation.[1][3] This is especially true with a high degree of labeling (DOL).[1]
-
Suboptimal Buffer Conditions: An inappropriate pH, low ionic strength, or the absence of stabilizing agents in the buffer can compromise protein stability.[1] The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][4]
-
High Protein Concentration: Increased protein concentrations can enhance the probability of intermolecular interactions that lead to aggregation.[1][5]
-
Localized High Concentrations of Reagents: Adding the maleimide reagent (often dissolved in an organic solvent like DMSO or DMF) too quickly can create localized high concentrations of the solvent, which may denature the protein.[1]
-
Presence of Pre-existing Aggregates: Aggregates already present in the initial protein solution can act as seeds, accelerating further aggregation during the labeling process.[1]
Q2: How does the choice of buffer and reaction pH impact protein aggregation?
The buffer composition and pH are critical parameters for both the success of the maleimide-thiol reaction and the stability of the protein.
-
pH: The reaction between a maleimide and a thiol is most efficient and selective within a pH range of 6.5 to 7.5.[4][6] Below pH 6.5, the reaction rate is significantly slower.[4] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react non-specifically with primary amines like lysine residues, potentially leading to cross-linking and aggregation.[1][6]
-
Buffer System: Common buffers used for maleimide labeling include phosphate-buffered saline (PBS), HEPES, and Tris buffers.[4][5] It is crucial to use buffers that do not contain competing thiols (e.g., DTT or β-mercaptoethanol).[5][6]
Q3: What role do reducing agents play, and how can they contribute to aggregation?
Many proteins have cysteine residues linked in disulfide bonds, which are unreactive with maleimides.[5][7] A reducing agent is required to cleave these bonds and generate free sulfhydryl (-SH) groups for labeling.[6][8]
-
Common Reducing Agents:
-
TCEP (Tris(2-carboxyethyl)phosphine): Often the preferred choice as it is a non-thiol-containing reducing agent and typically does not need to be removed before adding the maleimide reagent.[1][6][8]
-
DTT (Dithiothreitol): A strong reducing agent, but it contains thiol groups and must be completely removed before adding the maleimide to prevent it from competing with the protein's thiols.[6][8]
-
-
Contribution to Aggregation: The reduction of disulfide bonds can destabilize the protein's native structure, leading to unfolding and aggregation.[2] Optimizing the concentration of the reducing agent and the incubation time is important to minimize this effect.[4]
Q4: How can I optimize the molar ratio of the maleimide reagent to prevent aggregation?
While a molar excess of the maleimide reagent is needed to drive the reaction to completion, an excessive amount can lead to over-labeling and aggregation.
-
Starting Point: A 10 to 20-fold molar excess of the maleimide reagent over the protein is a common starting point.[1][4]
-
Optimization: It is highly recommended to perform small-scale optimization experiments with varying molar ratios (e.g., 5:1, 10:1, 20:1) to find the ideal balance between labeling efficiency and protein stability.[1][9]
Q5: What are stabilizing additives, and how can they be used to prevent aggregation?
Stabilizing additives, or excipients, can be included in the reaction buffer to maintain protein structure and solubility.[3]
-
Osmolytes (e.g., glycerol, sucrose, trehalose): These are generally excluded from the protein surface, which thermodynamically favors a more compact, native protein state.[3][10]
-
Amino Acids (e.g., arginine, glycine): Arginine can help suppress aggregation by interacting with hydrophobic patches on the protein surface, while glycine can enhance the stability of the native state.[3][11] A combination of arginine and glutamate can also be effective.[11][12]
-
Non-ionic Surfactants (e.g., Tween-20, Polysorbate 80): These can prevent aggregation at interfaces by competing with the protein for surface adsorption.[3][12]
-
Hydrophilic Polymers (e.g., PEG): Attaching polyethylene glycol (PEG) chains (PEGylation) can create a hydrophilic shield around the protein, masking hydrophobic patches and providing steric hindrance to prevent aggregation.[2][13]
Troubleshooting Guide
This section addresses specific issues you might encounter during your maleimide labeling experiments.
| Problem | Possible Cause | Recommended Solution(s) |
| Immediate precipitation upon adding maleimide reagent. | Localized high concentration of organic solvent (e.g., DMSO, DMF) used to dissolve the maleimide.[1] | Add the maleimide stock solution slowly and dropwise to the protein solution with gentle mixing.[1] Keep the final concentration of the organic solvent below 10% (v/v).[14] |
| High protein concentration.[1] | Reduce the protein concentration. Test a range from 0.5 mg/mL to 5 mg/mL.[1] | |
| Suboptimal buffer pH or composition for protein stability.[1] | Screen different buffers (e.g., PBS, HEPES) and pH values within the 6.5-7.5 range to find the optimal conditions for your specific protein.[3] | |
| Cloudiness or precipitation develops during the reaction. | Over-labeling leading to increased hydrophobicity and reduced solubility.[1] | Decrease the molar excess of the maleimide reagent or reduce the reaction time.[3] Perform small-scale optimizations to find the optimal molar ratio.[1] |
| The maleimide reagent itself is hydrophobic. | Consider using a maleimide reagent with a hydrophilic linker, such as one containing a PEG spacer.[3][13] | |
| Protein instability following disulfide bond reduction.[4] | Minimize the time between the reduction and labeling steps.[2] Optimize reduction conditions by using a lower TCEP concentration or a shorter incubation time.[4] | |
| Protein aggregates after purification. | The conjugation has altered the protein's physicochemical properties, reducing its solubility.[3] | Analyze the degree of labeling to find a balance between conjugation efficiency and stability.[3] Consider adding stabilizing excipients (e.g., glycerol, arginine) to the final storage buffer.[11] |
| The purification process (e.g., dialysis, chromatography) is destabilizing the conjugate. | Ensure the purification buffers are optimized for the stability of the conjugated protein.[15] |
Experimental Protocols
Protocol 1: Standard Maleimide Labeling of a Protein
This protocol provides a general framework for labeling a protein with a maleimide-functionalized reagent.
-
Protein Preparation:
-
Reduction of Disulfide Bonds (if necessary):
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (a 10-20x excess is a common starting point).[1][4] Add the solution slowly with gentle mixing.
-
Protect the reaction from light, especially when using fluorescent maleimide dyes.[4]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4][5]
-
-
Quenching the Reaction (Optional but Recommended):
-
Purification:
-
Characterization:
Protocol 2: Buffer Optimization Screening for Protein Stability
This protocol uses turbidity measurement as a rapid method to screen for optimal buffer conditions to minimize aggregation.
-
Prepare a Panel of Buffers:
-
Prepare a series of buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) and compositions (e.g., phosphate, HEPES, Tris).
-
For each buffer system, prepare a set with and without potential stabilizing additives (e.g., 5% glycerol, 50 mM arginine).
-
-
Sample Preparation:
-
For each buffer condition, add your protein to a final concentration that will be used in the labeling reaction.
-
-
Incubation and Measurement:
-
Incubate the samples under conditions that mimic the labeling reaction (e.g., temperature, time).
-
Measure the turbidity of each sample by recording the absorbance at a wavelength where the protein does not absorb, such as 350 nm (A350). An increase in A350 indicates an increase in aggregation.[3]
-
-
Data Analysis:
-
Compare the A350 readings across all buffer conditions. The conditions that result in the lowest A350 are more favorable for maintaining protein stability.
-
Visualizations
Caption: A typical experimental workflow for the maleimide labeling of proteins.
Caption: Key factors and triggers leading to protein aggregation during labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Technical Support Center: Optimizing pH for Maleimide-Thiol Conjugation
This guide provides researchers, scientists, and drug development professionals with in-depth information on optimizing reaction pH for maleimide-thiol conjugation, troubleshooting common issues, and detailed experimental protocols to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a maleimide-thiol conjugation reaction?
The optimal pH range for the reaction between a maleimide and a thiol is between 6.5 and 7.5.[1][2][3] This pH range provides the best balance between reaction rate and selectivity. At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues over lysine residues.[1][3][4]
Q2: What are the consequences of performing the reaction outside the optimal pH range?
-
Above pH 7.5: The reactivity of primary amines (e.g., the side chains of lysine residues) toward the maleimide group increases, which can lead to non-specific labeling and a decrease in the yield of the desired thiol conjugate.[1][2][3][4] Additionally, the maleimide ring becomes highly susceptible to hydrolysis at alkaline pH, rendering it inactive and unable to react with thiols.[1][2][3][4][5]
-
Below pH 6.5: The reaction rate significantly decreases. This is because the thiol group (R-SH) remains predominantly in its protonated form, and the concentration of the more reactive thiolate anion (R-S⁻) is reduced.[1][2][4] Efficient Michael addition may not occur at pH values below 4-5.[2][6]
Q3: Can maleimides react with other amino acid residues besides cysteine?
Yes, while highly selective for thiols in the optimal pH range of 6.5-7.5, maleimides can react with other nucleophilic groups, particularly at higher pH values.[3] Above pH 7.5, reactions with the primary amine of lysine residues become a significant competing reaction.[2][3][4] Maleimides are generally considered unreactive towards histidine or methionine.[7]
Q4: How can I prevent the hydrolysis of my maleimide reagent?
Maleimide hydrolysis is a critical issue that leads to an inactive, ring-opened product.[3][8] To minimize hydrolysis:
-
Control pH: Strictly maintain the reaction pH between 6.5 and 7.5.[2][8]
-
Fresh Solutions: Always prepare aqueous solutions of maleimide reagents immediately before use.[2][3][8] Do not store maleimides in aqueous buffers.[3][8]
-
Anhydrous Solvents: For long-term storage, dissolve maleimide reagents in a dry, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and store at -20°C, protected from moisture.[1][2][3][8]
Q5: What is thiazine rearrangement and how can I avoid it?
Thiazine rearrangement is a side reaction that can occur when conjugating a maleimide to a peptide or protein with an N-terminal cysteine that has a free amino group.[2][9][10] The initial thioether linkage rearranges to a more stable six-membered thiazine ring.[9][10] This rearrangement is promoted by basic conditions.[2][9] To prevent this:
-
Perform the conjugation at a lower pH, around 6.5, or under acidic conditions (e.g., pH 5).[1][9][10]
-
If possible, avoid conjugating to an N-terminal cysteine.[1][10]
-
Acetylation of the N-terminal amine can also prevent the rearrangement.[10]
Quantitative Data Summary
The efficiency and specificity of maleimide-thiol conjugation are highly dependent on several key parameters. The following table summarizes the recommended conditions and their rationale.
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Optimal for balancing thiol reactivity and minimizing side reactions like hydrolysis and amine conjugation.[1][2][3] |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins.[1][7] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent helps drive the reaction to completion. A 10:1 to 20:1 ratio is a good starting point for optimization.[1] |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation.[1][11][12] |
| Buffer Selection | Phosphate (PBS), HEPES | Buffers should be free of competing nucleophiles like thiols (DTT, β-mercaptoethanol) or primary amines (Tris).[1][7] |
Table 1: Effect of pH on Maleimide Hydrolysis
This table shows the stability of a maleimide compound at 37°C, highlighting the critical impact of pH on its half-life.
| pH | Half-life (hours) |
| 5.5 | Very Slow Hydrolysis |
| 7.4 | ~3 hours |
| 9.0 | ~5 minutes |
| 11.0 | < 1 minute |
| Data adapted from a study on 8-arm-PEG10k-maleimide. The exact half-life can vary depending on the specific maleimide derivative and buffer conditions.[8][13] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Maleimide Hydrolysis: Reagent was inactivated by moisture or high pH. | Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF immediately before use.[1][8] Ensure the reaction pH does not exceed 7.5.[1] |
| Incomplete Disulfide Reduction: Thiol groups on the protein were not available for reaction. | Prior to conjugation, treat the protein with a 10-100 fold molar excess of a reducing agent like TCEP for 20-30 minutes.[2][14] | |
| Oxidation of Thiols: Free thiols were oxidized back to disulfides. | Degas buffers by vacuum or by bubbling with an inert gas (e.g., nitrogen) to remove dissolved oxygen.[1][11] Adding a chelating agent like EDTA can help prevent metal-catalyzed oxidation.[1] | |
| Competing Thiols in Buffer: Buffer contains reagents like DTT or β-mercaptoethanol. | Use a thiol-free buffer (PBS, HEPES).[1] If DTT was used for reduction, it must be removed by dialysis or desalting column before adding the maleimide reagent.[7][14] | |
| Non-specific Labeling / Heterogeneous Product | Reaction pH is too high: The pH is above 7.5, leading to reaction with primary amines (e.g., lysine residues). | Maintain the reaction pH within the optimal range of 6.5-7.5.[1][2] Verify buffer pH. |
| Product Instability | Thiazine Rearrangement: Conjugation to an N-terminal cysteine at neutral or basic pH. | Perform the reaction at a lower pH (around 6.5) to minimize this side reaction.[1][9] If possible, avoid conjugation to an N-terminal cysteine.[1] |
| Retro-Michael Reaction: The thioether bond can be reversible, leading to payload exchange with other thiols. | To create a more stable conjugate, the thiosuccinimide ring can be intentionally hydrolyzed to a stable succinamic acid thioether by adjusting the pH to 8.5-9.0 after the initial conjugation and purification.[2] |
Experimental Protocols
Protocol 1: Standard Maleimide-Thiol Conjugation
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-activated reagent.
-
Buffer Preparation: Prepare a thiol-free conjugation buffer (e.g., 100 mM Phosphate, 150 mM NaCl, pH 7.2). Degas the buffer by applying a vacuum for 15-20 minutes or by bubbling with nitrogen gas to remove dissolved oxygen.[1][11]
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[2][11]
-
(Optional) Reduction of Disulfides: If the protein contains disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) from a freshly prepared stock solution. Incubate for 20-30 minutes at room temperature.[2][14] Note: If using DTT, it must be removed via a desalting column before proceeding.[14]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1][2][14]
-
Conjugation Reaction: While gently stirring the protein solution, add the maleimide stock solution to achieve a 10- to 20-fold molar excess over the protein.[2]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[7][14] Protect from light if the maleimide reagent is fluorescent.[2]
-
Purification: Remove excess, unreacted maleimide reagent and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or ultrafiltration.[7][15]
Protocol 2: Quantification of Free Thiols (Ellman's Test)
This protocol can be used to verify the presence of free thiols on your protein before conjugation.
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent Solution: Dissolve 4 mg of DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) in 1 mL of the reaction buffer.[4]
-
Thiol Standard: Prepare a series of known concentrations of a thiol standard (e.g., L-cysteine) in the reaction buffer.[4]
-
-
Assay:
-
Calculation: Determine the thiol concentration in the protein sample by comparing its absorbance to the standard curve.
Visualizations
Caption: Maleimide-Thiol Conjugation Reaction Workflow.
Caption: Influence of pH on Maleimide-Thiol Reaction Pathways.
Caption: Troubleshooting Workflow for Low Conjugation Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 15. biotium.com [biotium.com]
Technical Support Center: Synthesis of Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed method for the synthesis of (S)-tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, also known as hydantoin-L-proline, involves a two-step, one-pot reaction starting from L-proline. The first step is the formation of N-carbamoyl-L-proline by reacting L-proline with a cyanate salt, such as potassium cyanate, in an aqueous solution. The second step is the acid-catalyzed intramolecular cyclization of the N-carbamoyl-L-proline intermediate to yield the final bicyclic hydantoin product.[1][2]
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields in this synthesis can often be attributed to several critical factors. These include the purity of the starting L-proline, the stability of the cyanate reagent, precise pH control during the reaction, and the efficiency of the final cyclization and product isolation steps. Incomplete conversion, side reactions, and product decomposition are common challenges in heterocyclic synthesis that can lead to diminished yields.
Q3: Are there alternative synthetic strategies for preparing the this compound core structure?
A3: Yes, alternative methods for constructing bicyclic hydantoins exist. One notable approach is the reaction of isocyanates with N-alkyl-α-amino esters, which proceeds through a condensation/cyclization domino process. Solid-phase synthesis techniques have also been developed for creating libraries of hydantoin derivatives, which can offer advantages in purification and scalability. Additionally, thermal-mediated synthesis from amino acids using carbodiimide reagents has been explored as a catalyst-free method.[3]
Q4: How can I confirm the identity and purity of my final product?
A4: Standard analytical techniques are used to characterize this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure, Fourier-Transform Infrared (FT-IR) spectroscopy to identify key functional groups (e.g., carbonyls of the hydantoin ring), and Mass Spectrometry (MS) to determine the molecular weight. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by measuring the melting point and comparing it to the literature value. Single-crystal X-ray diffraction has also been used to definitively determine the molecular structure.[1][2]
Troubleshooting Guides
Issue 1: Low Yield of the Final Product
| Potential Cause | Troubleshooting Recommendation |
| Impure L-proline | Use L-proline of high purity (≥99%). Impurities can interfere with the reaction and lead to side products. Consider recrystallizing the starting material if purity is uncertain. |
| Decomposition of Potassium Cyanate | Use a fresh bottle of potassium cyanate. Cyanate salts can hydrolyze to ammonia and carbonate over time, reducing the effective concentration of the reagent. |
| Incorrect pH during Carbamoylation | The initial reaction of L-proline with potassium cyanate is typically carried out at a slightly acidic to neutral pH (around 5-7).[1] Use a calibrated pH meter and carefully adjust the pH of the L-proline solution before adding the potassium cyanate. |
| Inefficient Cyclization | The cyclization of N-carbamoyl-L-proline is acid-catalyzed. Ensure the pH is sufficiently acidic (around 2) for this step.[1] The reaction may also require heating to proceed to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. |
| Product Precipitation Issues | The final product is often isolated by precipitation from the aqueous reaction mixture upon acidification.[1] If precipitation is incomplete, cooling the mixture or adding a co-solvent might improve the yield. Ensure the final pH is low enough to minimize the solubility of the product. |
| Product Loss During Work-up | The product has some solubility in water. Minimize the volume of water used and wash the isolated solid with a minimal amount of cold water. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification | Troubleshooting Recommendation |
| Unreacted L-proline | Can be detected by ¹H NMR (characteristic signals for the free amino acid) or by TLC (different Rf value). | Ensure the reaction goes to completion by optimizing the stoichiometry of potassium cyanate and the reaction time for the carbamoylation step. L-proline can be removed by washing the crude product with a solvent in which it is soluble but the desired product is not. |
| N-carbamoyl-L-proline (intermediate) | This intermediate may be present if the cyclization is incomplete. It will have a different NMR spectrum and TLC mobility compared to the final product. | Optimize the conditions for the acid-catalyzed cyclization step (e.g., lower pH, increased temperature, or longer reaction time). |
| Polymeric byproducts | May appear as an insoluble baseline material on TLC or as broad, unresolved peaks in the NMR spectrum. | Avoid excessively high reaction temperatures or prolonged reaction times, which can favor polymerization. |
| Salts (e.g., KCl) | Inorganic salts from the reagents and pH adjustments may contaminate the product. | Wash the crude product thoroughly with cold deionized water to remove water-soluble salts. |
Experimental Protocols
Synthesis of (S)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione from L-Proline
This protocol is adapted from a literature procedure.[1]
-
Dissolution of L-proline: Dissolve 500 mg (4.3 mmol) of L-proline in 20 mL of deionized water.
-
pH Adjustment (Initial): Acidify the solution to a pH of 5 using concentrated hydrochloric acid (HCl).
-
Carbamoylation: Add 1050 mg (12.9 mmol) of potassium cyanate (KOCN) to the solution.
-
Heating: Warm the reaction mixture to 60°C with stirring for 4 hours.
-
Cyclization: Cool the solution and then acidify to a pH of 2 with concentrated HCl.
-
Precipitation: Stir the acidified solution for 4 hours, during which a white solid should precipitate.
-
Isolation: Collect the white solid by filtration, wash with a small amount of cold water, and dry under vacuum.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield (Hypothetical Data for Illustrative Purposes)
| Entry | Temperature (°C) | Reaction Time (h) | pH (Cyclization) | Yield (%) |
| 1 | 50 | 4 | 2 | 65 |
| 2 | 60 | 4 | 2 | 85 |
| 3 | 70 | 4 | 2 | 82 |
| 4 | 60 | 2 | 2 | 70 |
| 5 | 60 | 6 | 2 | 84 |
| 6 | 60 | 4 | 3 | 55 |
| 7 | 60 | 4 | 1 | 80 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
avoiding non-specific binding of maleimide labels to proteins
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges encountered during the maleimide labeling of proteins, with a primary focus on avoiding non-specific binding and other common side reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation and why is it so critical?
The optimal pH range for a specific and efficient thiol-maleimide reaction is between 6.5 and 7.5.[1][2] Within this window, the thiol group (pKa ~8.5) is sufficiently deprotonated to its reactive thiolate form, while side reactions are minimized.[2][3] At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than with primary amines (like those on lysine residues), ensuring high chemoselectivity.[1][4]
-
Below pH 6.5: The reaction rate slows significantly because the thiol group is predominantly in its less reactive protonated state.[2]
-
Above pH 7.5: The reaction loses its specificity. The reactivity towards primary amines increases, leading to non-specific labeling of residues like lysine.[1][4] Additionally, the maleimide ring becomes highly susceptible to hydrolysis, which inactivates it.[1][4][5]
Q2: What are the primary causes of non-specific binding and off-target reactions?
Non-specific binding and side reactions in maleimide conjugations stem from several factors:
-
Reaction with Primary Amines: Occurs at pH values above 7.5, where deprotonated amines on lysine residues can attack the maleimide ring.[1]
-
Maleimide Hydrolysis: In aqueous solutions, especially at alkaline pH, the maleimide ring can open to form a non-reactive maleamic acid, preventing it from conjugating with the target thiol.[1][4][6]
-
Retro-Michael Reaction: The thioether bond formed between the thiol and maleimide is potentially reversible. This can lead to the maleimide-linked payload being transferred to other thiols, such as glutathione in serum or dithiothreitol (DTT) if it wasn't properly removed.[1][4][7]
-
Hydrophobic Interactions: Certain labels, particularly fluorescent dyes, are hydrophobic and can non-specifically adsorb to hydrophobic patches on the protein surface.[1]
-
Thiazine Rearrangement: A specific side reaction that occurs when labeling an unprotected N-terminal cysteine. The N-terminal amine attacks the newly formed succinimidyl thioether, leading to a stable six-membered thiazine ring, which can complicate analysis.[1][8][9]
Q3: My maleimide label appears to be inactive, resulting in low or no conjugation. What could be the cause?
The most common cause of an inactive maleimide label is hydrolysis.[1][10] The maleimide ring is sensitive to moisture and will hydrolyze into an unreactive maleamic acid derivative in aqueous solutions, a reaction that is accelerated at neutral to alkaline pH.[1][5]
To prevent this:
-
Always prepare maleimide stock solutions in an anhydrous (dry) organic solvent like DMSO or DMF.[11][12]
-
Store stock solutions at -20°C, protected from moisture.[11]
-
If you must prepare an aqueous solution of the maleimide, do so immediately before use and do not store it.[10][13]
Q4: How should I prepare my protein for labeling, especially if it has disulfide bonds?
For maleimide labeling to be successful, free sulfhydryl (-SH) groups must be available. If your protein's cysteines are involved in disulfide bonds (-S-S-), they must be reduced first.
-
Reduction: Use a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[11][14]
-
TCEP is often preferred because it is thiol-free and does not need to be removed before adding the maleimide reagent.[14]
-
DTT is also effective but contains thiol groups. It is critical to completely remove DTT after reduction using a desalting column or size-exclusion chromatography, as it will compete with the protein's thiols for the maleimide label.[1][11][14]
-
-
Preventing Re-oxidation: Free thiols can re-oxidize back to disulfide bonds, especially in the presence of oxygen or metal ions.[1][15] To prevent this, use degassed buffers and consider adding 1-5 mM of a chelating agent like EDTA to the reaction buffer.[1][16]
Q5: What are effective blocking strategies to minimize non-specific binding?
Blocking is crucial, especially in applications like immunoassays, to prevent reagents from binding non-specifically to surfaces or proteins.
-
Protein Blockers: For non-specific binding caused by hydrophobic or ionic interactions, use blocking agents like Bovine Serum Albumin (BSA) at 1-3% or normal serum.[1][17][18] These proteins occupy potential non-specific binding sites.
-
Surfactants: To counteract hydrophobic interactions from certain labels, adding a low concentration of a non-ionic surfactant (e.g., Tween-20) to buffers can be effective.[1][19]
-
Quenching: After the conjugation reaction is complete, quench any unreacted maleimide by adding a small molecule with a free thiol, such as L-cysteine or 2-mercaptoethanol.[14] This prevents the excess maleimide from binding non-specifically during subsequent steps or storage.
Section 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | 1. Maleimide Hydrolysis: Reagent was inactivated by moisture before or during the reaction.[1] | - Prepare maleimide stock solutions fresh in anhydrous DMSO or DMF.[11] - Add the maleimide to the aqueous reaction buffer immediately before starting the conjugation.[10] |
| 2. Insufficient Free Thiols: Disulfide bonds were not fully reduced, or free thiols re-oxidized.[1] | - Increase the concentration of the reducing agent (e.g., TCEP).[11] - Confirm successful reduction using Ellman's Reagent. - Use degassed buffers and add 1-5 mM EDTA to prevent re-oxidation.[1][16] | |
| 3. Incorrect pH: Reaction buffer pH is too low (<6.5), slowing the reaction rate.[2] | - Verify and ensure the reaction buffer pH is within the optimal range of 6.5-7.5.[2] | |
| 4. Competing Thiols: Buffer contains competing thiols (e.g., DTT was not removed).[1] | - Use thiol-free buffers. If DTT was used for reduction, ensure its complete removal via a desalting column prior to adding the maleimide.[1][14] | |
| High Background / Non-Specific Labeling | 1. Reaction with Amines: The reaction pH is too high (>7.5), causing the maleimide to react with lysine residues.[1][4] | - Maintain the reaction pH strictly between 6.5 and 7.5 for optimal thiol specificity.[1][4] |
| 2. Hydrophobic Interactions: The label being conjugated is hydrophobic, leading to non-specific adsorption.[1] | - Add blocking agents like 1% BSA to the buffer.[1][18] - Incorporate a hydrophilic PEG spacer into your linker design.[1] - Optimize washing steps during purification. | |
| 3. Ineffective Purification: Unreacted, excess maleimide reagent was not fully removed. | - Use an appropriate purification method like size-exclusion chromatography (SEC) or dialysis to separate the conjugate from small, unreacted molecules.[1] | |
| Protein Aggregation / Precipitation | 1. High Protein Concentration: The protein concentration is too high for its solubility in the chosen buffer. | - Reduce the protein concentration. Perform a small-scale pilot experiment to test solubility ranges.[1] |
| 2. Solvent Effects: The organic co-solvent (e.g., DMSO, DMF) used to dissolve the maleimide reagent is causing the protein to precipitate.[1] | - Add the maleimide stock solution to the protein solution slowly while gently stirring.[1] - Keep the final volume of the organic solvent to a minimum, ideally no more than 10% of the total reaction volume.[10] | |
| Conjugate Instability (Loss of Label) | 1. Retro-Michael Reaction: The thiosuccinimide bond is reversing, especially in the presence of other thiols.[1][4] | - After conjugation, consider intentionally hydrolyzing the thiosuccinimide ring by incubating at a slightly elevated pH (e.g., pH 8.5-9.0 for a short period). The resulting succinamic acid thioether is stable and not reversible.[4][20] |
Section 3: Key Experimental Parameters for Maleimide Labeling
| Parameter | Recommended Condition | Rationale & Notes |
| Reaction pH | 6.5 - 7.5 | Balances thiol reactivity with specificity. Prevents amine reactivity and maleimide hydrolysis.[1][2][4] |
| Reaction Buffer | Phosphate (PBS), HEPES, Tris | Must be free of competing thiols (e.g., DTT).[2][11] Note: Tris contains a primary amine and can show some reactivity at pH > 7.5.[11] Degas buffer before use.[11] |
| Maleimide Stock Solvent | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the maleimide group.[11][12] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[10][11] |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | A starting point for optimization. Lower ratios may be needed for proteins with many cysteines; higher ratios for those with few.[11] |
| Reducing Agent | TCEP or DTT | TCEP is often preferred as it does not require removal.[14] DTT must be completely removed post-reduction.[14] |
| Additives | 1-5 mM EDTA | Chelates metal ions that can catalyze the oxidation of free thiols.[1][16] |
| Quenching Reagent | L-cysteine, 2-Mercaptoethanol | Added after the reaction is complete to consume excess, unreacted maleimide.[14] |
Section 4: Experimental Protocols
Protocol 1: Protein Reduction and Preparation
This protocol describes the reduction of disulfide bonds in a protein sample prior to labeling.
Materials:
-
Protein of interest
-
Reaction Buffer (e.g., PBS, pH 7.2, degassed)
-
TCEP (tris(2-carboxyethyl)phosphine) OR Dithiothreitol (DTT)
-
Desalting column (required if using DTT)
Procedure:
-
Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[11]
-
If using TCEP (Recommended):
-
Add TCEP to the protein solution to a final concentration of 10- to 50-fold molar excess over the protein.[11]
-
Incubate for 30-60 minutes at room temperature.
-
Proceed directly to the labeling protocol (Protocol 2).
-
-
If using DTT:
-
Add DTT to the protein solution to a final concentration of 10- to 20-fold molar excess.
-
Incubate for 30-60 minutes at room temperature.
-
Crucial Step: Immediately after incubation, remove the DTT using a desalting column equilibrated with degassed reaction buffer.[11][14] Collect the protein fractions.
-
Protocol 2: General Maleimide Labeling of a Protein
This protocol provides a general procedure for conjugating a maleimide label to a prepared, thiol-containing protein.
Materials:
-
Reduced protein solution (from Protocol 1)
-
Maleimide label (e.g., fluorescent dye, biotin)
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.2, degassed)
-
Quenching solution (e.g., 1 M L-cysteine, pH 7.0)
Procedure:
-
Immediately before use, prepare a 10 mM stock solution of the maleimide label in anhydrous DMSO or DMF.[11] Vortex to ensure it is fully dissolved.
-
Add the maleimide stock solution to the reduced protein solution. A recommended starting molar ratio of label to protein is between 10:1 and 20:1.[11] This ratio should be optimized for your specific protein and label.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label. Gentle mixing is recommended.
-
Quench the reaction by adding the quenching solution to a final concentration of 10-fold molar excess over the starting amount of the maleimide label. Incubate for 15-30 minutes.
-
Purify the labeled protein conjugate from excess, unreacted label and quenching reagent using size-exclusion chromatography (SEC), dialysis, or an appropriate spin column.[1]
Section 5: Visual Guides
Caption: Key reaction pathways in maleimide chemistry.
Caption: Experimental workflow for specific maleimide labeling.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. biotium.com [biotium.com]
- 14. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 18. biocare.net [biocare.net]
- 19. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
stability of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione in aqueous solutions
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione in aqueous solutions?
A1: this compound contains two amide-like functional groups within its dione structure. Amides and imides are susceptible to hydrolysis, especially under acidic or basic conditions. Therefore, the primary stability concern in aqueous solutions is the hydrolytic cleavage of one or both of the carbonyl-nitrogen bonds, leading to the opening of the imidazole ring. The rate of this degradation is expected to be highly dependent on the pH and temperature of the solution.
Q2: How does pH likely affect the stability of this compound?
A2:
-
Acidic conditions (pH < 7): Acid-catalyzed hydrolysis can occur, where protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Neutral conditions (pH ≈ 7): The compound is expected to be most stable at or near neutral pH, although slow hydrolysis may still occur over extended periods.
-
Basic conditions (pH > 7): Base-catalyzed hydrolysis is often more rapid for amides and imides. The hydroxide ion is a potent nucleophile that can directly attack the carbonyl carbon, leading to ring opening.
Q3: What are the likely degradation products of this compound in water?
A3: The initial hydrolysis product would likely be a dicarboxylic acid derivative formed by the opening of the imidazole ring. Further degradation could potentially occur depending on the conditions. A plausible initial degradation pathway is illustrated below.
Troubleshooting Guide
Issue 1: I am observing a decrease in the concentration of my compound over time in an aqueous buffer.
-
Question: Why is the concentration of this compound decreasing in my experiment?
-
Answer: This is likely due to hydrolytic degradation. The stability of the compound is sensitive to pH and temperature. Review the pH of your buffer and the storage temperature. For initial experiments, it is advisable to use a buffer close to neutral pH (e.g., phosphate-buffered saline, pH 7.4) and to prepare solutions fresh. If the experiment requires storage, keep solutions at low temperatures (e.g., 4°C) to minimize degradation.
-
Issue 2: I see one or more new peaks appearing in my HPLC or LC-MS analysis of an aged solution.
-
Question: What are these new peaks in my chromatogram?
-
Answer: These new peaks are likely the degradation products resulting from the hydrolysis of the parent compound. You can use LC-MS to determine the mass of these new species to help identify their structures. The expected initial hydrolysis product would have a molecular weight corresponding to the addition of one molecule of water (M+18).
-
Issue 3: My experimental results are inconsistent when using different buffer systems.
-
Question: Why do I get different results with different buffers, even at the same nominal pH?
-
Answer: Some buffer components can act as catalysts for hydrolysis. For example, certain carboxylate or phosphate buffers can participate in general acid-base catalysis. When comparing results, it is crucial to use the same buffer system or to validate that the chosen buffers do not significantly impact the stability of your compound. When in doubt, start with a well-characterized and inert buffer system.
-
Illustrative Stability Data
The following table presents hypothetical stability data for this compound to illustrate how stability can be affected by pH. This data is for example purposes only and has not been experimentally determined.
| pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 3.0 | 37 | 12 | 0.0578 |
| 5.0 | 37 | 72 | 0.0096 |
| 7.4 | 37 | 240 | 0.0029 |
| 9.0 | 37 | 8 | 0.0866 |
Experimental Protocols
Protocol for Assessing Aqueous Stability of this compound
-
Buffer Preparation:
-
Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, and 9). Use buffers with known and stable pKa values, such as citrate for acidic pH, phosphate for neutral pH, and borate for basic pH. Ensure the ionic strength of all buffers is consistent.
-
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in a non-aqueous, water-miscible solvent in which it is stable (e.g., acetonitrile or DMSO).
-
-
Incubation:
-
Spike the stock solution into each pre-warmed (e.g., 37°C) buffer to a final concentration suitable for your analytical method (e.g., 10 µM). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the solution properties.
-
Incubate the solutions in a constant temperature bath.
-
-
Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation by adding an equal volume of a cold, strong organic solvent (e.g., acetonitrile) or by freezing the sample at -80°C until analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be able to separate the parent compound from its potential degradation products.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the parent compound versus time.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
Caption: Experimental workflow for assessing the aqueous stability of a compound.
Caption: Plausible initial hydrolysis pathway for the dione compound.
Technical Support Center: DTT Removal Prior to Maleimide Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the critical step of removing excess dithiothreitol (DTT) before maleimide-based conjugation.
Introduction
Successful maleimide conjugation to protein thiols requires the efficient removal of reducing agents like DTT. Residual DTT will compete with the target sulfhydryl groups on the protein, leading to reduced conjugation efficiency and inaccurate quantification. This guide outlines common methods for DTT removal, provides troubleshooting advice for suboptimal results, and offers detailed experimental protocols.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Maleimide Conjugation Efficiency | Incomplete DTT Removal: Residual DTT competes with protein thiols for the maleimide reagent.[1] | - Quantify residual DTT using Ellman's reagent. - Choose a more efficient DTT removal method (see comparison table below). - Increase the number of washes or dialysis steps. |
| Re-oxidation of Protein Thiols: Free sulfhydryl groups can re-form disulfide bonds after DTT removal, rendering them unavailable for conjugation. | - Perform the maleimide conjugation step immediately after DTT removal. - Use degassed buffers to minimize oxygen exposure. - Consider including a non-thiol-based reducing agent like TCEP, which often does not require removal.[1] | |
| Low Protein Recovery | Protein Precipitation during Removal: The chosen method may be too harsh for the specific protein, leading to aggregation and loss. | - For precipitation methods, optimize the concentration of the precipitant and the incubation time. - Consider a gentler method like dialysis or spin desalting columns. |
| Non-specific Binding to Column Resin: The protein may be interacting with the desalting column matrix. | - Consult the column manufacturer's instructions for compatibility with your protein. - Consider a different type of desalting resin. | |
| Protein Loss during Dialysis: Improper handling or choice of dialysis membrane can lead to sample loss. | - Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate for your protein. - Avoid introducing air bubbles into the dialysis cassette or tubing. | |
| Sample Dilution | Method-Specific Dilution: Some methods, like gravity-flow desalting columns, inherently dilute the sample. | - If sample concentration is critical, opt for a method with minimal dilution, such as spin desalting columns or precipitation.[2][3] - Concentrate the sample after DTT removal using a centrifugal concentrator. |
| Inconsistent Results | Variability in Manual Procedures: Inconsistent timing, buffer volumes, or handling can lead to variable DTT removal and protein recovery. | - Standardize all steps of the chosen protocol. - Use pre-packed, single-use desalting columns for better reproducibility. |
Frequently Asked Questions (FAQs)
Q1: Why is it essential to remove DTT before maleimide conjugation?
A1: DTT is a thiol-containing reducing agent. The thiol groups in DTT will react with the maleimide reagent, directly competing with the free sulfhydryl groups on your protein of interest. This competition significantly reduces the efficiency of your conjugation reaction, leading to a lower yield of the desired protein-maleimide conjugate.[1]
Q2: What are the primary methods for removing excess DTT?
A2: The most common methods are:
-
Desalting Columns (Size-Exclusion Chromatography): These columns separate molecules based on size. Proteins pass through quickly, while small molecules like DTT are retained in the porous resin. This can be done via gravity flow or centrifugation (spin columns).[4][5]
-
Dialysis: This technique involves placing the protein sample in a semi-permeable membrane that allows small molecules like DTT to diffuse out into a larger volume of buffer, while retaining the larger protein molecules.[5][6]
-
Precipitation: Proteins can be precipitated out of solution using agents like trichloroacetic acid (TCA) or acetone. The protein pellet is then washed to remove DTT and other small molecules.[7][8][9]
Q3: How do I choose the best DTT removal method for my experiment?
A3: The choice of method depends on several factors, including your sample volume, protein concentration, time constraints, and the importance of minimizing sample dilution. The following flowchart can guide your decision:
Caption: Decision tree for selecting a DTT removal method.
Q4: Can I use an alternative to DTT that doesn't require removal?
A4: Yes, Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-based reducing agent that is often used as an alternative to DTT. In many cases, TCEP does not need to be removed before maleimide conjugation because it does not compete for the maleimide reagent.[1] However, it's important to note that under certain conditions, TCEP can still react with maleimides, so it's advisable to consult the literature for your specific application.
Q5: How can I determine if all the DTT has been removed?
A5: You can quantify the concentration of remaining thiols (including DTT) in your sample using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid); DTNB). This reagent reacts with free sulfhydryl groups to produce a colored product that can be measured spectrophotometrically at 412 nm.[10]
Comparison of DTT Removal Methods
The following table provides a quantitative comparison of the most common DTT removal methods. Please note that exact values can vary depending on the specific protein, buffer composition, and experimental conditions.
| Method | Typical Protein Recovery | DTT/Salt Removal Efficiency | Processing Time | Sample Dilution | Key Advantages | Key Disadvantages |
| Spin Desalting Columns | >90%[2][3][11][12] | >95%[11][12][13] | < 10 minutes[13] | Minimal[2][3] | Fast, high recovery, minimal dilution | Limited sample volume per column |
| Gravity-Flow Desalting Columns | 70% to >95%[2][3][14] | >98%[2][14][15] | 15-30 minutes | Significant (e.g., 1.4x)[2][3][14] | Simple, no special equipment needed | Sample dilution, slower than spin columns |
| Dialysis | High (can be >90%)[16] | Very high (can be >99.9%) | 4 hours to overnight | Can be minimal | Gentle, high removal efficiency | Time-consuming, potential for sample loss |
| TCA/Acetone Precipitation | Variable (can be low)[7][9][17] | High | ~1-2 hours | None (pellet is resolubilized) | Concentrates the protein | Risk of protein denaturation/aggregation, potential for incomplete resolubilization[7][8][9] |
Experimental Protocols
Protocol 1: DTT Removal using a Spin Desalting Column
This protocol is suitable for rapid DTT removal from small sample volumes with high protein recovery.
Caption: Workflow for DTT removal using a spin desalting column.
Materials:
-
Spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Microcentrifuge
-
Collection tubes
-
Conjugation buffer (without DTT)
Procedure:
-
Column Preparation:
-
Invert the spin column to resuspend the resin.
-
Twist off the bottom closure and loosen the cap.
-
Place the column in a collection tube.
-
-
Resin Equilibration:
-
Centrifuge the column for 1 minute at 1,500 x g to remove the storage buffer.
-
Place the column in a new collection tube.
-
Add 300 µL of conjugation buffer to the top of the resin.
-
Centrifuge for 1 minute at 1,500 x g. Discard the flow-through.
-
Repeat the buffer addition and centrifugation step two more times.
-
-
Sample Loading and Desalting:
-
Place the equilibrated column in a new, clean collection tube.
-
Slowly apply your protein sample to the center of the compacted resin bed.
-
Centrifuge for 2 minutes at 1,500 x g.
-
-
Sample Collection:
-
The collected flow-through in the collection tube is your desalted, DTT-free protein sample. Proceed immediately with the maleimide conjugation.
-
Protocol 2: DTT Removal using Dialysis
This protocol is suitable for larger sample volumes where time is not a critical factor and a gentle method is preferred.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO
-
Dialysis buffer (conjugation buffer without DTT)
-
Stir plate and stir bar
-
Beaker or flask
Procedure:
-
Prepare the Dialysis Membrane:
-
Cut the dialysis tubing to the desired length and hydrate according to the manufacturer's instructions.
-
-
Load the Sample:
-
Secure one end of the dialysis tubing with a clip.
-
Pipette the protein sample into the tubing, leaving some space at the top.
-
Remove excess air and seal the other end of the tubing with a second clip.
-
-
Perform Dialysis:
-
Place the sealed dialysis tubing in a beaker containing a large volume of cold dialysis buffer (at least 200 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Dialyze for 2-4 hours.
-
-
Buffer Exchange:
-
Change the dialysis buffer and continue to dialyze for another 2-4 hours.
-
For maximum DTT removal, perform a third buffer change and dialyze overnight at 4°C.
-
-
Sample Recovery:
-
Carefully remove the dialysis tubing from the buffer.
-
Open one end of the tubing and pipette the desalted protein sample into a clean tube.
-
Protocol 3: DTT Removal using TCA/Acetone Precipitation
This method is useful for concentrating a dilute protein sample while removing DTT. Caution should be exercised as it can lead to protein denaturation and loss.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) stock solution
-
Ice-cold acetone
-
Microcentrifuge
Procedure:
-
Precipitation:
-
To your protein sample, add 100% TCA to a final concentration of 10-20%.
-
Incubate on ice for 30 minutes.
-
-
Pelleting:
-
Centrifuge at maximum speed for 10-15 minutes at 4°C.
-
Carefully decant the supernatant without disturbing the protein pellet.
-
-
Washing:
-
Add ice-cold acetone to the pellet.
-
Vortex briefly and centrifuge at maximum speed for 5 minutes at 4°C.
-
Carefully decant the acetone.
-
Repeat the acetone wash step.
-
-
Drying and Resuspension:
-
Allow the pellet to air dry for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in the desired conjugation buffer.
-
Disclaimer: The information provided in this technical support center is intended for guidance only. Researchers should always optimize protocols for their specific proteins and applications.
References
- 1. Concentration and Desalting of Peptide and Protein Samples with a Newly Developed C18 Membrane in a Microspin Column Format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. midlandsci.com [midlandsci.com]
- 4. researchgate.net [researchgate.net]
- 5. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 6. abcam.com [abcam.com]
- 7. Modified TCA/acetone precipitation of plant proteins for proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. zeba spin desalting columns, 7k mwco---ÊÀÁª²©ÑУ¨±±¾©£©¿Æ¼¼ÓÐÏÞ¹«Ë¾ [bio-goods.com]
- 13. fishersci.ie [fishersci.ie]
- 14. pdf.dutscher.com [pdf.dutscher.com]
- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 16. Optimized dialysis and protease inhibition of sputum dithiothreitol supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
Technical Support Center: Enhancing the Solubility of Maleimide-Labeled Proteins
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of maleimide-labeled proteins. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presented in an accessible format to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for protein precipitation or aggregation after maleimide labeling?
A1: Protein aggregation following maleimide labeling can be attributed to several factors:
-
Increased Hydrophobicity: The addition of moieties, such as fluorescent dyes, can increase the overall hydrophobicity of the protein, which can lead to self-association and precipitation.[1]
-
Disruption of Protein Structure: The labeling process, including the buffer conditions and the covalent modification itself, can disrupt the protein's tertiary structure. This can expose hydrophobic regions that promote aggregation.[1]
-
High Degree of Labeling (DOL): Over-labeling a protein with multiple maleimide-conjugated molecules can significantly alter its physicochemical properties, including its isoelectric point and surface charge, which can lead to a decrease in solubility.[1]
-
Suboptimal Buffer Conditions: An incorrect pH, low ionic strength, or the absence of stabilizing excipients in the labeling and storage buffers can contribute to protein instability and aggregation.[1]
-
Presence of Aggregates in the Starting Material: Pre-existing aggregates in the protein solution can act as seeds, promoting further aggregation during the labeling process.[1]
Q2: What is the optimal pH for maleimide labeling reactions?
A2: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines. At a pH above 7.5, the maleimide group can react with primary amines, potentially leading to non-specific conjugation and cross-linking, which can contribute to aggregation.
Q3: Can the organic solvent used to dissolve the maleimide reagent cause protein precipitation?
A3: Yes, maleimide reagents, especially hydrophobic ones like many fluorescent dyes, are often dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2] Adding a large volume of this organic solvent to the aqueous protein solution can denature the protein and cause it to precipitate. It is recommended to add the maleimide solution slowly with gentle mixing and to keep the final concentration of the organic solvent to a minimum.
Q4: What are solubility-enhancing tags and how do they work?
A4: Solubility-enhancing tags are proteins or peptides that are fused to a target protein to improve its solubility and expression.[3][4] These tags are typically highly soluble and can help to prevent the aggregation of the protein they are fused to.[3][4] Examples of commonly used solubility-enhancing tags include Maltose-Binding Protein (MBP), Glutathione S-Transferase (GST), and Thioredoxin (Trx).[3][4][5] Some tags, like MBP, may also act as chaperones, assisting in the correct folding of the target protein.[3]
Q5: What is PEGylation and how can it improve the solubility of maleimide-labeled proteins?
A5: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein.[6] This modification can increase the solubility and in vivo stability of the protein and reduce its immunogenicity.[6] For maleimide-labeled proteins, PEGylation can be achieved by using a PEG-maleimide derivative that reacts with a free cysteine on the protein surface. The hydrophilic nature of the PEG chain helps to shield hydrophobic regions of the protein and prevent aggregation.
Troubleshooting Guide
Issue: Visible precipitation or cloudiness during or after the labeling reaction.
This is a clear indication of significant protein aggregation. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution | Quantitative Target/Consideration |
| High Protein Concentration | Reduce the protein concentration. | Test a range of concentrations (e.g., 0.5 mg/mL, 1 mg/mL, 5 mg/mL) to find the optimal concentration that minimizes aggregation.[1] |
| High Molar Excess of Maleimide Reagent | Optimize the molar ratio of the maleimide reagent to the protein. | Perform small-scale experiments with varying molar ratios (e.g., 5:1, 10:1, 20:1) to find a balance between labeling efficiency and aggregation. A common starting point is a 10- to 20-fold molar excess.[1] |
| Suboptimal Buffer pH | Ensure the buffer pH is between 6.5 and 7.5 for the maleimide-thiol reaction. | Above pH 7.5, the maleimide group can react with primary amines, leading to non-specific conjugation and potential cross-linking. |
| Solvent Mismatch | Add the maleimide reagent (dissolved in an organic solvent) slowly with gentle mixing to the aqueous protein solution. | Keep the final concentration of the organic solvent (e.g., DMSO, DMF) to a minimum, ideally below 10% (v/v). |
| Lack of Stabilizing Excipients | Incorporate stabilizing excipients into the reaction and storage buffers. | See the table below for examples of common stabilizing excipients and their typical concentrations. |
Issue: No visible precipitation, but downstream analysis reveals the presence of soluble aggregates.
Even without visible precipitates, soluble aggregates can compromise your experiments.
| Detection Method | Interpretation | Suggested Action |
| Dynamic Light Scattering (DLS) | The presence of larger species compared to the monomeric protein indicates aggregation.[1] | Optimize buffer conditions (pH, ionic strength, excipients) if aggregates are present. |
| Size-Exclusion Chromatography (SEC) | The appearance of peaks eluting earlier than the monomeric protein suggests the presence of soluble aggregates. | If aggregates are detected, consider further purification steps or optimization of the labeling and storage conditions. |
Data Presentation: Strategies to Enhance Solubility
The following tables provide an overview of common strategies to improve the solubility of maleimide-labeled proteins. The quantitative values are illustrative and should be optimized for each specific protein and label.
Table 1: Effect of Buffer Additives on Protein Solubility
| Additive | Typical Concentration | Mechanism of Action | Potential Impact on Solubility |
| L-Arginine | 50-500 mM | Suppresses aggregation by binding to charged and hydrophobic patches on the protein surface. | Can significantly increase the solubility of both folded and unfolded proteins. |
| Glycine | 50-500 mM | Can improve protein conformational and colloidal stability.[7] | May decrease viscosity and reduce aggregation.[7] |
| Sugars (e.g., Sucrose, Trehalose) | 5-20% (w/v) | Stabilize the native protein state through preferential hydration. | Can reduce aggregation in preservative-containing formulations.[7] |
| Non-ionic Surfactants (e.g., Polysorbate 20, Triton X-100) | 0.01-0.1% (v/v) | Can help solubilize protein aggregates by interacting with hydrophobic surfaces.[7] | Reduces surface-induced aggregation.[7] |
| Reducing Agents (e.g., TCEP) | 1-5 mM | Prevents the formation of intermolecular disulfide bonds. | Maintains cysteines in a reduced state, preventing one pathway of aggregation. |
Table 2: Comparison of Solubility-Enhancing Tags
| Tag | Size (kDa) | Solubility Enhancement | Purification Method | Notes |
| Maltose-Binding Protein (MBP) | ~42 | High | Amylose Resin | Can also act as a chaperone to aid in protein folding.[3] |
| Glutathione S-Transferase (GST) | ~26 | Moderate | Glutathione Resin | Can form dimers, which may not be ideal for all applications.[4] |
| Thioredoxin (Trx) | ~12 | High | - | A small and highly soluble protein.[4] |
| Small Ubiquitin-like Modifier (SUMO) | ~11 | High | - | Can be cleaved by specific proteases to release the native protein. |
| GB1 (B1 domain of streptococcal protein G) | ~6 | High | - | A small, highly soluble, and stable tag. Attachment of a GB1 tag increased the solubility of a protein complex from 0.2 mM to 0.6 mM.[8] |
Experimental Protocols
Protocol 1: General Procedure for Maleimide Labeling of a Protein
This protocol provides a general framework. Optimization may be required for your specific protein and maleimide reagent.
1. Protein Preparation and Reduction of Disulfide Bonds (if necessary): a. Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5. A typical protein concentration is 1-10 mg/mL.[2] b. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine). c. Incubate at room temperature for 30-60 minutes. Excess TCEP does not need to be removed before the addition of the maleimide reagent.
2. Maleimide Reagent Preparation: a. Immediately before use, dissolve the maleimide reagent in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[9] b. For water-soluble maleimides (e.g., sulfo-cyanine dyes), the reagent can be dissolved in water or the reaction buffer.[2]
3. Labeling Reaction: a. Add the maleimide stock solution to the reduced protein solution to achieve the desired molar ratio of reagent to protein (a 10- to 20-fold molar excess is a common starting point).[1] b. Add the maleimide solution slowly while gently stirring or vortexing to avoid localized high concentrations of the organic solvent. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.
4. Quenching the Reaction (Optional): a. To stop the reaction and consume any unreacted maleimide, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added in excess.
5. Purification of the Conjugate: a. Remove the excess, unreacted maleimide reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
6. Characterization of the Conjugate: a. Determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, using UV-Vis spectrophotometry.[9] b. Analyze the purity and aggregation state of the conjugate by SDS-PAGE and/or SEC.
Protocol 2: Screening for Optimal Buffer Conditions to Improve Solubility
This protocol describes a method to systematically test different buffer additives to find the optimal formulation for your maleimide-labeled protein.
1. Prepare Stock Solutions of Additives: a. Prepare concentrated stock solutions of various additives to be tested (e.g., 1 M L-Arginine, 50% (w/v) Sucrose, 1% (v/v) Polysorbate 20).
2. Set up Small-Scale Test Conditions: a. In separate microcentrifuge tubes, aliquot your purified maleimide-labeled protein into a base buffer (e.g., PBS, pH 7.4). b. Add different additives from the stock solutions to each tube to achieve a range of final concentrations. Include a control tube with no additives.
3. Incubation and Observation: a. Incubate the samples under desired storage conditions (e.g., 4°C) for a set period (e.g., 24 hours, 1 week). b. Visually inspect the samples for any signs of precipitation or cloudiness.
4. Quantitative Analysis of Solubility: a. After incubation, centrifuge the samples to pellet any insoluble aggregates. b. Carefully remove the supernatant and measure the protein concentration using a suitable method (e.g., Bradford assay, A280). c. Compare the protein concentration in the supernatant of the additive-containing samples to the control to determine the effect of each additive on solubility. d. Further analyze the supernatant for soluble aggregates using DLS or SEC.
Visualizations
Caption: Troubleshooting workflow for addressing protein aggregation after maleimide labeling.
Caption: Mechanism of action of solubility-enhancing tags.
Caption: General experimental workflow for maleimide labeling of proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
Technical Support Center: Dealing with Hydrolysis of Maleimide Reagents During Labeling
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the hydrolysis of maleimide reagents during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a problem in labeling reactions?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming an unreactive maleamic acid derivative.[1][2] This is a significant issue in bioconjugation because the intact maleimide group is essential for reacting with thiol groups (sulfhydryl groups, -SH) on molecules like proteins and peptides to form a stable thioether bond.[1][2][3] If the maleimide reagent hydrolyzes before it can react with the target thiol, it leads to low or no labeling efficiency, resulting in reduced yield of the desired conjugate and wasted reagents.[1][2]
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
A2: The stability of the maleimide group is predominantly influenced by two key factors:
-
pH: The rate of maleimide hydrolysis is highly dependent on the pH of the solution. The hydrolysis rate significantly increases with increasing pH, especially in alkaline conditions (pH > 7.5).[1][2][4]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of maleimides.[1][2]
Q3: What is the optimal pH range for maleimide-thiol conjugation to minimize hydrolysis?
A3: The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[4][5][6] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis is minimized.[1][7] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, which can be a competing reaction at higher pH.[1][7]
Q4: How should I store maleimide reagents to prevent hydrolysis?
A4: Proper storage is critical to maintain the reactivity of maleimide reagents. They are sensitive to moisture and should be stored desiccated at -20°C.[8][9] It is recommended to allow the vial to warm to room temperature before opening to prevent moisture condensation.[4][6][8] For long-term storage, it is best to dissolve maleimide reagents in a dry, water-miscible organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and store at -20°C, protected from moisture.[1][5] Aqueous solutions of maleimides should be prepared immediately before use and should not be stored.[2][5][8]
Q5: My labeling efficiency is low. How can I troubleshoot this issue?
A5: Low labeling efficiency with maleimide reagents is a common problem, often attributable to the hydrolysis of the maleimide group. Here are some troubleshooting steps:
-
Check Reagent Integrity: Ensure your maleimide reagent has not hydrolyzed. Prepare a fresh stock solution in anhydrous DMSO or DMF immediately before your experiment.[1][2] You can perform a control reaction with a known thiol-containing molecule, such as free cysteine, to verify the reactivity of your maleimide reagent.[8]
-
Verify Reaction Buffer pH: Confirm that the pH of your reaction buffer is within the optimal range of 6.5-7.5.[10] Prepare fresh buffer if there is any doubt.
-
Ensure Complete Reduction of Disulfides: If you are labeling cysteine residues in a protein, ensure that any disulfide bonds are fully reduced to free thiols. Tris(2-carboxyethyl)phosphine (TCEP) is a recommended reducing agent as it does not contain a thiol group and typically does not need to be removed before adding the maleimide reagent.[1][8][11]
-
Remove Interfering Substances: Ensure your reaction buffer is free of extraneous thiol-containing compounds (e.g., DTT, β-mercaptoethanol) that can compete with your target molecule for the maleimide.[8][11]
-
Prevent Re-oxidation of Thiols: Free thiol groups can re-oxidize to form disulfide bonds. It is advisable to degas buffers and perform the reaction promptly after any reduction step.[8][10]
Quantitative Data Summary
The stability of maleimide reagents is highly dependent on pH and temperature. The following tables summarize the hydrolysis rates under different conditions.
Table 1: Half-life of 8-arm-PEG10k-maleimide at 37°C at Various pH Values [1]
| pH | Half-life (hours) |
| 5.5 | Very Slow (High Stability) |
| 7.4 | Faster Hydrolysis |
Data adapted from a study on 8-arm-PEG10k-maleimide. The exact half-life can vary depending on the specific maleimide derivative.
Table 2: Observed Pseudo-First-Order Rate Constants for the Hydrolysis of 8-arm-PEG10k-maleimide at pH 7.4 at Different Temperatures [1]
| Temperature (°C) | Rate Constant (k, s⁻¹) |
| 20 | 1.24 x 10⁻⁵ |
| 37 | 6.55 x 10⁻⁵ |
Data from the same study, illustrating the significant increase in hydrolysis rate with temperature.
Experimental Protocols
Protocol 1: Preparation and Storage of Maleimide Stock Solutions
This protocol describes the proper procedure for preparing and storing maleimide reagent stock solutions to minimize hydrolysis.
Materials:
-
Maleimide reagent (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Allow the vial of lyophilized maleimide reagent to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the maleimide powder in anhydrous DMSO or DMF.[4][8]
-
Vortex the solution briefly to ensure the reagent is fully dissolved.
-
Aliquot the stock solution into single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C, protected from light and moisture.[5][8]
Protocol 2: General Maleimide Labeling of a Thiol-Containing Protein
This protocol provides a general procedure for conjugating a maleimide reagent to a protein.
Materials:
-
Protein solution containing free thiols
-
Maleimide stock solution (from Protocol 1)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2, degassed)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Ensure the protein is in a suitable reaction buffer at a pH between 6.5 and 7.5.[10] If necessary, reduce disulfide bonds using a 10-50 fold molar excess of TCEP, incubating at room temperature for 30-60 minutes.[1]
-
Labeling Reaction: Add the freshly prepared maleimide stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is a common starting point, but this may require optimization.[7][8]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[1][10] Gentle mixing during incubation is recommended.
-
Quenching: To stop the reaction and consume any unreacted maleimide, add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM and incubate for 15-30 minutes.[1][12]
-
Purification: Remove excess unreacted maleimide reagent and quenching reagent using a desalting column or other suitable size-exclusion chromatography method.[1]
Visualizations
Caption: The hydrolysis pathway of a maleimide group.
Caption: Troubleshooting workflow for low labeling efficiency.
Caption: Relationship between preventative measures and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
optimizing molar ratio of maleimide to protein for efficient conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the molar ratio of maleimide to protein for efficient conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of maleimide to protein?
A typical starting point for the molar ratio of maleimide to protein is between 10:1 and 20:1.[1][2] However, the optimal ratio is highly dependent on the specific protein and maleimide reagent.[1][2] For some biomolecules, such as a cyclic peptide or a nanobody, much lower ratios of 2:1 or 5:1 have been found to be optimal.[3][4][5] Therefore, it is highly recommended to perform a series of small-scale trial conjugations with a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1) to determine the optimal conditions for your specific system.[4][6]
Q2: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[4][7][8][9] Within this pH range, the reaction with thiols is highly selective and approximately 1,000 times faster than the reaction with amines.[7][9][10] Above pH 7.5, the reactivity with amines increases, which can lead to non-specific labeling and cross-linking.[6][9] Additionally, the rate of maleimide hydrolysis significantly increases at higher pH, which inactivates the maleimide group.[4][8][9]
Q3: Which buffers are recommended for maleimide conjugation?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used for maleimide labeling reactions.[1][3][10][11][12][13] It is crucial to use buffers that do not contain thiols, such as dithiothreitol (DTT) or β-mercaptoethanol, as these will compete with the protein's sulfhydryl groups for reaction with the maleimide.[4][10] If using Tris buffer, it is important to maintain the pH below 7.5 to minimize the reaction between the buffer's secondary amine and the maleimide.[4] All buffers should be degassed before use to prevent the re-oxidation of reduced thiols.[1][4][11][13]
Q4: Do I need to reduce my protein before conjugation?
Yes, if your protein contains disulfide bonds, it is necessary to reduce them to free sulfhydryl (-SH) groups prior to conjugation.[1][11][13] Maleimides react with free thiols, not with disulfide bonds.[1][11][13] Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent because it does not contain a thiol group and therefore does not need to be removed before adding the maleimide reagent.[7][10][14] A 10- to 100-fold molar excess of TCEP is typically used, with an incubation time of 20-60 minutes at room temperature.[1][6][14] If DTT is used, it must be completely removed before conjugation, for example, by using a desalting column.[1][14]
Q5: How can I prevent maleimide hydrolysis?
The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[4][8][9] To minimize hydrolysis:
-
Prepare maleimide stock solutions in a dry, anhydrous organic solvent like DMSO or DMF immediately before use.[1][4][6][7][8][12][14]
-
Avoid storing maleimide reagents in aqueous solutions.[4][6][8][9][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Insufficient Molar Ratio of Maleimide: The amount of maleimide is not enough to react with all available thiols. | Increase the molar excess of the maleimide reagent. Perform trial conjugations with a range of ratios (e.g., 10:1, 20:1, 40:1).[4] |
| Maleimide Hydrolysis: The maleimide group has been inactivated by water. | Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF immediately before use.[7][8] Ensure the reaction pH is between 6.5 and 7.5.[7][8] | |
| Oxidized Thiols: Cysteine residues have formed disulfide bonds and are unavailable for reaction. | Reduce the protein with TCEP (10-100 fold molar excess) for 20-60 minutes before conjugation.[1][6] Use degassed buffers to prevent re-oxidation.[4] | |
| Competing Thiols in Buffer: Buffer components like DTT or β-mercaptoethanol are reacting with the maleimide. | Use thiol-free buffers like PBS or HEPES.[4][10] If DTT was used for reduction, ensure its complete removal before adding the maleimide.[14] | |
| Protein Aggregation/Precipitation | Suboptimal Buffer Conditions: Incorrect pH or ionic strength is causing protein instability. | Optimize buffer conditions. Ensure the pH is within the protein's stability range (typically 7.0-7.5 for this reaction).[4] Consider adding stabilizers like sucrose or glycerol.[7] |
| High Reactant Concentrations: High concentrations of protein or maleimide reagent can promote aggregation. | Optimize the concentrations of the reactants.[7] | |
| Non-specific Cross-linking: At pH > 7.5, maleimides can react with amines, leading to cross-linking. | Maintain the reaction pH within the recommended range of 6.5-7.5.[6][9] | |
| Low Protein Recovery | Precipitation during Conjugation: Protein is aggregating and precipitating out of solution. | See "Protein Aggregation/Precipitation" troubleshooting section. |
| Non-specific Binding during Purification: The conjugated protein is adhering to purification columns or membranes. | Adjust the purification strategy. Consider a different type of chromatography or using a different membrane material. |
Experimental Protocols
Protocol 1: Small-Scale Trial Conjugation to Optimize Molar Ratio
This protocol outlines a method for performing small-scale trial conjugations to identify the optimal maleimide to protein molar ratio.
-
Protein Preparation and Reduction:
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Set up a series of reactions in separate microcentrifuge tubes, each containing the same amount of reduced protein.
-
Add varying amounts of the maleimide stock solution to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1).[4][6]
-
Gently mix and incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.[1][4][7]
-
-
Quenching and Purification:
-
Analysis:
Visualizations
Caption: Workflow for optimizing maleimide-protein conjugation.
Caption: Troubleshooting low maleimide conjugation efficiency.
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. benchchem.com [benchchem.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. biotium.com [biotium.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Dimiracetam and Piracetam as Nootropic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for cognitive enhancement has led to the development of a class of synthetic compounds known as nootropics. Among these, the racetam family has been a cornerstone of research for decades. Piracetam, the progenitor of this class, has been widely studied for its potential cognitive benefits. Dimiracetam, a structurally related analogue, has emerged as a compound of interest, with preliminary evidence suggesting a distinct pharmacological profile. This guide provides an objective comparison of the efficacy of dimiracetam and piracetam as nootropics, supported by available experimental data, to inform further research and development in this area.
Mechanism of Action
Both dimiracetam and piracetam are believed to exert their nootropic effects through the modulation of key neurotransmitter systems in the brain, primarily the cholinergic and glutamatergic systems. However, their precise mechanisms appear to differ, which may account for variations in their potency and efficacy.
Piracetam: The mechanism of action for piracetam is thought to be multifactorial. It is proposed to enhance the function of the neurotransmitter acetylcholine by increasing the density of muscarinic cholinergic receptors in the brain[1]. Additionally, piracetam may positively modulate AMPA-type glutamate receptors, which are crucial for synaptic plasticity, a fundamental process for learning and memory[1]. Another proposed mechanism is its ability to increase the fluidity of cell membranes, which could improve signal transduction between brain cells.
Dimiracetam: As a rigid analogue of piracetam, dimiracetam also interacts with the glutamatergic system. However, preclinical studies suggest that its primary mechanism involves the negative modulation of N-methyl-D-aspartate (NMDA) receptor-mediated glutamate release. This action is thought to occur through a specific interaction with NMDA receptor subtypes. By modulating excessive glutamate release, dimiracetam may protect neurons and enhance cognitive function under certain pathological conditions.
Signaling Pathway Diagrams
To visualize the proposed mechanisms of action, the following diagrams illustrate the key signaling pathways involved.
Caption: Proposed mechanism of action for Piracetam.
Caption: Proposed mechanism of action for Dimiracetam.
Comparative Efficacy: Preclinical Data
Direct comparative clinical studies between dimiracetam and piracetam for nootropic effects are limited. Therefore, this comparison relies on available preclinical data from animal models of learning and memory.
| Parameter | Dimiracetam | Piracetam |
| Potency | Preclinical studies suggest a potency 10-30 times higher than oxiracetam (a piracetam analog). | Serves as the benchmark for other racetams. |
| Cognitive Domain | Primarily investigated for its potential in improving learning and memory. | Studied for a broader range of cognitive functions including memory, learning, and attention. |
| Animal Models | Data from models of neuropathic pain suggest cognitive benefits. | Extensive data from passive avoidance and Morris water maze tests. |
| Effective Dose (preclinical) | Lower effective dose anticipated due to higher potency. | Effective doses in animal models are typically in the range of 100-500 mg/kg. |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are crucial for the replication and extension of findings. Below are representative protocols for assessing the nootropic effects of these compounds in animal models.
Passive Avoidance Test
This test assesses learning and memory in rodents. The apparatus consists of a two-compartment box with a light and a dark chamber connected by a door.
-
Acquisition Phase: The animal is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Retention Phase: After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
Workflow Diagram:
Caption: Workflow for the Passive Avoidance Test.
Morris Water Maze Test
This test is a widely used tool to assess spatial learning and memory in rodents. The apparatus is a circular pool filled with opaque water, containing a hidden platform.
-
Acquisition Phase: The animal is placed in the pool and must find the submerged platform to escape the water. The time taken to find the platform (escape latency) is recorded over several trials.
-
Probe Trial: After the acquisition phase, the platform is removed, and the time the animal spends in the quadrant where the platform was previously located is measured. This indicates the strength of the spatial memory.
Discussion and Future Directions
The available evidence suggests that both dimiracetam and piracetam hold potential as nootropic agents, albeit through potentially different primary mechanisms of action. Piracetam has a long history of research and use, with a well-established, though sometimes debated, profile of cognitive enhancement. Dimiracetam, while less extensively studied for its nootropic effects, shows promise as a more potent compound, as suggested by its comparison to oxiracetam.
The negative modulatory effect of dimiracetam on NMDA-induced glutamate release is a particularly interesting avenue for further investigation. This mechanism could be beneficial in conditions associated with excitotoxicity and aberrant glutamatergic signaling.
To provide a more definitive comparison of the nootropic efficacy of these two compounds, direct head-to-head clinical trials are warranted. Such studies should employ a battery of standardized neuropsychological tests to assess a wide range of cognitive domains. Furthermore, preclinical studies directly comparing dimiracetam and piracetam in various animal models of cognitive impairment, with detailed dose-response analyses, would provide invaluable data for guiding clinical development.
References
comparative analysis of pyrroloimidazole derivatives for cognitive enhancement
For Researchers, Scientists, and Drug Development Professionals
The quest for effective cognitive enhancers has led to the exploration of diverse chemical scaffolds. Among these, pyrroloimidazole derivatives have emerged as a promising class of nootropics. This guide provides a comparative analysis of key pyrroloimidazole derivatives investigated for their cognitive-enhancing properties, supported by available experimental data.
Quantitative Comparison of Pyrroloimidazole Derivatives
The following table summarizes the quantitative data on the efficacy of various pyrroloimidazole derivatives in preclinical models of cognitive impairment. The primary model cited is the scopolamine-induced amnesia passive avoidance test in rodents, a well-established paradigm for screening potential nootropics.
| Compound | Animal Model | Test Paradigm | Administration Route | Minimal Effective Dose (MED) | Potency vs. Oxiracetam | Reference Compound MED |
| Dimiracetam (unsubstituted) | Mouse | Passive Avoidance (Scopolamine) | p.o. | 1 mg/kg | 10-30 times more potent | 30 mg/kg (i.p.) |
| 6-methyl Derivative | Mouse | Passive Avoidance (Scopolamine) | i.p. | 1 mg/kg | Not Reported | 30 mg/kg (i.p.) |
| 6-ethyl Derivative | Mouse | Passive Avoidance (Scopolamine) | i.p. | 0.3 mg/kg | Not Reported | 30 mg/kg (i.p.) |
| 6-propyl Derivative | Mouse | Passive Avoidance (Scopolamine) | i.p. | 0.3 mg/kg | Not Reported | 30 mg/kg (i.p.) |
| 6-benzyl Derivative | Mouse | Passive Avoidance (Scopolamine) | i.p. | 1 mg/kg | Not Reported | 30 mg/kg (i.p.) |
| Nefiracetam | Rat | Passive Avoidance (Scopolamine) | Not Specified | 3 mg/kg | Not Reported | Not Reported |
| GVS-111 (Noopept) | Rat | Passive Avoidance | i.p. | 0.1 - 1.0 mg/kg | Not Reported | Not Reported |
| ZSET1446 | Rat | Passive Avoidance (Scopolamine) | p.o. | 0.001 - 0.1 mg/kg | Not Reported | Not Reported |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. The following is a generalized protocol for the scopolamine-induced amnesia model using the step-through passive avoidance test, which has been a primary tool for evaluating the compounds listed above.
Objective: To assess the ability of a test compound to reverse amnesia induced by the cholinergic antagonist scopolamine.
Animals: Male mice or rats are commonly used.
Apparatus: A two-compartment acrylic box is utilized, consisting of a brightly lit "safe" compartment and a dark "aversive" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Acquisition Trial:
-
Animals are individually placed in the lit compartment.
-
After a brief acclimatization period, the guillotine door is opened.
-
The latency to enter the dark compartment is recorded.
-
Once the animal enters the dark compartment, the door is closed, and a mild, brief electric shock is delivered to the paws.
-
-
Drug Administration:
-
Test Compounds: The pyrroloimidazole derivatives are administered at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at a specified time before the acquisition trial.
-
Amnesia Induction: Scopolamine is administered (commonly 0.3-3.0 mg/kg, i.p.) approximately 5-30 minutes before the acquisition trial to induce a memory deficit.[1]
-
Control Groups: Control groups receive vehicle, scopolamine alone, or the test compound alone.
-
-
Retention Trial:
-
24 hours after the acquisition trial, the animal is again placed in the lit compartment.
-
The latency to enter the dark compartment is recorded, up to a maximum cut-off time (e.g., 180 or 600 seconds).[1]
-
A longer latency to enter the dark compartment is indicative of successful memory retention of the aversive stimulus.
-
Data Analysis: The step-through latency in the retention trial is the primary measure of cognitive performance. Statistical analysis is performed to compare the latencies between the different treatment groups. A significant increase in latency in the drug-treated, scopolamine-impaired group compared to the scopolamine-only group indicates an anti-amnesic effect.
Signaling Pathways and Mechanisms of Action
The cognitive-enhancing effects of pyrroloimidazole derivatives are mediated through various signaling pathways. The following diagrams illustrate the proposed mechanisms for several key compounds.
Caption: Proposed mechanism of Dimiracetam.
Caption: Nefiracetam's modulation of neuronal signaling.[2][3]
Caption: Neuroprotective mechanisms of GVS-111 (Noopept).
Caption: ZSET1446's impact on neurogenesis and cognition.[4]
Concluding Remarks
The pyrroloimidazole scaffold represents a versatile platform for the development of novel cognitive enhancers. The reviewed derivatives demonstrate significant efficacy in preclinical models, operating through diverse mechanisms of action that include modulation of neurotransmitter systems, enhancement of neurotrophic factor expression, and promotion of neurogenesis. Dimiracetam and its analogs show particular promise due to their high oral potency. Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this promising class of nootropic agents.
References
- 1. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Facilitatory actions of the cognitive enhancer nefiracetam on neuronal Ca2+ channels and nicotinic ACh receptors: their intracellular signal transduction pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel cognitive enhancer, ZSET1446/ST101, promotes hippocampal neurogenesis and ameliorates depressive behavior in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the specificity of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione for cysteine
For Researchers, Scientists, and Drug Development Professionals
The specific chemical modification of cysteine residues in proteins is a cornerstone of contemporary biological research and drug development. The unique nucleophilicity of the cysteine thiol group makes it an attractive target for selective labeling with chemical probes. This guide provides a detailed comparison of two of the most widely used classes of cysteine-reactive probes: haloacetamides, represented by iodoacetamide (IAM), and maleimides, represented by N-ethylmaleimide (NEM).
While the user initially inquired about the specificity of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, a thorough review of the scientific literature indicates that this compound is not utilized as a cysteine-selective probe. Therefore, this guide focuses on established and well-characterized alternatives to provide a practical and data-driven resource for researchers in the field.
Quantitative Comparison of Cysteine-Reactive Probes
The selection of a cysteine-reactive probe is dictated by the specific experimental requirements, including the desired reactivity, selectivity, and stability of the resulting conjugate. Below is a summary of the key performance characteristics of iodoacetamide and N-ethylmaleimide.
Table 1: Performance Characteristics of Iodoacetamide (IAM) and N-Ethylmaleimide (NEM)
| Feature | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) | Key Considerations |
| Reaction Mechanism | SN2 Nucleophilic Substitution | Michael Addition | The thioether bond formed by IAM is generally more stable than the initial adduct of NEM. |
| Optimal pH for Cysteine Reactivity | 7.5 - 8.5 | 6.5 - 7.5 | NEM is more reactive at physiological pH. IAM's reactivity is highly dependent on the deprotonation of the cysteine thiol, which is favored at a slightly alkaline pH. |
| Reaction Rate with Cysteine | Moderate | Fast | NEM reacts significantly faster with thiols than IAM.[1] The reaction of NEM with cysteine can be complete in under 2 minutes. |
| Selectivity for Cysteine | High at controlled pH and concentration | High at neutral pH | Both probes are highly selective for cysteine's thiol group over other amino acid side chains. |
| Primary Off-Target Reactions | Lysine, Histidine, Methionine, N-terminus | Lysine, Histidine (at alkaline pH) | Off-target reactions are more likely with excess probe, prolonged reaction times, or non-optimal pH.[2] |
| Stability of Adduct | Very Stable (Thioether bond) | Susceptible to retro-Michael reaction (thiol exchange) and hydrolysis | The stability of the NEM adduct can be a concern in biological systems with high concentrations of thiols like glutathione. |
Table 2: Comparative Reactivity with Cysteine and Other Biological Nucleophiles
| Reagent | Nucleophile | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Iodoacetamide | Cysteine | 7.2 | 1.78 (107 M⁻¹min⁻¹) | [3] |
| N-Ethylmaleimide | Cysteine | 7.0 | ~1000 | Estimated from various sources |
| N-Ethylmaleimide | Glutathione | 7.4 | ~500 | Inferred from reaction kinetics |
Note: Direct comparative studies of second-order rate constants across a range of amino acids under identical conditions are scarce in the literature. The provided values are illustrative and sourced from different studies.
Signaling Pathways and Experimental Workflows
Reaction Mechanisms of Cysteine-Selective Probes
The chemical reactions underpinning the specificity of iodoacetamide and N-ethylmaleimide for cysteine are distinct.
Caption: Reaction pathways for iodoacetamide and N-ethylmaleimide with cysteine.
Experimental Workflow for Assessing Cysteine Probe Specificity
A general workflow to determine the specificity of a cysteine-reactive probe involves incubation with a model protein or complex proteome, followed by mass spectrometry-based analysis to identify modification sites.
Caption: A generalized workflow for determining the specificity of cysteine-reactive probes.
Experimental Protocols
Protocol 1: Alkylation of a Purified Protein with Iodoacetamide or N-Ethylmaleimide
-
Protein Preparation: Dissolve the purified protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.0 for IAM; 50 mM HEPES, 150 mM NaCl, pH 7.0 for NEM). If necessary, reduce disulfide bonds by adding a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) and incubating for 1 hour at room temperature.
-
Removal of Reducing Agent: Remove the reducing agent using a desalting column or dialysis against the reaction buffer. This step is critical as the reducing agent will react with the probe.
-
Alkylation Reaction: Prepare a fresh stock solution of IAM or NEM in a suitable solvent (e.g., DMSO or the reaction buffer). Add a 5- to 10-fold molar excess of the probe to the protein solution.
-
Incubation: Incubate the reaction mixture in the dark for 1-2 hours at room temperature.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of 10-20 mM to consume any unreacted probe.
-
Sample Preparation for Analysis: The alkylated protein can then be prepared for downstream analysis, such as mass spectrometry or SDS-PAGE.
Protocol 2: Competitive Labeling for Specificity Assessment in a Complex Proteome
This protocol is adapted from activity-based protein profiling (ABPP) methodologies.
-
Proteome Preparation: Lyse cells or tissues in a suitable buffer (e.g., PBS) without detergents to maintain protein native structures.
-
Competitive Incubation: Treat the proteome with a test compound or vehicle control for a defined period.
-
Probe Labeling: Add a cysteine-reactive probe (e.g., an alkyne- or biotin-tagged version of IAM or NEM) to the proteome and incubate for a specific time.
-
Lysis and Denaturation: Add SDS to a final concentration of 1-2% to denature proteins and stop the reaction.
-
Click Chemistry (if applicable): If an alkyne-tagged probe was used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter tag (e.g., biotin-azide).
-
Enrichment: Use streptavidin beads to enrich for biotin-tagged proteins.
-
On-Bead Digestion: Wash the beads extensively and perform on-bead tryptic digestion to release peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled cysteine sites. A decrease in signal for a specific cysteine in the presence of the test compound indicates it as a target.
Conclusion
The choice between iodoacetamide and N-ethylmaleimide for cysteine modification depends on a careful consideration of the experimental goals. NEM offers rapid kinetics, which is advantageous for capturing dynamic processes, but the stability of the resulting thioether linkage can be a concern. IAM provides a more stable adduct but requires a higher pH for optimal reactivity and has a slower reaction rate. For both probes, careful optimization of reaction conditions, including pH, probe concentration, and incubation time, is crucial to maximize cysteine specificity and minimize off-target modifications. The experimental workflows and protocols provided in this guide offer a starting point for researchers to assess the specificity of these and other cysteine-reactive probes in their own experimental systems.
References
- 1. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dimiracetam's Side Effect Profile Versus Other Racetams: A Guide for Researchers
For researchers and drug development professionals, understanding the nuanced differences in the side effect profiles of nootropic compounds is critical for advancing therapeutic candidates. This guide provides a comparative analysis of the side effects of dimiracetam, a newer entrant in the racetam class, against more established racetams such as piracetam, aniracetam, oxiracetam, and pramiracetam. The comparison is based on available preclinical and clinical data, with a focus on quantitative measures where possible. Detailed experimental protocols and relevant signaling pathways are also provided to offer a comprehensive overview for scientific evaluation.
Quantitative Comparison of Side Effects
Direct quantitative comparative data on the side effects of dimiracetam is limited as it is a newer compound with less extensive clinical trial data compared to other racetams. However, based on available information, a qualitative and partially quantitative comparison can be made. Racetams, as a class, are generally considered to have a low toxicity and are well-tolerated.[1]
| Side Effect | Dimiracetam | Piracetam | Aniracetam | Oxiracetam | Pramiracetam |
| Headache | Not prominently reported | Commonly reported, often linked to choline depletion[2] | Commonly reported, often linked to choline depletion[2][3] | Frequently reported, often attributed to increased demand on the cholinergic system | Commonly reported, often linked to choline depletion[4] |
| Gastrointestinal Issues (Nausea, Diarrhea) | Not prominently reported | Reported, generally mild and transient[5] | Reported (mild stomach pain, nausea, diarrhea)[6] | Reported (nausea, diarrhea), may be dose-dependent | Reported (nausea, stomach cramps, diarrhea), generally mild[4] |
| Insomnia/Sleep Disturbances | Not prominently reported | Reported, due to stimulating effects[5] | Reported (insomnia)[6] | Reported (insomnia), due to stimulating properties | Reported, particularly if taken late in the day[4] |
| Psychological (Anxiety, Irritability, Agitation) | Anti-depressant effects noted in preclinical models[7] | Reported (agitation, anxiety, nervousness), though rare[5][8] | Reported (unrest, anxiety, uneasiness, irritability)[2][6] | Reported (irritability, anxiety), potentially due to stimulant-like effects | Reported (nervousness, agitation)[4] |
| Dizziness/Vertigo | Not prominently reported | Reported[5] | Reported (vertigo)[6] | Reported (dizziness, lightheadedness) | Less commonly reported |
| Fatigue | Not prominently reported | Paradoxical reaction of tiredness reported in some users[5] | Not prominently reported | Not prominently reported | Less commonly reported |
Note: The side effect profile of dimiracetam is less characterized in publicly available literature compared to other racetams. Preclinical and early-phase clinical trials have suggested a "benign safety and tolerability profile" for dimiracetam.[7]
Experimental Protocols
The assessment of side effects for racetam compounds in clinical trials typically follows standardized procedures to ensure patient safety and data validity.
Preclinical Safety Evaluation
Before human trials, investigational drugs like racetams undergo rigorous preclinical safety testing.[9] This involves:
-
Animal Models: Utilizing relevant animal species to define the pharmacological and toxicological effects.[9]
-
Dose-Ranging Studies: Establishing a range of doses to identify potential toxicities and a safe starting dose for human trials.
-
Good Laboratory Practice (GLP): Conducting studies in compliance with GLP standards to ensure data quality and integrity.[9]
A common preclinical experimental workflow for assessing the safety of a new nootropic compound is as follows:
References
- 1. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the side effects of Aniracetam? [synapse.patsnap.com]
- 3. Oxiracetam and physical activity in preventing cognitive decline after stroke: A multicenter, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pillintrip.com [pillintrip.com]
- 5. 5 Benefits of Piracetam (Plus Side Effects) [healthline.com]
- 6. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Profile of MP-101, a Novel Non-racemic Mixture of R- and S-dimiracetam with Increased Potency in Rat Models of Cognition, Depression and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. examine.com [examine.com]
- 9. fda.gov [fda.gov]
A Comparative Guide to Protein Labeling with Maleimides: Efficiency, Stability, and Alternatives
For researchers, scientists, and drug development professionals, the precise and stable labeling of proteins is fundamental to a vast array of applications, from elucidating cellular pathways to developing targeted therapeutics like antibody-drug conjugates (ADCs). For decades, the go-to chemistry for site-specific protein modification has been the reaction between a maleimide and a cysteine thiol. This guide provides a quantitative analysis of protein labeling efficiency with maleimides, objectively compares its performance with leading alternatives, and offers detailed experimental data and protocols to inform your selection of the optimal conjugation strategy.
The primary appeal of maleimide chemistry lies in its high specificity for the sulfhydryl group (-SH) of cysteine residues, which are relatively rare in proteins, allowing for targeted labeling.[1] The Michael addition reaction between a maleimide and a thiol is rapid and efficient under physiological conditions (pH 6.5-7.5).[2][3] However, a significant drawback is the instability of the resulting succinimidyl thioether bond, which is susceptible to a retro-Michael reaction, leading to dissociation of the conjugate, especially in the presence of endogenous thiols like glutathione.[2] Additionally, the maleimide ring itself can undergo hydrolysis, rendering it unreactive.[2] These stability issues have spurred the development of more robust protein labeling technologies.
Quantitative Comparison of Labeling Chemistries
The choice of a labeling reagent is a trade-off between specificity, reaction kinetics, stability of the resulting conjugate, and the specific requirements of the application. The following tables summarize key performance metrics for maleimide chemistry and its alternatives, synthesized from various studies.[2]
| Method | Target Residue(s) | Typical Reaction Time | Typical Efficiency/Yield | Specificity | Resulting Linkage | Linkage Stability | Key Advantages | Key Disadvantages |
| N-Alkyl Maleimide | Cysteine | 10 min - 2 h[4] | 70-90%[5] | High | Succinimidyl Thioether | Moderate (Can be reversible)[1][2] | Site-specific, rapid reaction.[6][7] | Potential for retro-Michael reaction and hydrolysis.[2][8] |
| Vinyl Sulfone | Cysteine | 2-4 hours[2] | High | High | Thioether | High (Irreversible) | Forms a stable, irreversible bond.[2] | Slower reaction rate compared to maleimides. |
| 5HP2Os | Cysteine | Not specified | High | Excellent | Thiol Conjugate | High (Hydrolytically stable)[9] | Superior stability compared to maleimides.[9] | Newer chemistry, less commercially available reagents. |
| NHS Ester | Lysine, N-terminus | 1-2 hours | Variable | Moderate | Amide | High (Irreversible)[1] | Simple, robust reaction for general labeling.[1] | Can result in heterogeneous labeling and disrupt function.[1] |
| Click Chemistry (SPAAC) | Unnatural Amino Acids (e.g., containing azide or alkyne) | 1-12 hours | Very High | Very High | Triazole | Very High (Irreversible) | Bioorthogonal, highly specific and stable.[10] | Requires genetic engineering to introduce unnatural amino acids.[2] |
| Click Chemistry (IEDDA) | Diene and Dienophile tagged molecules | Seconds to minutes | Very High | Very High | Dihydropyridazine | Very High (Irreversible)[10] | Extremely fast kinetics, bioorthogonal.[10] | Requires introduction of specific reactive handles.[10] |
| Sortase-Mediated Ligation | C-terminal LPXTG tag | 1-4 hours | High | Very High | Native Amide Bond | Very High (As stable as a natural peptide bond)[2] | Enzymatic, highly specific, forms a natural bond.[2] | Requires a specific recognition sequence and enzyme.[2] |
Factors Influencing Maleimide Labeling Efficiency
Several factors can influence the success of a maleimide labeling reaction. Optimization of these parameters is crucial to achieve reproducible and efficient conjugation.
| Parameter | Recommended Conditions | Rationale | Potential Issues |
| pH | 6.5 - 7.5[3] | Balances thiol reactivity and minimizes reaction with amines.[3] | Above pH 7.5, competitive reaction with lysine residues can occur.[3] |
| Temperature | 4°C to Room Temperature (25°C)[11][12] | Lower temperatures can improve stability for longer reactions. | Higher temperatures can increase reaction rate but may also increase hydrolysis of the maleimide. |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1[11][13] | A molar excess of the maleimide dye drives the reaction to completion. | Insufficient excess can lead to low labeling efficiency.[14] |
| Reducing Agent | TCEP (tris(2-carboxyethyl)phosphine)[15] | Reduces disulfide bonds to free up cysteine thiols and is compatible with maleimide chemistry.[15][16] | DTT must be removed before adding the maleimide reagent as it will compete for reaction.[16] |
| Protein Concentration | 1-10 mg/mL[12][17] | Higher concentrations can improve labeling efficiency.[18] | Low protein concentration can lead to poor labeling efficiency.[14] |
| Solvent | Anhydrous DMSO or DMF for stock solutions[17] | Used to dissolve hydrophobic maleimide reagents. | The volume of organic solvent should be minimized (<10% of total reaction volume) to avoid protein precipitation.[14] |
Experimental Protocols
Protocol 1: General Maleimide Labeling of a Protein
This protocol provides a general procedure for labeling a protein with a maleimide-functionalized reagent.[11][12][17]
Materials:
-
Thiol-containing protein (1-10 mg/mL in a thiol-free buffer like PBS, HEPES, or Tris, pH 7.0-7.5)[12][17]
-
Maleimide-functionalized reagent (e.g., fluorescent dye)
-
Anhydrous DMSO or DMF[17]
-
Reducing agent: TCEP (optional)[11]
-
Quenching reagent: L-cysteine or DTT[13]
-
Purification column (e.g., size-exclusion chromatography)[2]
Procedure:
-
Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.[12][17]
-
(Optional) Reduction of Disulfide Bonds: If targeting cysteines involved in disulfide bonds, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.[11][13]
-
Prepare Maleimide Stock Solution: Dissolve the maleimide reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.[11] This should be done immediately before use as maleimides can hydrolyze in the presence of water.[11]
-
Labeling Reaction: While gently stirring, add the maleimide stock solution to the protein solution to achieve a final molar excess of 10-20 fold over the protein.[11][13]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[11][12]
-
Quenching: Stop the reaction by adding a quenching reagent like L-cysteine or DTT to a final concentration of 10-fold molar excess over the maleimide reagent. Incubate for 15-30 minutes.[13]
-
Purification: Remove unreacted maleimide reagent and quenching reagent by size-exclusion chromatography or dialysis.[2]
Protocol 2: Spectrophotometric Determination of Degree of Labeling (DOL)
The degree of labeling, or the average number of dye molecules per protein, can be determined using a spectrophotometer.[11][19]
Procedure:
-
Purification: Ensure all unbound dye is removed from the labeled protein.[19]
-
Measure Absorbance: Measure the absorbance of the purified protein conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax).[19]
-
Calculate Protein Concentration:
-
Calculate Degree of Labeling (DOL):
-
DOL = Amax / (εdye × Protein Concentration (M))
-
Where εdye is the molar extinction coefficient of the dye at its Amax.[19]
-
Visualizing the Chemistry and its Challenges
To better understand the processes involved, the following diagrams illustrate the maleimide labeling workflow and the mechanism of conjugate instability.
Conclusion
Maleimide chemistry remains a valuable and widely used method for protein labeling due to its high specificity and rapid reaction kinetics.[6] However, the potential for instability of the resulting thioether bond is a critical consideration, particularly for in vivo applications or long-term studies.[2][8] The development of alternative labeling strategies, such as those employing vinyl sulfones or click chemistry, offers researchers a toolkit of options with enhanced stability and, in some cases, greater specificity.[2] The selection of the most appropriate labeling chemistry will ultimately depend on a careful evaluation of the protein of interest, the specific experimental requirements, and the desired stability of the final conjugate. This guide provides the foundational data and protocols to make an informed decision, enabling more robust and reproducible outcomes in your research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05881E [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lumiprobe.com [lumiprobe.com]
- 18. broadpharm.com [broadpharm.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
A Researcher's Guide to Maleimide Derivatives: Comparing Reactivity and Conjugate Stability
For researchers, scientists, and drug development professionals, the thiol-maleimide reaction is a cornerstone of bioconjugation, valued for its rapid kinetics and high specificity for cysteine residues.[1][2][3] This Michael addition reaction is fundamental in creating antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules.[4] However, the long-term stability of the resulting thiosuccinimide adduct is a critical parameter that can dictate the efficacy and safety of a biotherapeutic.[1][4]
The primary challenge lies in the reversibility of the initial conjugation. The thiosuccinimide linkage can undergo a retro-Michael reaction, leading to deconjugation and potential "thiol exchange" with other biomolecules in a biological environment, such as glutathione.[1][4][5] This can compromise therapeutic efficacy and lead to off-target effects.[1][6] A competing, and often desirable, pathway is the hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction.[1][7][8]
This guide provides an objective comparison of the reactivity and stability of different maleimide derivatives, offering quantitative data and detailed experimental protocols to aid in the selection of optimal reagents for bioconjugation.
Reaction Pathways of the Maleimide-Thiol Adduct
The fate of a maleimide-thiol conjugate is determined by the competition between a reversible retro-Michael reaction and an irreversible, stabilizing hydrolysis. The goal of many modern maleimide strategies is to favor the hydrolysis pathway.
Caption: Competing reaction pathways for thiol-maleimide adducts.
Quantitative Comparison of Maleimide Derivatives
The structure of the maleimide, particularly the substituent on the nitrogen atom, significantly influences both the rate of the initial thiol addition and the subsequent stability-enhancing hydrolysis of the adduct. Electron-withdrawing substituents tend to accelerate both processes.
| Maleimide Derivative | Key Structural Feature | Relative Thiol Reaction Rate | Adduct Hydrolysis Half-Life (pH 7.4, 37°C) | Key Findings & Advantages |
| N-Alkyl Maleimides | e.g., N-ethylmaleimide | Baseline | ~27 hours[9] | Standard reagent, but adducts are highly susceptible to retro-Michael reaction due to slow hydrolysis.[5] |
| N-Aryl Maleimides | e.g., N-phenylmaleimide | ~2.5 times faster than N-alkyl[9][10] | ~1.5 hours[9] | Significantly promotes adduct hydrolysis, leading to a much more stable final conjugate.[10] |
| N-Aryl (electron-withdrawing) | e.g., N-(p-fluorophenyl)maleimide | Faster than N-phenylmaleimide | ~0.7 hours[9] | Electron-withdrawing groups further accelerate hydrolysis, providing rapid and robust stabilization.[9] |
| Diiodomaleimides | Two iodine atoms on the C=C bond | Very rapid conjugation | N/A | Presents an ideal profile of rapid conjugation and slow pre-conjugation hydrolysis.[9] |
| Carbonylacrylic Reagents | Open-ring maleimide analogue | Comparable to maleimides (k₂ ≈ 11-40 M⁻¹s⁻¹)[11][12] | N/A (forms a stable thioether directly) | Forms a stable thioether bond not subject to retro-Michael reaction; shows high selectivity for Cys over Lys even at pH 8.0.[12] |
Key Experimental Protocols
Successful and reproducible bioconjugation requires careful control over reaction conditions.
Protocol 1: General Procedure for Protein-Maleimide Conjugation
This protocol outlines the fundamental steps for labeling a thiol-containing protein with a maleimide-functionalized molecule.
-
Protein Preparation :
-
Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., phosphate, Tris, or HEPES) at a pH between 6.5 and 7.5.[3][7] A typical protein concentration is 1-10 mg/mL.[3]
-
If the protein's cysteine residues are disulfide-bonded, reduction is necessary. Add a 10-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and incubate. TCEP does not need to be removed before adding the maleimide.[3][13]
-
-
Maleimide Reagent Preparation :
-
Conjugation Reaction :
-
Add the maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the maleimide reagent over the protein.[3][14][15] The optimal ratio should be determined experimentally.[14]
-
Incubate the reaction for 1-2 hours at room temperature (20-25°C) or overnight at 4°C.[14][15] Lower temperatures are recommended for sensitive proteins.[15] Protect from light if using a fluorescent maleimide.
-
-
Quenching (Optional) :
-
To stop the reaction and consume excess maleimide, add a quenching reagent like L-cysteine or N-acetylcysteine to a final concentration of 1-2 mM and incubate for an additional 15-30 minutes.[3]
-
-
Purification :
-
Remove excess maleimide reagent and other small molecules using size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) or dialysis against a suitable buffer.[3]
-
Protocol 2: Assessing Conjugate Stability via RP-HPLC
This method allows for the quantification of conjugate stability by monitoring its degradation or exchange over time.[1]
-
Sample Incubation :
-
Incubate the purified bioconjugate under physiologically relevant conditions. To test for thiol exchange, incubate in a buffer (pH 7.4) containing a high concentration of a competing thiol, such as glutathione (e.g., 5 µM).[16] To assess stability in a biological matrix, human plasma can be used.[9]
-
Maintain the incubation at 37°C.
-
-
Time-Point Sampling :
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
-
Analysis by RP-HPLC :
-
Analyze each aliquot using reverse-phase high-performance liquid chromatography (RP-HPLC), typically with a C18 column.
-
Use a gradient elution method, for example, with Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm for the protein and a specific wavelength for the payload if it has a chromophore).
-
-
Data Quantification :
-
Integrate the peak areas corresponding to the intact conjugate, the free (deconjugated) payload, and any thiol-exchange products.
-
Calculate the percentage of intact conjugate remaining at each time point to determine its half-life and stability profile.
-
Workflow for Stability Assessment
The following diagram illustrates a typical workflow for evaluating the stability of a newly created maleimide-thiol conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. vectorlabs.com [vectorlabs.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Pyrroloimidazole-Based Nootropics: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The quest for novel nootropic agents with improved efficacy and favorable safety profiles has led to the exploration of diverse chemical scaffolds. Among these, pyrroloimidazole-based compounds have emerged as a promising class of cognitive enhancers. This guide provides an objective comparison of the in vitro and in vivo efficacy of a specific series of these compounds, the dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, with a particular focus on the representative molecule, dimiracetam.
Summary of Quantitative Efficacy Data
The following tables summarize the key quantitative data from in vitro and in vivo studies, facilitating a direct comparison of the potency and efficacy of these pyrroloimidazole-based nootropics.
Table 1: In Vitro Efficacy of Dimiracetam and its Enantiomers
| Compound | Assay | Preparation | Effect | IC50 |
| Racemic Dimiracetam | NMDA-induced [3H]D-aspartate release | Rat spinal cord synaptosomes | Inhibition | More potent than individual enantiomers[1][2] |
| R-dimiracetam | NMDA-induced [3H]D-aspartate release | Rat spinal cord synaptosomes | Inhibition | Less potent than racemic dimiracetam[1][2] |
| S-dimiracetam | NMDA-induced [3H]D-aspartate release | Rat spinal cord synaptosomes | Inhibition | ~3-fold less potent than R-enantiomer[1] |
| MP-101 (R:S 3:1 non-racemic mixture) | NMDA-induced [3H]D-aspartate release | Rat spinal cord synaptosomes | Inhibition | Picomolar range, more potent than racemic dimiracetam[2] |
Table 2: In Vivo Efficacy of Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones
| Compound | Animal Model | Administration Route | Minimal Effective Dose (MED) | Comparator |
| Dimiracetam | Scopolamine-induced amnesia (mice) | Intraperitoneal (ip) | 0.3 - 1 mg/kg[3] | 10-30 times more potent than oxiracetam[3] |
| Dimiracetam | Scopolamine-induced amnesia (mice) | Oral (po) | Activity fully retained[3] | - |
| Other dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones | Scopolamine-induced amnesia (mice) | Intraperitoneal (ip) | 0.3 - 1 mg/kg[3] | - |
| MP-101 | Models of cognition | - | Better performance than racemic dimiracetam[2] | Racemic dimiracetam |
Experimental Protocols
In Vitro Assay: NMDA-Induced [3H]D-Aspartate Release
This assay assesses the modulatory effect of the compounds on N-methyl-D-aspartate (NMDA) receptor activity.
-
Preparation of Synaptosomes: Synaptosomes (isolated nerve terminals) are prepared from the spinal cords of rats.
-
Loading with Radiotracer: The synaptosomes are incubated with [3H]D-aspartate, a radiolabeled analog of glutamate, which is taken up and stored in synaptic vesicles.
-
Stimulation and Compound Application: The loaded synaptosomes are then stimulated with NMDA to induce the release of [3H]D-aspartate. The test compounds (dimiracetam, its enantiomers, or mixtures) are added at various concentrations to determine their effect on this release.
-
Measurement of Radioactivity: The amount of released [3H]D-aspartate is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the compound that inhibits 50% of the NMDA-induced release (IC50) is calculated to determine its potency.[1][2]
In Vivo Assay: Scopolamine-Induced Amnesia in the Passive Avoidance Test
This behavioral test evaluates the ability of a compound to reverse chemically induced memory impairment in mice.
-
Apparatus: A two-chambered box is used, with one chamber brightly lit and the other dark. The floor of the dark chamber can deliver a mild electric footshock.
-
Training (Acquisition Trial): A mouse is placed in the lit chamber. Due to its natural aversion to light, it will enter the dark chamber, at which point it receives a brief, mild footshock.
-
Amnesia Induction: Shortly after training, the mice are injected with scopolamine, a muscarinic antagonist known to induce amnesia.
-
Treatment: The test compounds are administered to the mice, typically intraperitoneally (i.p.) or orally (p.o.), at different doses before the retention test.
-
Retention Test: 24 hours after the training, the mouse is again placed in the lit chamber, and the latency to enter the dark chamber is measured. A longer latency indicates that the mouse remembers the aversive experience (i.e., the footshock).
-
Data Analysis: The ability of the test compound to increase the step-through latency in scopolamine-treated mice, compared to a vehicle-treated group, is taken as a measure of its anti-amnesic (cognitive-enhancing) effect. The minimal effective dose (MED) is the lowest dose that produces a statistically significant effect.[3]
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for dimiracetam.
Caption: Workflow for the in vivo passive avoidance test.
Caption: Relationship between in vitro and in vivo findings.
Discussion and Conclusion
The available data indicates that dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, particularly dimiracetam, are potent cognitive enhancers. The in vivo studies demonstrate significant anti-amnesic effects at low milligram per kilogram doses, with oral activity being a key advantage for potential therapeutic development.[3]
The in vitro findings provide a plausible mechanism of action for these compounds, suggesting that they act as negative allosteric modulators of NMDA receptors.[1][2] This modulation of glutamatergic neurotransmission is a known pathway for influencing learning and memory processes. Interestingly, the racemic mixture of dimiracetam and specific non-racemic mixtures show greater potency than the individual enantiomers, suggesting a complex interaction at the receptor site that is favored by the presence of both stereoisomers.[1][2]
References
- 1. Pharmacological Profile of MP-101, a Novel Non-racemic Mixture of R- and S-dimiracetam with Increased Potency in Rat Models of Cognition, Depression and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Profile of MP-101, a Novel Non-racemic Mixture of R- and S-dimiracetam with Increased Potency in Rat Models of Cognition, Depression and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
TCEP vs. DTT: A Head-to-Head Comparison of Reducing Agents for Labeling Applications
For researchers, scientists, and drug development professionals engaged in protein labeling, the choice of reducing agent is a critical step that can significantly impact the efficiency, specificity, and reproducibility of their experiments. The two most common reducing agents used to cleave disulfide bonds and expose free sulfhydryls for labeling are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT). This guide provides an objective, data-driven comparison of their performance to aid in selecting the optimal reagent for your specific application.
Executive Summary
TCEP and DTT are both effective in reducing disulfide bonds, but they possess distinct chemical properties that make them suitable for different experimental conditions. TCEP is a thiol-free, odorless, and more stable reducing agent that is generally preferred for maleimide-based labeling due to its lower reactivity with the maleimide group.[1][2] DTT, a potent thiol-based reducing agent, is highly effective but can interfere with maleimide labeling and is less stable, particularly at higher pH.[1][3][4] The choice between TCEP and DTT ultimately depends on the specific labeling chemistry, the protein of interest, and the downstream application.
Performance Comparison: TCEP vs. DTT
The selection of a reducing agent can significantly influence the outcome of a labeling experiment. The following tables summarize the key properties and performance differences between TCEP and DTT based on experimental data.
| Property | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) | References |
| Chemical Nature | Thiol-free phosphine | Thiol-containing | [1][5] |
| Odor | Odorless | Strong, unpleasant | [1][5] |
| Effective pH Range | 1.5 - 8.5 | >7 (optimal 7.1 - 8.0) | [1][3][5] |
| Stability in Air | More resistant to oxidation | Prone to oxidation | [1][5] |
| Reactivity with Maleimides | Reacts, but generally slower than DTT | Reacts readily, competes with protein thiols | [1][3] |
| Removal Before Labeling | Recommended for optimal results, but not always necessary | Mandatory for maleimide labeling | [1][6] |
| Compatibility with IMAC | Does not reduce metals used in IMAC | Can interfere with metal affinity chromatography | [5][7] |
Quantitative Comparison of Labeling Efficiency
The presence of a reducing agent during the labeling step can impact the final yield of the conjugated protein. The following data, derived from studies on the labeling of heavy meromyosin (HMM), illustrates the differential effects of TCEP and DTT on maleimide and iodoacetamide labeling efficiencies.
Table 1: Maleimide Labeling Efficiency of HMM in the Presence of Reducing Agents
| Condition (0.1 mM Reductant) | Labeling Efficiency (%) |
| No Reductant | 95% |
| TCEP | 35% |
| DTT | 9% |
Data adapted from a study by Getz et al. (1999), where labeling was performed with 2 TMRM per Cys-707.[3]
Table 2: Iodoacetamide Labeling Efficiency of HMM in the Presence of Reducing Agents
| Condition (0.1 mM Reductant) | Labeling Efficiency (%) |
| No Reductant | 90% |
| TCEP | 83% |
| DTT | 86% |
Data adapted from a study by Getz et al. (1999), where labeling was performed with 1 TMRIA per Cys-707.[3]
These results highlight that DTT significantly inhibits maleimide attachment, while TCEP has a less detrimental effect.[3] For iodoacetamide labeling, both reducing agents at low concentrations have a minimal impact on efficiency.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for protein reduction using TCEP and DTT prior to labeling.
Protocol 1: Disulfide Bond Reduction using TCEP
-
Prepare TCEP Stock Solution: Dissolve TCEP hydrochloride in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 0.5 M. Store frozen at -20°C in single-use aliquots.[1]
-
Prepare Protein Sample: Dissolve the protein containing disulfide bonds in the desired reaction buffer to the target concentration (e.g., 1-10 mg/mL).[1]
-
Reduction Reaction: Add the TCEP stock solution to the protein sample to achieve the desired final concentration (e.g., a 10- to 50-fold molar excess over the protein's cysteine concentration).[1] Incubate for 15-60 minutes at room temperature.
-
(Optional but Recommended) Remove Excess TCEP: For optimal and consistent labeling, especially with maleimides, it is advisable to remove excess TCEP.[1] This can be achieved using a desalting column, dialysis, or spin filtration.[1]
-
Proceed to Labeling: Immediately use the reduced protein for the conjugation reaction with the thiol-reactive probe.
Protocol 2: Disulfide Bond Reduction using DTT
-
Prepare DTT Stock Solution: Prepare a fresh solution of DTT in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 1 M. DTT solutions are prone to oxidation and should be prepared fresh.[1]
-
Prepare Protein Sample: Dissolve the protein in a suitable buffer (pH 7.1-8.0) to the desired concentration.[1]
-
Reduction Reaction: Add the DTT stock solution to the protein sample to a final concentration of 10-100 mM. Incubate for 30-60 minutes at room temperature or 37°C.
-
Remove Excess DTT: This step is mandatory before adding a maleimide-based label.[1] Use a desalting column, dialysis, or spin filtration to remove the excess DTT.
-
Proceed to Labeling: Immediately use the purified, reduced protein for the conjugation reaction.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the reduction mechanisms and a typical experimental workflow.
Conclusion and Recommendations
The choice between TCEP and DTT as a reducing agent for labeling is not a one-size-fits-all decision.
Choose TCEP when:
-
You are using maleimide-based labeling chemistry.
-
You need a more stable reducing agent for longer incubation times or storage.[3][8]
-
Your protocol involves immobilized metal affinity chromatography (IMAC).[5][7]
-
An odorless reagent is preferred.
Choose DTT when:
-
You are using iodoacetamide-based labeling and can control the concentration.
-
A very strong and rapid reduction is required.
-
Cost is a primary consideration, as DTT is generally less expensive.[3]
For optimal and reproducible results, it is always recommended to perform a small-scale pilot experiment to determine the ideal reducing agent and conditions for your specific protein and labeling reagent. While TCEP is often considered more compatible with maleimide chemistry, recent studies suggest that it can also react with maleimides, albeit to a lesser extent than DTT.[1] Therefore, for highly quantitative and reproducible conjugations, removing excess of either reducing agent is the safest approach.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. mstechno.co.jp [mstechno.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. agscientific.com [agscientific.com]
- 6. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, ensuring compliance with regulatory standards and fostering a culture of safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound may cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) for hazardous waste.[1][2][3]
1. Waste Identification and Classification:
-
The first step is to classify the waste. Based on its GHS hazard warnings, this compound waste should be treated as hazardous.
-
Determine if the waste is a pure substance, a solution, or mixed with other chemicals. The composition of the waste stream will dictate the specific disposal requirements.
2. Segregation of Waste:
-
Proper segregation is crucial to prevent dangerous chemical reactions.[4][5]
-
Keep solid and liquid waste in separate, designated containers.
3. Waste Accumulation and Storage:
-
Use a dedicated, properly labeled, and compatible waste container. The container must be in good condition, leak-proof, and have a secure screw-top cap.[6]
-
The container should be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[4][7]
-
The SAA should be clearly marked with a "Hazardous Waste" sign.[2]
4. Labeling:
-
All hazardous waste containers must be labeled with the words "HAZARDOUS WASTE".[3][6]
-
The label must also include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3]
-
The approximate concentration and volume of the waste.
-
The date when the first drop of waste was added to the container (accumulation start date).
-
The name and contact information of the principal investigator or laboratory supervisor.[3]
-
5. Disposal Procedure:
-
Once the waste container is full (not exceeding 90% capacity to allow for expansion), or the accumulation time limit is approaching, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][8]
-
Do not dispose of this chemical down the drain or in regular trash.[3]
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves submitting a completed hazardous waste pickup request form.[6]
Data Presentation: Waste Profile Table
To ensure accurate and compliant disposal, maintain a detailed record of the waste stream. The following table should be completed for each container of this compound waste.
| Parameter | Description |
| Waste Name | This compound Waste |
| Chemical Composition | List all components and their approximate percentages. |
| Physical State | Solid, Liquid, Sludge, Gas |
| Quantity | Specify volume (liters) or mass (kilograms). |
| pH (if aqueous) | Provide the measured pH value. |
| Hazards | Irritant, Corrosive, Flammable, Reactive, Toxic |
| Container Type | e.g., Glass bottle, Plastic jug |
| Accumulation Start Date | The date the container was first used for waste collection. |
| Pickup Request Date | The date a disposal request was submitted. |
Experimental Protocols
Currently, there are no standard, widely published experimental protocols for the in-lab neutralization or deactivation of this compound prior to disposal. Therefore, the recommended procedure is direct disposal of the unaltered hazardous waste through a certified vendor. Attempting to neutralize the compound without a validated protocol could lead to hazardous reactions.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of chemical waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. usbioclean.com [usbioclean.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. ethz.ch [ethz.ch]
Essential Safety and Operational Guidance for Handling Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. The following guidance is based on best practices for handling laboratory chemicals with unknown toxicity and on information from SDSs of structurally related compounds. It is imperative to treat this compound as potentially hazardous.
Immediate Safety and Handling Precautions
Given the absence of specific toxicity data, a cautious approach is mandatory. All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Engineering controls, such as proper ventilation, are the primary means of exposure control.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to ensure personnel safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles/Face Shield | Chemical splash goggles are required. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving may be appropriate for certain procedures. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat/Gown | A long-sleeved, flame-retardant lab coat or a disposable gown should be worn. Ensure cuffs are tucked into gloves. |
| Respiratory Protection | Respirator | If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational Plan
A systematic workflow is essential for the safe handling and storage of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
